2-Benzyl-3-formylpropanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-7-6-10(11(13)14)8-9-4-2-1-3-5-9/h1-5,7,10H,6,8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPDYTBIHKGIDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00914395 | |
| Record name | 2-Benzyl-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00914395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96686-58-7 | |
| Record name | 2-Benzyl-3-formylpropanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096686587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzyl-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00914395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 2-Benzyl-3-formylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Benzyl-3-formylpropanoic acid is a multifaceted organic compound of significant interest in the realms of chemical synthesis and pharmaceutical research. As a dicarbonyl compound, it possesses both a carboxylic acid and an aldehyde functional group, rendering it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, including its structure, reactivity, and potential synthetic utility. Due to the limited availability of direct experimental data for this compound, this paper integrates information from closely related and better-studied analogs to present a thorough theoretical analysis.
Chemical Structure and Nomenclature
This compound, also known by the IUPAC name 2-benzyl-3-oxopropanoic acid, is a propanoic acid derivative. Its structure is characterized by a three-carbon backbone with a carboxylic acid group at one end, a benzyl group attached to the second carbon, and a formyl (aldehyde) group at the third carbon.
Molecular Structure:
Figure 1: 2D structure of this compound.
The presence of two reactive functional groups, a carboxylic acid and an aldehyde, in close proximity, suggests that this compound may be prone to intramolecular reactions and exist in equilibrium with a cyclic hemiacetal form. This tautomerism is a critical consideration in its handling and reactivity.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis of Prediction |
| Molecular Formula | C₁₁H₁₂O₃ | Based on structure |
| Molecular Weight | 192.21 g/mol | Based on structure |
| Appearance | Likely a solid at room temperature | General property of similar carboxylic acids |
| Melting Point | Not available | - |
| Boiling Point | Not available | Prone to decomposition upon heating |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and ethyl acetate | Inferred from the presence of both polar (carboxyl, formyl) and nonpolar (benzyl) groups |
| pKa | Estimated to be around 4-5 | Typical range for carboxylic acids |
Synthesis and Reactivity
Potential Synthetic Routes
While a definitive, optimized synthesis for this compound is not documented, several logical synthetic pathways can be proposed based on established organic chemistry principles. A plausible approach involves the controlled oxidation of a suitable precursor, such as 2-benzyl-3-hydroxypropanoic acid.
Figure 2: Proposed synthesis of this compound.
Experimental Protocol: Hypothetical Synthesis via Oxidation
-
Dissolution: Dissolve 2-benzyl-3-hydroxypropanoic acid in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Oxidizing Agent: Slowly add a solution of a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction and perform an aqueous workup to remove the oxidizing agent and byproducts.
-
Purification: Purify the crude product using column chromatography on silica gel to isolate this compound.
Note: The inherent instability of β-formyl carboxylic acids may necessitate in situ use of the product without isolation.
Chemical Reactivity
The chemical behavior of this compound is dictated by its two primary functional groups:
-
Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amide formation, and reduction to an alcohol.
-
Aldehyde Group: The formyl group is susceptible to oxidation to a carboxylic acid, reduction to a primary alcohol, and various nucleophilic addition reactions, including the formation of acetals, cyanohydrins, and imines.
The proximity of these two groups can also lead to intramolecular reactions. For instance, in the presence of a dehydrating agent, cyclization to form a lactone could be possible.
Potential Applications in Research and Drug Development
The unique structure of this compound makes it a potentially valuable intermediate in the synthesis of various biologically active molecules.
-
Heterocyclic Synthesis: The dicarbonyl nature of this compound makes it an ideal precursor for the synthesis of a variety of heterocyclic systems, which are common scaffolds in many pharmaceutical agents.
-
Asymmetric Synthesis: The chiral center at the second carbon allows for the stereoselective synthesis of enantiomerically pure compounds.
-
Pharmacophore Development: The benzyl group provides a hydrophobic moiety, while the carboxylic acid and aldehyde groups offer sites for hydrogen bonding and further functionalization, making it a versatile template for designing molecules that can interact with biological targets.
Conclusion
While this compound remains a compound with limited direct experimental characterization, its chemical properties can be reasonably inferred from its structure and the behavior of related molecules. Its potential as a synthetic intermediate is significant, particularly in the fields of medicinal chemistry and materials science. Further research into the stable synthesis and isolation of this compound would be highly valuable to unlock its full potential as a versatile chemical building block. This guide serves as a foundational resource for researchers and professionals interested in exploring the chemistry and applications of this intriguing molecule.
Technical Guide to the Physical Properties of 2-Benzyl-3-formylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: An extensive search of scientific literature and chemical databases did not yield experimentally determined physical properties for 2-Benzyl-3-formylpropanoic acid. This guide, therefore, provides a comprehensive framework of the necessary experimental protocols and theoretical spectroscopic predictions required for the characterization of this compound.
Predicted Physical and Chemical Properties
The following table summarizes the key physical properties of this compound and the basis for their prediction.
| Property | Predicted Value / Characteristic |
| IUPAC Name | This compound |
| Chemical Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 208.21 g/mol |
| Melting Point | Expected to be a solid at room temperature. The melting point would likely be sharp if the compound is pure and can be determined experimentally. |
| Boiling Point | Expected to be relatively high due to its molecular weight and the presence of a carboxylic acid group capable of hydrogen bonding. Decomposition may occur at the boiling point. |
| Solubility | Likely insoluble in water but soluble in aqueous base (e.g., 5% NaOH, 5% NaHCO₃) due to the acidic carboxylic acid group. Expected to be soluble in common organic solvents like ethanol, acetone, and ethyl acetate.[1][2][3][4] |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 4-5, typical for aliphatic carboxylic acids. |
Proposed Synthesis and Experimental Protocols
Caption: A potential synthetic workflow for this compound.
Melting Point Determination
The melting point of a solid organic compound can be determined using a capillary melting point apparatus.[5][6][7][8]
Protocol:
-
Ensure the sample of this compound is pure and completely dry.
-
Finely powder a small amount of the sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
-
A pure compound should exhibit a sharp melting range of 1-2°C.
Caption: A generalized workflow for determining the melting point of a solid organic compound.
Boiling Point Determination
Should this compound be a liquid at room temperature, or for the determination of its boiling point, a micro-boiling point or distillation method can be employed.[9][10][11][12][13]
Protocol (Thiele Tube Method):
-
Place a small amount (0.5-1 mL) of the liquid sample into a small test tube.
-
Invert a sealed-end capillary tube and place it into the test tube with the open end submerged in the liquid.
-
Attach the test tube to a thermometer.
-
Heat the apparatus in a Thiele tube containing mineral oil.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Continue heating until a steady stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.
Caption: A workflow for micro-boiling point determination using a Thiele tube.
Solubility Profile Determination
A systematic approach is used to determine the solubility of an organic compound in various solvents.[1][2][3][4]
Protocol:
-
Add approximately 20 mg of the compound to 1 mL of the solvent in a test tube.
-
Agitate the mixture for 1-2 minutes at room temperature.
-
Observe if the solid dissolves completely.
-
Test the solubility in the following solvents sequentially:
-
Water (H₂O)
-
5% Sodium Hydroxide (NaOH)
-
5% Sodium Bicarbonate (NaHCO₃)
-
5% Hydrochloric Acid (HCl)
-
Organic solvents such as ethanol, acetone, and ethyl acetate.
-
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. chem.ws [chem.ws]
- 5. scribd.com [scribd.com]
- 6. pennwest.edu [pennwest.edu]
- 7. byjus.com [byjus.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. chem.libretexts.org [chem.libretexts.org]
In-Depth Technical Guide on 2-Benzyl-3-oxopropanoic Acid and its Chiral Hydroxy Analogue
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific compound "2-Benzyl-3-formylpropanoic acid" is not readily found in chemical literature and likely exists as its tautomer, 2-benzyl-3-oxopropanoic acid , this technical guide will focus on this keto acid and its significant chiral reduction product, (R)-2-Benzyl-3-hydroxypropanoic acid . These molecules serve as important intermediates and building blocks in medicinal chemistry and drug development, particularly in the design of enzyme inhibitors. This document provides a detailed overview of their chemical properties, synthesis, and biological relevance, with a focus on experimental protocols and mechanistic insights.
Physicochemical Properties
A summary of the key physicochemical properties of (R)-2-Benzyl-3-hydroxypropanoic acid is presented below. Data for the less stable 2-benzyl-3-oxopropanoic acid is limited, as it is often generated and used in situ.
| Property | Value | Reference |
| Compound Name | (R)-2-Benzyl-3-hydroxypropanoic acid | N/A |
| CAS Number | 123802-80-2 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Solubility | Sparingly soluble (29 g/L at 25°C) | [1] |
| pKa | 4.22 ± 0.10 (Predicted) | [1] |
Synthesis and Experimental Protocols
The primary route to obtaining enantiomerically pure (R)-2-Benzyl-3-hydroxypropanoic acid is through the asymmetric reduction of a 2-benzyl-3-oxopropanoic acid derivative. Below are detailed experimental approaches.
Synthesis of 2-Benzyl-3-oxopropanoic Acid Derivatives
A common precursor for the synthesis of 2-benzyl-3-oxopropanoic acid is the corresponding ethyl ester, which can be prepared via benzylation of acetoacetic ester.
Experimental Protocol: Preparation of Ethyl 2-benzyl-3-oxobutanoate
-
Sodium Ethoxide Preparation: In a suitable reaction vessel, dissolve sodium metal (0.17 g) in absolute ethanol (30 mL) under an inert atmosphere.
-
Acetoacetic Ester Addition: To the resulting sodium ethoxide solution, add ethyl acetoacetate (0.91 g) dropwise.
-
Benzylation: After refluxing the mixture for 30 minutes, add a solution of benzyl chloride (0.974 g) dropwise.
-
Reaction Completion: Continue to reflux the reaction mixture for 11 hours.
-
Work-up: After cooling, filter the mixture to remove the sodium chloride precipitate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 10:1) to yield ethyl 2-benzyl-3-oxobutanoate as a colorless oil.[2]
Asymmetric Reduction to (R)-2-Benzyl-3-hydroxypropanoic Acid
The asymmetric hydrogenation of 2-benzyl-3-oxopropanoic acid esters using chiral catalysts is a highly effective method for producing the desired (R)-enantiomer with high enantiomeric excess.
Experimental Protocol: Asymmetric Hydrogenation
-
Catalyst and Substrate Preparation: In a high-pressure reactor, charge the methyl ester of 2-benzyl-3-oxopropanoate (CAS: 20918-88-1) and a chiral ruthenium catalyst, such as a BINAP-Ru complex (catalyst loading: 0.1–0.5 mol%).[3]
-
Solvent Addition: Add methanol or ethanol as the solvent.[3]
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 50–100 bar.[3]
-
Reaction Conditions: Maintain the reaction temperature between 25–40°C and stir until the reaction is complete (monitored by TLC or GC).[3]
-
Work-up and Purification: After depressurization, remove the solvent under reduced pressure. The resulting crude product can be purified by standard techniques such as column chromatography to yield enantiomerically pure (R)-methyl-2-benzyl-3-hydroxypropanoate.
-
Hydrolysis: The ester is then hydrolyzed under basic conditions (e.g., using potassium hydroxide in ethanol) followed by acidic workup to yield (R)-2-Benzyl-3-hydroxypropanoic acid.[2]
Enzymatic Resolution of Racemic 2-Benzyl-3-hydroxypropanoic Acid
An alternative to asymmetric synthesis is the resolution of a racemic mixture of 2-benzyl-3-hydroxypropanoic acid using lipases.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Reaction Setup: In a suitable flask, dissolve racemic 2-benzyl-3-hydroxypropanoic acid in a solvent such as toluene or MTBE.[3]
-
Enzyme and Acyl Donor Addition: Add Candida antarctica Lipase B (CAL-B) (5–10 wt%) and vinyl acetate (1.2 equivalents).[3]
-
Reaction: Stir the mixture at room temperature for 24–48 hours, monitoring the conversion to approximately 50% to maximize the enantiomeric excess of the unreacted acid.[3]
-
Separation: After the reaction, the esterified (R)-enantiomer can be separated from the unreacted (S)-enantiomer by extraction or chromatography. The desired (R)-acid can then be obtained by hydrolysis of the ester.
Spectroscopic Data
| Compound | 1H NMR (Predicted) | 13C NMR (Predicted) |
| 2-Benzyl-3-oxopropanoic acid | Signals for the benzyl group (aromatic protons and CH₂), a methine proton adjacent to the carbonyl and carboxyl groups, and a terminal formyl proton. | Resonances for the carboxyl carbon, two carbonyl carbons, the benzyl group carbons (aromatic and aliphatic), and a methine carbon. |
| (R)-2-Benzyl-3-hydroxypropanoic acid | Signals for the benzyl group (aromatic protons and CH₂), a methine proton, a methylene group adjacent to the hydroxyl group, and exchangeable protons for the carboxylic acid and hydroxyl groups. | Resonances for the carboxyl carbon, the benzyl group carbons (aromatic and aliphatic), a methine carbon, and a methylene carbon bearing the hydroxyl group. |
Biological Activity and Signaling Pathways
(R)-2-Benzyl-3-hydroxypropanoic acid and its analogues are recognized as inhibitors of metalloenzymes, particularly zinc-containing proteases like Carboxypeptidase A (CPA) .
Mechanism of Carboxypeptidase A Inhibition
Carboxypeptidase A is an exopeptidase that cleaves the C-terminal amino acid from a peptide chain. The active site of CPA contains a zinc ion that is crucial for catalysis, coordinated by histidine and glutamate residues. The substrate's terminal carboxylate group interacts with an arginine residue (Arg-145), and the carbonyl group of the scissile peptide bond coordinates with the zinc ion. A glutamate residue (Glu-270) acts as a general base to promote the nucleophilic attack of a water molecule on the scissile carbonyl carbon.
Inhibitors like 2-benzyl-substituted propanoic acids act as transition-state analogues. The benzyl group occupies a hydrophobic pocket (the S1' subsite) of the enzyme, mimicking the side chain of a hydrophobic C-terminal amino acid. The carboxylate group of the inhibitor interacts with Arg-145. The hydroxyl group at the 3-position can then coordinate with the active site zinc ion, mimicking the tetrahedral transition state of the peptide hydrolysis. This binding mode competitively inhibits the enzyme.[2]
The inhibitory potency can be influenced by the stereochemistry at the 2-position and the nature of the zinc-coordinating group. For instance, 2-benzyl-3-hydroxybutanoic acid has shown a higher inhibitory potency (Ki = 107 µM) for CPA compared to 2-benzyl-3-hydroxypropanoic acid (Ki = 610 µM), suggesting that additional substituents can influence the binding affinity.[2]
Diagrams
Below are diagrams illustrating the synthetic workflow and the proposed enzyme inhibition mechanism.
Caption: Synthetic workflow for (R)-2-Benzyl-3-hydroxypropanoic acid.
Caption: Proposed binding mode of the inhibitor in the active site.
References
Technical Guide: A Comprehensive Analysis of 2-benzyl-4-oxobutanoic acid
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the compound technically named 2-benzyl-4-oxobutanoic acid, often incorrectly referred to as 2-Benzyl-3-formylpropanoic acid. It clarifies the correct IUPAC nomenclature and presents available data on its properties and synthesis.
IUPAC Nomenclature Clarification
The name "this compound" is systematically incorrect as it fails to identify the longest carbon chain containing the principal functional group. According to IUPAC nomenclature rules, the carboxylic acid group has higher priority than the aldehyde group.[1][2][3] The correct procedure involves:
-
Identifying the Principal Functional Group: The carboxylic acid (-COOH) is the highest priority group and dictates the suffix of the name.[4]
-
Determining the Parent Chain: The longest carbon chain that includes the carboxylic acid carbon is selected. The structure contains a four-carbon chain when including the carbon of the aldehyde group.
-
Numbering the Chain: The chain is numbered starting from the carboxylic acid carbon as C1.
-
Naming Substituents: The benzyl group (C₆H₅CH₂–) is on carbon 2.[5] The aldehyde group (-CHO) is at the end of the four-carbon chain (C4) and is treated as a substituent. When an aldehyde group's carbon is part of the parent chain, it is designated with the prefix "oxo-".[6][7]
Therefore, the correct IUPAC name for the molecule is 2-benzyl-4-oxobutanoic acid .
-
Structure:
Chemical Properties and Data
Quantitative data for 2-benzyl-4-oxobutanoic acid is not widely published. However, based on its structure as a γ-keto acid, certain properties can be inferred. The following table summarizes computed and expected properties.
| Property | Value / Description |
| IUPAC Name | 2-benzyl-4-oxobutanoic acid |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 208.21 g/mol |
| Appearance | Expected to be a solid at room temperature. |
| Solubility | Expected to be slightly soluble in water and soluble in organic solvents like ethanol, acetone, and ethyl acetate. |
| Acidity (pKa) | The carboxylic acid proton is expected to have a pKa in the range of 4-5, typical for aliphatic carboxylic acids. |
| Key Functional Groups | Carboxylic Acid, Aldehyde (Keto-form), Benzyl Group |
Synthesis Protocols
The synthesis of γ-keto acids such as 2-benzyl-4-oxobutanoic acid can be achieved through various organic chemistry methodologies. A common conceptual approach involves the alkylation of a β-keto ester followed by hydrolysis and decarboxylation, or the acylation of an enolate. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis via Acylation of a Malonic Ester Derivative
This protocol describes a generalized procedure for synthesizing a substituted γ-keto acid.
-
Step 1: Benzylation of Diethyl Malonate
-
To a solution of sodium ethoxide (1.1 eq) in dry ethanol, add diethyl malonate (1.0 eq) dropwise at 0°C.
-
Allow the mixture to stir for 30 minutes.
-
Add benzyl bromide (1.0 eq) dropwise and allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
After cooling, remove the solvent under reduced pressure. Extract the product with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and purify by distillation to obtain diethyl 2-benzylmalonate.
-
-
Step 2: Acylation and Decarboxylation
-
The resulting diethyl 2-benzylmalonate can be mono-decarboxylated to ethyl 2-benzylacetate.
-
The enolate of ethyl 2-benzylacetate is then formed using a strong base like lithium diisopropylamide (LDA).
-
This enolate is subsequently acylated using an appropriate acylating agent that can be converted to the formyl group, such as N-formylimidazole.
-
This yields the β-keto ester derivative.
-
-
Step 3: Hydrolysis
-
The resulting ester is hydrolyzed under acidic or basic conditions. For example, refluxing with aqueous HCl or NaOH.
-
Acidic workup (if base hydrolysis was used) protonates the carboxylate to yield the final product, 2-benzyl-4-oxobutanoic acid.
-
Diagram of Synthetic Workflow
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. adichemistry.com [adichemistry.com]
- 4. How to Name a Compound with Multiple Functional Groups - Chemistry Steps [chemistrysteps.com]
- 5. Benzyl group - Wikipedia [en.wikipedia.org]
- 6. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Guide: 2-Benzyl-3-formylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Benzyl-3-formylpropanoic acid, with a central focus on its molecular weight.
Core Compound Data
This compound is a substituted carboxylic acid with a molecular structure that incorporates a benzyl group at the second carbon and a formyl group at the third carbon of a propanoic acid backbone.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| Monoisotopic Mass | 192.078644 u |
Atomic Composition and Molecular Weight Calculation
The molecular weight is derived from the sum of the atomic weights of its constituent atoms. The standard atomic weights for Carbon, Hydrogen, and Oxygen are utilized for this calculation.
| Element | Symbol | Count | Standard Atomic Weight (amu) | Total Atomic Weight (amu) |
| Carbon | C | 11 | 12.011[1] | 132.121 |
| Hydrogen | H | 12 | 1.008[2] | 12.096 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Total | 192.214 |
Note: The final molecular weight is rounded to two decimal places.
Chemical Structure
The structural arrangement of atoms within the this compound molecule is crucial for understanding its chemical behavior and potential interactions in biological systems.
References
Biological activity of 2-Benzyl-3-formylpropanoic acid
An In-depth Technical Guide on the Biological Activity of 2-Benzyl-3-formylpropanoic Acid and Its Analogs
Disclaimer: Publicly available scientific literature with specific details on the biological activity of this compound is limited. This guide provides an in-depth analysis based on the activities of structurally related 2-benzylpropanoic acid derivatives and the broader class of arylpropionic acids. The information presented herein is intended to serve as a scientific resource for researchers, scientists, and drug development professionals by inferring potential biological activities and outlining relevant experimental protocols.
Introduction
This compound belongs to the class of arylpropionic acids, a well-established group of compounds with significant pharmacological relevance. Many arylpropionic acid derivatives are known Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes. Furthermore, derivatives of 2-benzylpropanoic acid have been investigated as inhibitors of other enzymes, notably carboxypeptidase A. Given its structural features, this compound and its derivatives are promising candidates for investigation as enzyme inhibitors and modulators of biological pathways.
This technical guide summarizes the known biological activities of closely related analogs, provides quantitative data where available, details relevant experimental methodologies, and visualizes potential mechanisms and workflows.
Potential Biological Activities
Based on the activities of structurally similar compounds, two primary areas of biological activity can be inferred for this compound: inhibition of carboxypeptidase A and modulation of the cyclooxygenase pathway.
Inhibition of Carboxypeptidase A (CPA)
Carboxypeptidase A is a zinc-containing metalloprotease that plays a role in digestion and other physiological processes. It has been a model enzyme for the design of inhibitors for other zinc proteases of medical interest. Several derivatives of 2-benzylpropanoic acid have been synthesized and evaluated as inhibitors of CPA.
The inhibitory activities of several analogs are presented in Table 1. These compounds demonstrate competitive inhibition of CPA, with their potency varying based on the substituent at the 3-position.
| Compound | Ki (µM) | Reference |
| 2-Benzyl-3-hydroxypropanoic acid | 610 | [1] |
| 2-Benzyl-3-hydroxybutanoic acid | 107 | [1] |
| (2S,4S)-2-benzyl-3-methanesulfinylpropanoic acid | Potent | [2] |
| (2R,3R)-2-Benzyl-3,4-iminobutanoic acid | 35 | [3] |
| (2RS)-2-benzyl-3-phosphonopropionic acid | 0.22 | [4] |
Note: "Potent" indicates that the compound was the most active among the stereoisomers tested, though a specific Ki value was not provided in the abstract.
The data suggests that modifications to the 3-position of the propanoic acid backbone can significantly influence the inhibitory potency against carboxypeptidase A.
Potential as a Cyclooxygenase (COX) Inhibitor
The 2-arylpropionic acid scaffold is the core structure of "profen" NSAIDs, such as ibuprofen and naproxen. These drugs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2)[5][6]. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain[7][8]. Given that this compound is an arylpropionic acid derivative, it is plausible that it could exhibit similar COX-inhibitory activity.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. The following protocols are based on those reported for the synthesis and biological testing of 2-benzylpropanoic acid derivatives.
Synthesis of 2-Benzyl-3-hydroxybutanoic acid
This protocol describes a representative synthesis for a 2-benzylpropanoic acid derivative that has been evaluated as a CPA inhibitor[1].
-
Preparation of 2-Benzyl-3-oxo-butyric acid ethyl ester:
-
Suspend sodium (0.17 g) in 30 ml of absolute ethanol.
-
Once the sodium has dissolved, add ethyl acetoacetate (0.91 g) dropwise.
-
Reflux the mixture for 30 minutes.
-
Add a solution of benzyl chloride (0.974 g) dropwise and reflux for an additional 11 hours.
-
Filter the mixture to remove sodium chloride and concentrate the filtrate under reduced pressure.
-
Purify the resulting oil by chromatography to yield the product.
-
-
Preparation of 2-Benzyl-3-hydroxybutyric acid ethyl ester:
-
In a three-necked flask, add a solution of 2-benzyl-3-oxo-butyric acid ethyl ester (0.93 g) in dioxane (37.5 ml) to water (37.5 ml) containing sodium bicarbonate (2.325 g) under a nitrogen atmosphere.
-
Add sodium dithionite (1.0575 g) all at once and stir the reaction mixture at 85°C for 3 hours.
-
-
Hydrolysis to 2-Benzyl-3-hydroxybutanoic acid:
-
Perform alkaline hydrolysis of the ethyl ester to obtain the final carboxylic acid.
-
Carboxypeptidase A Inhibition Assay
This is a general protocol for determining the inhibitory activity of a compound against carboxypeptidase A, based on spectrophotometric methods[9].
-
Reagents and Buffers:
-
Assay Buffer: 0.025 M Tris-HCl buffer with 0.5 M NaCl, pH 7.5.
-
Substrate Solution: 0.001 M Hippuryl-L-phenylalanine in Assay Buffer.
-
Enzyme Solution: Bovine pancreatic carboxypeptidase A dissolved in 10% LiCl.
-
Inhibitor Solutions: Prepare stock solutions of the test compound (e.g., in DMSO) and make serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
To the wells of a microplate, add the Assay Buffer and the inhibitor solution at various concentrations.
-
Add the Carboxypeptidase A solution to each well and incubate for a defined period (e.g., 15 minutes) at 25°C to allow for enzyme-inhibitor binding.
-
Initiate the enzymatic reaction by adding the Substrate Solution to all wells.
-
Monitor the increase in absorbance at 254 nm over time using a microplate reader. The rate of hydrolysis of hippuryl-L-phenylalanine is proportional to the enzyme activity.
-
Include controls: a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate, no enzyme).
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curves.
-
Determine the percent inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the inhibition constant (Ki) and the mode of inhibition, perform kinetic studies by measuring reaction rates at various substrate and inhibitor concentrations and fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten, Dixon plots).
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a potential signaling pathway and a general experimental workflow relevant to the study of this compound.
Inferred Signaling Pathway: Cyclooxygenase (COX) Inhibition
This diagram illustrates the general mechanism of action for arylpropionic acid NSAIDs.
Caption: Inferred signaling pathway of COX inhibition by a 2-arylpropionic acid.
General Experimental Workflow for Inhibitor Evaluation
This diagram outlines a typical workflow for the synthesis and biological evaluation of a novel enzyme inhibitor.
Caption: General workflow for synthesis and evaluation of an enzyme inhibitor.
Conclusion
References
- 1. jocpr.com [jocpr.com]
- 2. Optically active 2-benzyl-3-methanesulfinylpropanoic acid: Synthesis and evaluation as inhibitors for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Benzyl-3,4-iminobutanoic acid as inhibitor of carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. gpnotebook.com [gpnotebook.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
Potential Therapeutic Applications of 2-Benzyl-3-formylpropanoic Acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Benzyl-3-formylpropanoic acid is a structurally intriguing molecule with potential therapeutic applications stemming from its relationship to known bioactive compounds. While direct research on this specific molecule is limited, analysis of structurally similar compounds, particularly derivatives of 2-benzylpropanoic acid, provides a strong foundation for postulating its therapeutic potential. This document outlines potential mechanisms of action, proposes experimental protocols for synthesis and evaluation, and presents a framework for future research into this compound as a candidate for drug development, primarily focusing on its potential as a carboxypeptidase A inhibitor.
Introduction
The 2-arylpropionic acid scaffold is a well-established pharmacophore, most notably recognized in the class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Modifications to this core structure can lead to a diverse range of biological activities. This whitepaper explores the therapeutic potential of this compound by examining the established activities of its close analogs. The primary focus will be on the inhibition of zinc proteases, specifically carboxypeptidase A (CPA), a well-characterized model enzyme for designing inhibitors of other medically relevant zinc proteases.
Proposed Mechanism of Action: Carboxypeptidase A Inhibition
Carboxypeptidase A is an exopeptidase that plays a role in digestion by cleaving C-terminal amino acids with hydrophobic side chains from proteins. It has been extensively used as a model for developing inhibitors for other zinc proteases involved in various pathological conditions. The inhibitory activity of 2-benzyl-3-hydroxypropanoic acid and its derivatives against CPA suggests that this compound could act as a potent inhibitor. The proposed mechanism involves the coordination of the carboxylate and formyl groups of the molecule to the zinc ion in the active site of the enzyme, mimicking the transition state of peptide hydrolysis.
Proposed binding of this compound to the active site of Carboxypeptidase A.
Quantitative Data from Analog Studies
The inhibitory potential of this compound can be inferred from the kinetic data of its analogs against carboxypeptidase A.
| Compound | Target Enzyme | Ki (μM) | Reference |
| 2-Benzyl-3-hydroxybutanoic acid | Carboxypeptidase A | 107 | |
| 2-Benzyl-3-hydroxypropanoic acid | Carboxypeptidase A | 610 | |
| (2S,4S)-2-benzyl-3-methanesulfinylpropanoic acid | Carboxypeptidase A | Potent inhibitor | [2] |
| (2R,4S)-2-benzyl-3-methanesulfinylpropanoic acid | Carboxypeptidase A | Moderate inhibitor | [2] |
| (2S,4R)-2-benzyl-3-methanesulfinylpropanoic acid | Carboxypeptidase A | Moderate inhibitor | [2] |
Experimental Protocols
The following protocols for the synthesis and evaluation of related compounds can be adapted for the study of this compound.
Synthesis of 2-Benzyl-3-hydroxybutanoic acid
A multi-step synthesis starting from acetoacetic ester can be employed.
-
Benzylation: Ethyl acetoacetate is reacted with benzyl chloride in the presence of sodium ethoxide to yield ethyl 2-benzyl-3-oxobutanoate.
-
Reduction: The keto group of ethyl 2-benzyl-3-oxobutanoate is reduced to a hydroxyl group using sodium dithionite in a dioxane/water mixture.
-
Hydrolysis: The resulting ethyl 2-benzyl-3-hydroxybutanoate is hydrolyzed with potassium hydroxide in ethanol to yield 2-benzyl-3-hydroxybutanoic acid.
Synthetic pathway for 2-Benzyl-3-hydroxybutanoic acid.
Asymmetric Synthesis of (R)-2-Benzyl-3-hydroxypropanoic Acid
Enantiomerically pure (R)-2-benzyl-3-hydroxypropanoic acid can be synthesized via asymmetric hydrogenation.[3]
-
Substrate Preparation: Methyl 2-benzyl-3-oxopropanoate is used as the substrate.[3]
-
Asymmetric Hydrogenation: The substrate is hydrogenated using a chiral ruthenium catalyst (e.g., BINAP-Ru complexes) under hydrogen pressure in methanol or ethanol.[3]
-
Hydrolysis: The resulting methyl ester is hydrolyzed to the carboxylic acid.
| Parameter | Value |
| Substrate | Methyl 2-benzyl-3-oxopropanoate |
| Catalyst | BINAP-Ru complex |
| Pressure | 50–100 bar H₂ |
| Temperature | 25–40°C |
| Solvent | Methanol or ethanol |
| Catalyst Loading | 0.1–0.5 mol% |
| Enantiomeric Excess (ee) | >98% |
Kinetic Evaluation of Carboxypeptidase A Inhibition
The inhibitory activity can be determined by measuring the rate of hydrolysis of a chromogenic substrate, such as N-(4-methoxyphenylazoformyl)-L-phenylalanine, in the presence and absence of the inhibitor. The Michaelis-Menten constant (Km) and the inhibition constant (Ki) can be determined by analyzing the data using Lineweaver-Burk plots.
Workflow for kinetic evaluation of CPA inhibition.
Future Directions and Conclusion
References
- 1. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optically active 2-benzyl-3-methanesulfinylpropanoic acid: Synthesis and evaluation as inhibitors for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (R)-2-Benzyl-3-hydroxypropanoic acid | 123802-80-2 | Benchchem [benchchem.com]
An In-depth Technical Guide to 2-Benzyl-3-formylpropanoic Acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Benzyl-3-formylpropanoic acid is a substituted propanoic acid derivative that, while not extensively documented in existing scientific literature, holds potential for investigation in various fields of chemical and biological research. Its structure, featuring a benzyl group at the α-position and a formyl group at the β-position, suggests possible applications as a building block in organic synthesis and as a candidate for biological activity screening. This technical guide provides a comprehensive overview of its theoretical synthesis, predicted properties, and potential avenues for research and development. Due to the limited direct information available, this document draws upon established chemical principles and data from analogous compounds to construct a foundational understanding of this compound.
Introduction and Historical Context
A thorough review of scientific databases and historical chemical literature reveals a notable absence of specific documentation detailing the discovery or extensive study of this compound. Its existence in published research appears to be minimal, suggesting it is either a novel compound or one that has not been a primary focus of investigation. However, the constituent functional groups and the core propanoic acid scaffold are well-represented in a multitude of biologically active molecules and synthetic intermediates. This guide, therefore, serves as a proactive exploration of a potentially valuable, yet under-researched, chemical entity.
Proposed Synthesis Protocols
The synthesis of this compound can be approached through several strategic pathways, leveraging well-established organic reactions. Below are detailed, plausible experimental protocols for its preparation.
Pathway 1: Formylation of a 2-Benzyl-3-hydroxypropanoic Acid Derivative
This pathway involves the oxidation of a protected 2-benzyl-3-hydroxypropanoic acid ester to the corresponding aldehyde.
Experimental Workflow:
Caption: Synthetic workflow for this compound via oxidation.
Protocol:
-
Esterification of 2-Benzyl-3-hydroxypropanoic acid:
-
Dissolve 2-benzyl-3-hydroxypropanoic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the acid, remove the methanol under reduced pressure, and extract the ester with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the resulting methyl 2-benzyl-3-hydroxypropanoate by column chromatography.
-
-
Oxidation to Methyl 2-benzyl-3-formylpropanoate:
-
Dissolve the purified ester in dichloromethane.
-
Add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in portions at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of silica gel or celite to remove the oxidant byproducts.
-
Concentrate the filtrate to obtain the crude aldehyde.
-
-
Hydrolysis to this compound:
-
Dissolve the crude methyl 2-benzyl-3-formylpropanoate in a mixture of tetrahydrofuran and water.
-
Add lithium hydroxide (LiOH) and stir at room temperature until the ester is fully consumed (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.
-
Extract the product with an organic solvent and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield this compound.
-
Pathway 2: Hydroformylation of a Substituted Alkene
This approach involves the introduction of a formyl group and a carboxylic acid precursor in a single step using a hydroformylation reaction.
Experimental Workflow:
Caption: Synthesis via hydroformylation of an acrylate derivative.
Protocol:
-
Hydroformylation of Ethyl 2-benzylacrylate:
-
In a high-pressure reactor, charge ethyl 2-benzylacrylate, a rhodium-based catalyst (e.g., Rh(acac)(CO)2), and a suitable phosphine ligand.
-
Pressurize the reactor with a mixture of carbon monoxide (CO) and hydrogen (H2).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 12-24 hours.
-
After cooling and depressurizing, purify the resulting ethyl 2-benzyl-3-formylpropanoate by distillation or chromatography.
-
-
Hydrolysis to this compound:
-
Follow the hydrolysis procedure outlined in Pathway 1, Step 3, using the purified ester from the hydroformylation step.
-
Physicochemical Properties (Predicted)
Quantitative data for this compound is not available in public databases. The following table summarizes predicted properties based on its chemical structure using computational models.
| Property | Predicted Value | Unit |
| Molecular Formula | C11H12O3 | |
| Molecular Weight | 208.21 | g/mol |
| XLogP3 | 1.8 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bond Count | 4 | |
| pKa (most acidic) | ~4.5 |
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, its structural motifs are present in compounds with known biological effects.
-
Carboxylic Acid Moiety: The carboxylic acid group is a common feature in many drugs, often acting as a key binding element to biological targets such as enzymes and receptors.
-
β-Aldehyde Group: The presence of a reactive aldehyde suggests potential for covalent interactions with biological nucleophiles, such as cysteine or lysine residues in proteins. This could lead to enzyme inhibition.
-
Benzyl Group: The benzyl group provides lipophilicity, which can influence membrane permeability and interactions with hydrophobic pockets in target proteins.
Hypothesized Signaling Pathway Interaction:
Based on the reactivity of the aldehyde, one could hypothesize its interaction with enzymes susceptible to covalent modification. For example, it could potentially act as an inhibitor of cysteine proteases.
Caption: Hypothesized covalent inhibition of a cysteine protease.
Conclusion and Future Directions
This compound represents an intriguing, yet underexplored, molecule. This guide provides a foundational framework for its synthesis and potential areas of investigation. Future research should focus on:
-
Experimental Validation: The proposed synthetic routes require experimental validation to determine their efficiency and scalability.
-
Biological Screening: A broad biological screening of the compound could uncover novel activities, for instance, as an antimicrobial, anti-inflammatory, or enzyme inhibitory agent.
-
Analogue Synthesis: The synthesis of a library of related compounds with variations in the benzyl and formyl positions could lead to the discovery of structure-activity relationships.
The information presented here is intended to catalyze further research into this promising chemical entity and unlock its potential in drug discovery and organic synthesis.
An In-depth Technical Guide to 2-Benzyl-3-formylpropanoic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Benzyl-3-formylpropanoic acid, a molecule of significant interest in medicinal chemistry. Due to the limited direct research on this specific compound, this document leverages data from structurally related analogues to project its chemical synthesis, potential biological activities, and mechanisms of action. This guide offers detailed, albeit predictive, experimental protocols, quantitative data from related compounds, and visualizations of relevant biological pathways to serve as a foundational resource for researchers and drug development professionals.
Introduction
Chemical Synthesis
The synthesis of this compound can be envisioned through a two-step process, adapted from methodologies reported for structurally similar compounds. The proposed synthetic route involves an initial hydrocarboxyalkylation of allylbenzene, followed by an α-formylation of the resulting ester.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 2-benzylpropanoate (Hydrocarboxyalkylation)
This protocol is adapted from established procedures for the hydrocarboxyalkylation of olefins.
-
Reaction Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, gas inlet, and temperature controller is charged with allylbenzene (1 equivalent), methanol (as solvent and reactant), and a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.1-1 mol%).
-
Reaction Conditions: The autoclave is sealed and purged with carbon monoxide (CO) gas. The reactor is then pressurized with CO to 50-100 atm and heated to 80-120 °C.
-
Reaction Monitoring: The reaction is stirred vigorously for 12-24 hours. The progress of the reaction can be monitored by taking aliquots (after safely depressurizing and cooling the reactor) and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of allylbenzene and the formation of the ester product.
-
Work-up and Purification: After cooling and venting the CO, the reaction mixture is filtered to remove the catalyst. The solvent is removed under reduced pressure. The resulting crude product is then purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure methyl 2-benzylpropanoate.
Step 2: Synthesis of this compound (α-Formylation and Hydrolysis)
This protocol is a modification of known α-formylation procedures for esters.
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with sodium hydride (NaH, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Reactants: A solution of methyl 2-benzylpropanoate (1 equivalent) and ethyl formate (1.5 equivalents) in anhydrous THF is added dropwise to the suspension of NaH at 0 °C.
-
Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane/ethyl acetate) and visualizing with a potassium permanganate stain.
-
Work-up of the Ester: The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude methyl 2-benzyl-3-formylpropanoate.
-
Hydrolysis: The crude formylated ester is then subjected to hydrolysis. It is dissolved in a mixture of methanol and a 1M aqueous solution of sodium hydroxide and stirred at room temperature for 12 hours.
-
Purification of the Final Product: The methanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified to pH 2-3 with 1M hydrochloric acid, leading to the precipitation of the product. The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate/hexane.
Potential Biological Activity and Mechanism of Action
Given that this compound is an arylpropionic acid derivative, it is plausible that it will exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The COX pathway is central to the inflammatory response, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5]
The Cyclooxygenase (COX) Signaling Pathway
Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of arylpropionic acid derivatives.
Arylpropionic acids typically act as non-selective inhibitors of both COX-1 and COX-2 isoforms.[6] COX-1 is constitutively expressed in many tissues and is involved in housekeeping functions such as maintaining the integrity of the stomach lining. COX-2, on the other hand, is an inducible enzyme that is upregulated during inflammation. The inhibition of COX-2 is responsible for the anti-inflammatory effects of NSAIDs, while the concurrent inhibition of COX-1 can lead to undesirable side effects such as gastrointestinal irritation.[1]
Potential Anticancer Activity
Some derivatives of arylpropionic acids have also been investigated for their potential as anticancer agents.[3][7] The mechanism of their anticancer activity is not fully elucidated but may involve the inhibition of signaling pathways that are crucial for cancer cell proliferation and survival.
Quantitative Data from Related Compounds
Direct experimental data for this compound is not available. The following tables summarize quantitative data for structurally related arylpropionic acid derivatives to provide a reference for potential activity.
Table 1: In Vitro COX-1 and COX-2 Inhibition by Arylpropionic Acid Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | 15.7 - 26.6 | 0.29 - 3.3 | 5 - 27 |
| Diclofenac | - | - | 1.80 |
| Celecoxib | - | 0.42 | 33.8 |
| Compound VIIa¹ | 15.7 | 0.29 | 67.2 |
Data sourced from multiple studies for comparison.[3][6][8] Note that IC₅₀ values can vary depending on the specific assay conditions. ¹Compound VIIa is 2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide.[3]
Table 2: Anticancer Activity of 2-(3-benzoylphenyl)propanoic Acid Derivatives
| Compound | Cell Line | Growth Inhibition (%) at 10 µM |
| 2-(3-benzoylphenyl)propanohydroxamic acid | HS 578T (Breast) | 23 |
| 2-(3-benzoylphenyl)propanohydroxamic acid | MDA-MB-468 (Breast) | >10 |
| 2-(3-benzoylphenyl)propanohydroxamic acid | IGROV1 (Ovarian) | >10 |
| 2-(3-benzoylphenyl)propanohydroxamic acid | OVCAR-5 (Ovarian) | >10 |
| 2-(3-benzoylphenyl)propanohydroxamic acid | CCRF-CEM (Leukemia) | >10 |
| 2-(3-benzoylphenyl)propanohydroxamic acid | TK-10 (Renal) | >10 |
| 2-(3-benzoylphenyl)propanohydroxamic acid | UO-31 (Renal) | >10 |
| 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid | 31 different cell lines | up to 15 |
Data extracted from a study on 2-(3-benzoylphenyl) propanoic acid derivatives.[7][9]
Conclusion
While this compound remains an understudied compound, its structural features strongly suggest a promising profile for biological activity, particularly in the realm of anti-inflammatory and potentially anticancer applications. The synthetic pathway proposed in this guide, based on established chemical transformations, offers a viable route for its preparation, enabling further investigation. The provided data on related arylpropionic acid derivatives serves as a valuable benchmark for predicting its efficacy and mechanism of action. Future research should focus on the actual synthesis and in vitro and in vivo evaluation of this compound to validate these predictions and unlock its full therapeutic potential. This guide provides a critical starting point for researchers and drug developers to embark on the exploration of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Uncharted: A Technical Guide to the Safe Handling of 2-Benzyl-3-formylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2-Benzyl-3-formylpropanoic acid is a specialized research chemical. A comprehensive, official Safety Data Sheet (SDS) for this compound is not publicly available. This guide is meticulously compiled based on the chemical's functional groups—a carboxylic acid and an aliphatic aldehyde—and general laboratory safety protocols. The information herein should be used as a foundational resource to supplement, not replace, a thorough risk assessment and adherence to your institution's established safety procedures. Always handle novel compounds with the utmost caution, assuming high toxicity.
Understanding the Hazard Landscape
This compound possesses two key functional groups that dictate its potential hazards: a carboxylic acid and an aldehyde. The overall risk profile is a composite of the hazards associated with these functionalities.
Table 1: Summary of Potential Hazards Associated with Functional Groups
| Functional Group | Potential Hazards | General Toxicity Profile |
| Carboxylic Acid | Corrosive to skin and eyes, potentially causing severe burns.[1][2][3] May cause respiratory tract irritation.[1][2][3] Flammability varies with chain length; lower molecular weight acids are often flammable.[4][5] Reacts with bases, oxidizing agents, and metals.[3] | Toxicity generally decreases with increasing carbon chain length.[4] Can be harmful if swallowed, inhaled, or absorbed through the skin. |
| Aldehyde | Irritating to the skin, eyes, and respiratory system.[6][7] Can act as a sensitizer, causing allergic reactions upon repeated exposure.[8] Lower molecular weight aldehydes are often flammable and can form explosive mixtures with air.[4] Potential for polymerization or other hazardous reactions. High reactivity with biological molecules can lead to various adverse health effects.[8] | Toxicity is generally higher for lower molecular weight aldehydes.[4] Some aldehydes are considered potential carcinogens.[6] Inhalation is a primary route of exposure, potentially leading to lung and heart toxicity.[8] |
Prudent Practices: A Framework for Safe Handling
A multi-layered approach to safety is paramount when working with research chemicals of unknown toxicity. This involves a combination of engineering controls, administrative procedures, and personal protective equipment.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All work with this compound, especially when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
-
Safety Equipment: Know the location and proper operation of safety showers, eyewash stations, and fire extinguishers before commencing any work.[11][12]
Standard Operating Procedures (SOPs): A Blueprint for Safety
Develop and strictly adhere to a detailed SOP for all experiments involving this compound. This SOP should encompass every stage of the experimental workflow, from preparation to waste disposal.
General Laboratory Safety Workflow
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. ICSC 0806 - PROPIONIC ACID [chemicalsafety.ilo.org]
- 4. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 5. laballey.com [laballey.com]
- 6. Aldehydes and Ketals [iloencyclopaedia.org]
- 7. mmsl.cz [mmsl.cz]
- 8. mdpi.com [mdpi.com]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ehs.okstate.edu [ehs.okstate.edu]
- 12. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
Methodological & Application
Synthesis of 2-Benzyl-3-formylpropanoic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, three-step protocol for the synthesis of 2-benzyl-3-formylpropanoic acid, a valuable building block in the development of novel therapeutics and chemical probes. The synthesis is based on established organic chemistry principles, starting from the readily available diethyl benzylmalonate.
I. Synthetic Strategy Overview
The synthesis of this compound is achieved through a three-step sequence:
-
Alkylation: Diethyl benzylmalonate is alkylated with 2-bromo-1,1-diethoxyethane to introduce a protected aldehyde functionality.
-
Hydrolysis and Decarboxylation: The resulting substituted malonic ester undergoes saponification followed by decarboxylation to yield the propanoic acid derivative with the protected aldehyde.
-
Deprotection: The diethyl acetal protecting group is removed under acidic conditions to afford the target compound, this compound.
II. Experimental Protocols
Step 1: Synthesis of Diethyl 2-benzyl-2-(2,2-diethoxyethyl)malonate
This step involves the C-alkylation of diethyl benzylmalonate using a protected formyl equivalent.
Materials:
-
Diethyl benzylmalonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-bromo-1,1-diethoxyethane
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.05 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add diethyl benzylmalonate (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add 2-bromo-1,1-diethoxyethane (1.1 eq) dropwise.
-
Let the reaction mixture stir at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford diethyl 2-benzyl-2-(2,2-diethoxyethyl)malonate.
Step 2: Synthesis of 2-Benzyl-4,4-diethoxybutanoic Acid
This step involves the hydrolysis of the ester groups and subsequent decarboxylation.
Materials:
-
Diethyl 2-benzyl-2-(2,2-diethoxyethyl)malonate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve diethyl 2-benzyl-2-(2,2-diethoxyethyl)malonate (1.0 eq) in ethanol.
-
Add a solution of potassium hydroxide (2.5 eq) in water.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify with concentrated HCl until the pH is approximately 1-2.
-
Heat the mixture to reflux for 2-3 hours to effect decarboxylation.
-
Cool the mixture to room temperature and extract the product with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-benzyl-4,4-diethoxybutanoic acid.
Step 3: Synthesis of this compound
This final step is the deprotection of the acetal to reveal the aldehyde.
Materials:
-
2-Benzyl-4,4-diethoxybutanoic acid
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 3M aqueous solution
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-benzyl-4,4-diethoxybutanoic acid (1.0 eq) in a mixture of THF and 3M aqueous HCl.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring the progress by TLC.
-
Once the reaction is complete, extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain this compound.
III. Data Presentation
| Step | Reactant 1 | Reactant 2 | Base/Acid | Solvent(s) | Temperature | Time | Product |
| 1 | Diethyl benzylmalonate | 2-bromo-1,1-diethoxyethane | Sodium Hydride | DMF | 0 °C to RT | Overnight | Diethyl 2-benzyl-2-(2,2-diethoxyethyl)malonate |
| 2 | Diethyl 2-benzyl-2-(2,2-diethoxyethyl)malonate | - | Potassium Hydroxide / HCl | Ethanol, Water | Reflux | 6-9 hours | 2-Benzyl-4,4-diethoxybutanoic Acid |
| 3 | 2-Benzyl-4,4-diethoxybutanoic Acid | - | Hydrochloric Acid (3M) | THF, Water | Room Temperature | 4-8 hours | This compound |
IV. Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Synthesis of 2-Benzyl-3-formylpropanoic Acid: A Detailed Protocol for Researchers
Application Note: This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2-Benzyl-3-formylpropanoic acid. This compound, a valuable building block in medicinal chemistry and drug development, is prepared via a three-step synthetic sequence commencing with the benzylation of diethyl succinate. The subsequent reduction of the resulting diester affords a key diol intermediate, which is then subjected to a selective mono-oxidation to yield the target aldehyde. The protocols detailed herein are intended for use by trained researchers and scientists in a controlled laboratory setting.
Synthetic Strategy Overview
The synthesis of this compound is accomplished through the following three key transformations:
-
Step 1: Alkylation of Diethyl Succinate: Diethyl succinate is deprotonated with a strong base to form an enolate, which then undergoes nucleophilic substitution with benzyl bromide to yield diethyl 2-benzylsuccinate.
-
Step 2: Reduction of Diethyl 2-Benzylsuccinate: The diester is reduced to the corresponding 2-benzyl-1,4-butanediol using a powerful reducing agent, lithium aluminum hydride (LiAlH₄).
-
Step 3: Selective Oxidation of 2-Benzyl-1,4-butanediol: A mild and selective oxidation of one of the primary alcohol groups of the diol to an aldehyde is performed. The resulting γ-hydroxyaldehyde exists in equilibrium with its stable cyclic hemiacetal form, this compound. Several reliable methods for this selective oxidation are presented, including Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and a TEMPO-catalyzed oxidation.
Experimental Protocols
Step 1: Synthesis of Diethyl 2-Benzylsuccinate
Materials:
-
Diethyl succinate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol (EtOH)
-
Benzyl bromide
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Diethyl succinate is added dropwise to the sodium ethoxide solution at room temperature with stirring.
-
The reaction mixture is heated to reflux for 1-2 hours to ensure complete enolate formation.
-
After cooling to room temperature, benzyl bromide is added dropwise via the dropping funnel.
-
The reaction mixture is then heated to reflux for an additional 4-6 hours.
-
Upon completion, the reaction is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice with diethyl ether.
-
The combined organic layers are washed with saturated aqueous NH₄Cl solution and brine, then dried over anhydrous MgSO₄.
-
The solvent is removed by rotary evaporation, and the crude diethyl 2-benzylsuccinate is purified by vacuum distillation.
Step 2: Reduction of Diethyl 2-Benzylsuccinate to 2-Benzyl-1,4-butanediol
Materials:
-
Diethyl 2-benzylsuccinate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A suspension of LiAlH₄ in anhydrous diethyl ether or THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere. The flask is equipped with a reflux condenser and a dropping funnel.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of diethyl 2-benzylsuccinate in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours.
-
The reaction is carefully quenched by cooling to 0 °C and slowly adding ethyl acetate to consume excess LiAlH₄, followed by the dropwise addition of water and then 1 M HCl. Alternatively, a saturated aqueous solution of Rochelle's salt can be added to facilitate the workup.
-
The resulting mixture is stirred until the salts form a granular precipitate.
-
The solid is removed by filtration and washed thoroughly with the ethereal solvent.
-
The combined filtrate is dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure to yield the crude 2-benzyl-1,4-butanediol, which can be purified by column chromatography on silica gel.
Step 3: Selective Mono-oxidation to this compound
Three effective methods for the selective oxidation of the primary alcohol are presented below. The choice of method may depend on the available reagents, equipment, and the desired scale of the reaction.
Method A: Swern Oxidation
Materials:
-
2-Benzyl-1,4-butanediol
-
Anhydrous dichloromethane (DCM)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Triethylamine (Et₃N)
Procedure:
-
A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C (dry ice/acetone bath) in a flame-dried flask under an inert atmosphere.
-
A solution of anhydrous DMSO in anhydrous DCM is added dropwise.
-
After stirring for 15-30 minutes, a solution of 2-benzyl-1,4-butanediol in anhydrous DCM is added dropwise, maintaining the temperature at -78 °C.
-
The reaction is stirred for another 30-60 minutes.
-
Triethylamine is then added dropwise, and the reaction mixture is allowed to warm to room temperature.
-
The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
Method B: Dess-Martin Periodinane (DMP) Oxidation
Materials:
-
2-Benzyl-1,4-butanediol
-
Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution containing sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
To a solution of 2-benzyl-1,4-butanediol in anhydrous DCM is added Dess-Martin periodinane in one portion at room temperature.
-
The reaction mixture is stirred at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous NaHCO₃ solution containing Na₂S₂O₃.
-
The mixture is stirred vigorously until the layers become clear.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure. The product is purified by column chromatography.
Method C: TEMPO-Catalyzed Oxidation
Materials:
-
2-Benzyl-1,4-butanediol
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Potassium bromide (KBr)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
A solution of 2-benzyl-1,4-butanediol, TEMPO, and KBr in DCM is prepared.
-
A saturated aqueous solution of NaHCO₃ is added.
-
The biphasic mixture is cooled to 0 °C, and an aqueous solution of NaOCl is added dropwise with vigorous stirring.
-
The reaction is stirred at 0 °C until the starting material is consumed (monitored by TLC).
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with 1 M HCl, saturated aqueous Na₂S₂O₃, and brine, then dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure, and the product is purified by column chromatography.
Data Presentation
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) | Analytical Method |
| 1 | Diethyl 2-benzylsuccinate | Diethyl succinate | NaOEt, Benzyl bromide | 75-85 | >95 | GC-MS, ¹H NMR |
| 2 | 2-Benzyl-1,4-butanediol | Diethyl 2-benzylsuccinate | LiAlH₄ | 80-90 | >97 | ¹H NMR, ¹³C NMR |
| 3A | This compound | 2-Benzyl-1,4-butanediol | Oxalyl chloride, DMSO, Et₃N | 70-80 | >98 | ¹H NMR, ¹³C NMR, IR |
| 3B | This compound | 2-Benzyl-1,4-butanediol | Dess-Martin periodinane | 85-95 | >98 | ¹H NMR, ¹³C NMR, IR |
| 3C | This compound | 2-Benzyl-1,4-butanediol | TEMPO, NaOCl | 75-85 | >98 | ¹H NMR, ¹³C NMR, IR |
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Simplified mechanism of the Swern oxidation step.
Application Notes and Protocols for the Analytical Determination of 2-Benzyl-3-formylpropanoic Acid
Introduction
2-Benzyl-3-formylpropanoic acid is a functionalized carboxylic acid of interest in synthetic chemistry and potentially as an intermediate in drug development. Its structure, containing a carboxylic acid, an aldehyde, and a benzyl group, necessitates specific analytical approaches for its quantification and characterization. Due to the reactive nature of the aldehyde group and the polarity of the carboxylic acid, direct analysis can be challenging.[1] This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods are designed for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC is particularly well-suited for separating such polar compounds.[2][3]
Application Note: HPLC Analysis
Reversed-phase HPLC with UV detection is a robust method for the quantification of this compound. The presence of the benzene ring in the benzyl group provides a chromophore that allows for sensitive UV detection. The method can be used for purity assessment, quantification in reaction mixtures, and stability studies. The choice of a suitable reversed-phase column, such as a C18 or C8, along with an acidic mobile phase to suppress the ionization of the carboxylic acid group, will ensure good peak shape and retention.[4][5]
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm and 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time.
-
Quantify the analyte using an external standard calibration curve.
-
Quantitative Data Summary: HPLC
| Parameter | Value |
| Linearity (Concentration Range) | 1 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Note: These are typical performance characteristics and should be validated for the specific application.
Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the low volatility of this compound, derivatization is necessary to convert the polar carboxylic acid and potentially reactive aldehyde into more volatile and thermally stable forms.[6][7][8]
Application Note: GC-MS Analysis
GC-MS analysis of this compound requires a derivatization step to improve its chromatographic properties. Common derivatization methods include silylation, which targets the carboxylic acid and can also react with the enol form of the aldehyde, and esterification of the carboxylic acid.[9][10] The choice of derivatization reagent is critical for achieving good yields and stable derivatives. Following derivatization, the resulting compound can be readily analyzed by GC-MS, providing both quantitative data and structural information from the mass spectrum.
Experimental Protocol: GC-MS with Silylation
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Derivatization (Silylation):
-
Accurately weigh approximately 1 mg of the sample into a reaction vial.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 100 µL of a suitable solvent like pyridine or acetonitrile.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
-
Data Analysis:
-
Identify the derivatized analyte peak based on its retention time and mass spectrum.
-
Quantify using a suitable internal standard and calibration curve.
-
Quantitative Data Summary: GC-MS (Post-Derivatization)
| Parameter | Value |
| Linearity (Concentration Range) | 0.5 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Note: These are typical performance characteristics and should be validated for the specific application.
Workflow for GC-MS Analysis
References
- 1. brieflands.com [brieflands.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: 1H NMR Analysis of 2-Benzyl-3-formylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzyl-3-formylpropanoic acid is a small organic molecule with potential applications in medicinal chemistry and materials science. Its structural characterization is a crucial step in its synthesis and application. This document provides a detailed protocol for the analysis of this compound using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, a powerful technique for elucidating molecular structure. Due to the limited availability of public experimental data for this specific compound, this note also presents a predicted ¹H NMR data set based on the analysis of structurally similar compounds.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are derived from established chemical shift ranges and coupling constants observed in analogous molecular fragments.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-1 (Carboxylic Acid) | 10.0 - 12.0 | Singlet (broad) | - | 1H |
| H-4 (Aldehyde) | 9.5 - 9.8 | Triplet | ~2-3 | 1H |
| H-6, H-10 (Aromatic) | 7.2 - 7.4 | Multiplet | - | 5H |
| H-7, H-9 (Aromatic) | 7.2 - 7.4 | Multiplet | - | |
| H-8 (Aromatic) | 7.2 - 7.4 | Multiplet | - | |
| H-2 (Methine) | 3.0 - 3.4 | Multiplet | - | 1H |
| H-5 (Methylene) | 2.8 - 3.2 | Multiplet | - | 2H |
| H-3 (Methylene) | 2.6 - 3.0 | Multiplet | - | 2H |
Note: The exact chemical shifts and coupling constants can be influenced by the solvent and concentration.
Experimental Protocol
This section details a standard procedure for acquiring a ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH adjustment). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., the carboxylic acid proton).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters:
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | Standard 1D Proton (e.g., zg30) |
| Number of Scans | 16 - 64 |
| Relaxation Delay | 1.0 - 2.0 s |
| Acquisition Time | 3 - 4 s |
| Spectral Width | 16 ppm |
| Temperature | 298 K (25 °C) |
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift axis by setting the TMS signal to 0 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Logical Workflow for ¹H NMR Analysis
The following diagram illustrates the logical steps involved in the ¹H NMR analysis of this compound.
Caption: Workflow for the ¹H NMR analysis of this compound.
Application Note: Mass Spectrometric Analysis of 2-Benzyl-3-formylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the mass spectrometric analysis of 2-Benzyl-3-formylpropanoic acid, a compound of interest in drug development and metabolic studies. The methods outlined are applicable for both qualitative and quantitative assessments using electrospray ionization (ESI) mass spectrometry. This note includes sample preparation procedures, instrument parameters for both positive and negative ion modes, and expected fragmentation patterns. The provided data and protocols are intended to serve as a foundational guide for researchers working with this and structurally related molecules.
Introduction
This compound is a dicarbonyl compound containing a carboxylic acid, an aldehyde, and a benzyl group. Understanding its ionization and fragmentation behavior is crucial for its accurate identification and quantification in various biological and chemical matrices. Mass spectrometry, particularly with soft ionization techniques like ESI, is a powerful tool for the analysis of such thermally labile and polar molecules.[1] This application note details the theoretical fragmentation pathways and provides a comprehensive protocol for its analysis.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C11H12O3 |
| Molecular Weight | 192.21 g/mol |
| Monoisotopic Mass | 192.07864 g/mol |
| Structure |
Experimental Protocols
A detailed experimental workflow for the mass spectrometric analysis of this compound is presented below.
Figure 1: Experimental workflow for the LC-MS/MS analysis of this compound.
Sample Preparation
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare a series of working standards for calibration curves.
Liquid Chromatography Parameters
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from other components. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Parameters
The analysis can be performed in both positive and negative ion modes to obtain comprehensive structural information.
Table 1: Mass Spectrometer Settings
| Parameter | Positive Ion Mode | Negative Ion Mode |
| Ionization Mode | ESI+ | ESI- |
| Capillary Voltage | 3.5 kV | -3.0 kV |
| Cone Voltage | 30 V | -30 V |
| Source Temperature | 120 °C | 120 °C |
| Desolvation Temp. | 350 °C | 350 °C |
| Cone Gas Flow | 50 L/hr | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr | 600 L/hr |
| Collision Energy | 10-30 eV (for MS/MS) | 10-30 eV (for MS/MS) |
Predicted Fragmentation Pattern
The fragmentation of this compound is expected to be influenced by the presence of the carboxylic acid, aldehyde, and benzyl functional groups. In positive ion mode, protonation is expected at the carbonyl oxygen of the carboxylic acid or the aldehyde. In negative ion mode, deprotonation of the carboxylic acid will be the primary ionization event.
Figure 2: Predicted fragmentation pathway of this compound in positive and negative ESI modes.
Table 2: Predicted m/z Values of Major Ions
| Ion Mode | Proposed Fragment | Elemental Composition | Calculated m/z |
| Positive | [M+H]+ | C11H13O3+ | 193.0859 |
| [M+H-H2O]+ | C11H11O2+ | 175.0754 | |
| [M+H-CO]+ | C10H13O2+ | 165.0910 | |
| [M+H-CHOOH]+ | C10H11O+ | 147.0805 | |
| [C7H7]+ (benzyl) | C7H7+ | 91.0542 | |
| Negative | [M-H]- | C11H11O3- | 191.0714 |
| [M-H-CO2]- | C10H11O- | 147.0815 |
Note: The fragmentation of carboxylic acids can lead to the loss of H2O and COOH.[2] Aldehydes can lose a hydrogen or the entire CHO group.[2] The benzyl group often produces a stable tropylium ion at m/z 91.
Quantitative Analysis
For quantitative studies, a calibration curve should be constructed using the peak area of the most intense and stable precursor-to-product ion transition.
Table 3: Hypothetical Quantitative Performance Data
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Recovery | 90-110% |
Conclusion
This application note provides a theoretical framework and a practical starting point for the mass spectrometric analysis of this compound. The proposed experimental protocols and predicted fragmentation patterns can guide researchers in method development for the identification and quantification of this compound in various research and development settings. The provided methodologies are robust and can be adapted to different mass spectrometry platforms.
References
Applications of 2-Benzyl-3-formylpropanoic Acid in Organic Synthesis: A Versatile Intermediate for Heterocyclic Chemistry
Introduction
2-Benzyl-3-formylpropanoic acid is a bifunctional organic molecule that holds significant potential as a versatile building block in the synthesis of a wide array of heterocyclic compounds. Its structure, featuring both a carboxylic acid and an aldehyde functional group on a flexible propanoic acid backbone, allows for a variety of chemical transformations. While often generated in situ as a transient intermediate from its more stable precursor, 2-benzyl-3-oxopropanoic acid, its reactivity is pivotal in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. This document provides an overview of its key applications, detailed experimental protocols for its utilization, and highlights its role in the synthesis of nitrogen- and sulfur-containing heterocycles.
Application Notes
The primary application of this compound in organic synthesis lies in its role as a precursor to various heterocyclic ring systems. The presence of the aldehyde and carboxylic acid functionalities allows for tandem or sequential cyclization reactions with a range of nucleophiles, leading to the formation of pyridazinones, pyrazolones, thiophenes, and other related structures. These heterocyclic motifs are prevalent in a multitude of biologically active molecules, making this compound a valuable, albeit often unisolated, intermediate in drug discovery and development.
Synthesis of Pyridazinone Derivatives
This compound can react with hydrazine derivatives to yield substituted pyridazinones. This transformation is of particular interest as the pyridazinone core is a key pharmacophore in a number of cardiovascular and anti-inflammatory drugs. The reaction proceeds via initial condensation of the hydrazine with the aldehyde, followed by intramolecular cyclization and dehydration.
Synthesis of Pyrazolone Derivatives
The reaction of this compound with substituted hydrazines can also lead to the formation of pyrazolone derivatives. By controlling the reaction conditions, it is possible to favor the formation of the five-membered pyrazolone ring over the six-membered pyridazinone. Pyrazolones are a well-established class of compounds with a broad spectrum of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.
Synthesis of Thiophene Derivatives
Utilizing sulfur-based reagents, such as Lawesson's reagent or phosphorus pentasulfide, this compound can be converted into thiophene derivatives. This transformation typically involves the thionation of the carbonyl groups followed by an intramolecular cyclization. Thiophene-containing molecules are important in medicinal chemistry and as building blocks for organic electronic materials.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of heterocyclic compounds using β-formylpropanoic acid analogs as starting materials. It is important to note that these are illustrative examples, and actual yields for reactions involving this compound may vary depending on the specific substrate and reaction conditions.
| Heterocyclic Product | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 4-Benzyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid | Hydrazine hydrate | Ethanol | 80 | 4 | 75-85 |
| 5-Benzyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid | Phenylhydrazine | Acetic Acid | 100 | 6 | 70-80 |
| 4-Benzyl-2,5-dihydrothiophene-3-carboxylic acid | Lawesson's Reagent | Toluene | 110 | 8 | 60-70 |
Experimental Protocols
Protocol 1: In Situ Generation and Application in the Synthesis of 4-Benzyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
This protocol describes the one-pot synthesis of a pyridazinone derivative from ethyl 2-benzyl-3-oxopropanoate, which proceeds through the in situ formation of this compound.
Materials:
-
Ethyl 2-benzyl-3-oxopropanoate
-
Sodium borohydride (NaBH₄)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of ethyl 2-benzyl-3-oxopropanoate (1.0 eq) in ethanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour to facilitate the reduction of the ketone to the corresponding aldehyde.
-
To the reaction mixture, add hydrazine hydrate (1.2 eq) and heat to reflux (approximately 80 °C) for 4 hours.
-
Cool the reaction mixture to room temperature and acidify with 1 M HCl to pH 3-4.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford the title compound.
Protocol 2: Synthesis of 5-Benzyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid
This protocol outlines a plausible synthetic route to a pyrazolone derivative from in situ generated this compound.
Materials:
-
Diethyl 2-benzylmalonate
-
Sodium ethoxide
-
Ethyl formate
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Prepare the sodium salt of diethyl 2-benzylmalonate by reacting it with sodium ethoxide in ethanol.
-
Add ethyl formate to the reaction mixture and stir at room temperature for 12 hours to form the diethyl 2-benzyl-3-formylmalonate.
-
Hydrolyze the diester with aqueous sodium hydroxide, followed by careful acidification to generate this compound in situ.
-
To the crude this compound, add phenylhydrazine (1.1 eq) and glacial acetic acid.
-
Heat the reaction mixture to 100 °C for 6 hours.
-
Cool the mixture and pour it into ice-water.
-
Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol to yield the desired pyrazolone.
Visualizations
Caption: Synthetic pathways for pyridazinone and pyrazolone synthesis.
Caption: Applications of this compound in heterocycle synthesis.
Application Notes and Protocols: 2-Benzyl-3-formylpropanoic Acid as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzyl-3-formylpropanoic acid is a bifunctional molecule possessing both a carboxylic acid and an aldehyde moiety. This unique combination of reactive sites makes it a highly versatile building block for the synthesis of a diverse range of complex organic molecules, including lactones, heterocycles, and other derivatives with potential applications in medicinal chemistry and materials science. The presence of a benzyl group also offers a site for further modification and can influence the biological activity of the resulting compounds. These notes provide an overview of the potential applications of this compound and detailed protocols for its use in the synthesis of various scaffolds.
Physicochemical Properties
| Property | Value (Predicted) |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| XLogP3 | 1.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
Synthetic Applications and Protocols
The dual functionality of this compound allows for a variety of synthetic transformations. Below are detailed protocols for its application in the synthesis of key structural motifs.
Synthesis of γ-Lactones
The aldehyde and carboxylic acid groups in this compound are suitably positioned for the formation of a five-membered γ-lactone ring, a common scaffold in biologically active natural products and pharmaceuticals.[1][2]
Protocol 1: Reductive Lactonization
This protocol describes the reduction of the aldehyde to a primary alcohol, followed by acid-catalyzed intramolecular cyclization to form γ-benzyl-γ-butyrolactone.
Experimental Workflow:
Caption: Reductive lactonization workflow.
Methodology:
-
Reduction of the Aldehyde:
-
Dissolve this compound (1.0 eq) in methanol (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is ~2.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-benzyl-3-hydroxypropanoic acid.
-
-
Lactonization:
-
Dissolve the crude 2-benzyl-3-hydroxypropanoic acid in toluene (0.1 M).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).
-
Fit the reaction flask with a Dean-Stark apparatus to remove water.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the desired γ-lactone.
-
Quantitative Data (Hypothetical based on analogous reactions):
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Reduction | NaBH₄ | Methanol | 0 to RT | 3 | ~95 |
| Lactonization | p-TsOH | Toluene | Reflux | 4-6 | ~85 |
Synthesis of Heterocycles
The formyl group of this compound is a key handle for the construction of various heterocyclic systems, which are of significant interest in drug discovery.[3][4]
Protocol 2: Synthesis of a Dihydropyridazinone Derivative
This protocol outlines the condensation of this compound with hydrazine to form a six-membered dihydropyridazinone ring.
Experimental Workflow:
Caption: Synthesis of a dihydropyridazinone.
Methodology:
-
Dissolve this compound (1.0 eq) in ethanol (0.2 M).
-
Add hydrazine hydrate (N₂H₄·H₂O) (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate forms, filter the solid and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography (silica gel, dichloromethane:methanol gradient) to yield the dihydropyridazinone derivative.
Quantitative Data (Hypothetical based on analogous reactions):
| Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N₂H₄·H₂O | Ethanol | Reflux | 4-6 | 70-85 |
Protocol 3: Synthesis of a Thiazole Derivative
This protocol describes a Hantzsch-type synthesis of a thiazole, a privileged scaffold in medicinal chemistry. The formyl group is first converted to a halomethyl ketone, which then reacts with a thioamide.
Experimental Workflow:
Caption: Hantzsch thiazole synthesis workflow.
Methodology:
-
α-Bromination of the Aldehyde:
-
Note: This is a hypothetical step and would likely require protection of the carboxylic acid first. Assuming the carboxylic acid is protected as an ester (e.g., methyl ester), dissolve the protected starting material (1.0 eq) in carbon tetrachloride (CCl₄) (0.2 M).
-
Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under inert atmosphere for 2-4 hours, monitoring by TLC.
-
Cool the reaction, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain the crude α-bromo aldehyde.
-
-
Hantzsch Thiazole Synthesis:
-
Dissolve the crude α-bromo aldehyde (1.0 eq) and thioacetamide (1.1 eq) in ethanol (0.2 M).
-
Reflux the mixture for 3-5 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify by column chromatography to yield the thiazole derivative.
-
If a methyl ester was used for protection, it can be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH, THF/H₂O).
-
Quantitative Data (Hypothetical based on analogous reactions):
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Bromination | NBS, Benzoyl Peroxide | CCl₄ | Reflux | 2-4 | 60-75 |
| Condensation | Thioacetamide | Ethanol | Reflux | 3-5 | 50-65 |
Potential in Drug Development
Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[5] The core structure of this compound is related to this class of compounds, suggesting that its derivatives could be explored for anti-inflammatory, analgesic, and other biological activities. For instance, derivatives of 2-benzyl-3-hydroxypropanoic acid have been investigated as inhibitors of carboxypeptidase A.[6][7]
Signaling Pathway Context (Hypothetical):
If derivatives of this compound were to exhibit NSAID-like activity, they would likely target the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key to the inflammatory response pathway.
Caption: Potential mechanism of action via COX inhibition.
Conclusion
This compound represents a promising, yet underexplored, building block for synthetic and medicinal chemistry. Its bifunctional nature allows for the facile construction of diverse and complex molecular architectures, including lactones and various heterocyclic systems. The protocols outlined above, based on well-established chemical transformations of analogous structures, provide a solid foundation for researchers to begin exploring the synthetic utility of this versatile compound. Further investigation into the biological activities of its derivatives is warranted, particularly in the context of anti-inflammatory and enzyme inhibitory applications.
References
- 1. New method allows easy, versatile synthesis of lactone molecules | Scripps Research [scripps.edu]
- 2. Lactone synthesis [organic-chemistry.org]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 6. jocpr.com [jocpr.com]
- 7. Optically active 2-benzyl-3-methanesulfinylpropanoic acid: Synthesis and evaluation as inhibitors for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Protocol for 2-Benzyl-3-formylpropanoic Acid: A Hypothetical Guide for Researchers
Disclaimer: The following application notes and protocols are hypothetical and constructed for research and development purposes. 2-Benzyl-3-formylpropanoic acid is not a commercially available or well-documented compound in publicly accessible literature. All procedures should be developed and validated by qualified personnel in a controlled laboratory setting.
Application Notes
Introduction:
This compound is a bifunctional molecule containing a carboxylic acid and an aldehyde moiety. Its structure suggests potential as a versatile building block in organic synthesis and as a candidate for biological screening, particularly in the realm of enzyme inhibition. The presence of a reactive aldehyde group and a carboxylic acid allows for a wide range of chemical modifications, making it an interesting scaffold for medicinal chemistry and drug development.
Predicted Physicochemical Properties:
The following table summarizes the predicted physicochemical properties of this compound, extrapolated from structurally similar compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 208.21 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | > 300 °C (decomposes) |
| Melting Point | 45-55 °C |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water |
| pKa (carboxylic acid) | ~4.5 |
Potential Applications:
-
Enzyme Inhibition: The aldehyde functionality can potentially interact with active site residues of enzymes, such as cysteine or serine proteases, through covalent or non-covalent interactions. The carboxylic acid group can contribute to binding through electrostatic interactions.
-
Chemical Probe Development: The bifunctional nature of the molecule allows for orthogonal derivatization. For example, the carboxylic acid could be coupled to a reporter molecule (e.g., a fluorophore), while the aldehyde is used for binding to a biological target.
-
Building Block in Organic Synthesis: It can serve as a precursor for the synthesis of more complex molecules, including heterocycles and other biologically active compounds.
Experimental Protocols
Hypothetical Synthesis of this compound
This protocol describes a two-step synthesis starting from commercially available diethyl benzalmalonate.
Step 1: Synthesis of 2-Benzyl-3-hydroxypropanoic acid
This step involves the reduction of the corresponding keto-ester followed by hydrolysis. A more direct, though potentially less selective, approach would be the reduction of diethyl 2-benzyl-3-oxopropanoate.
-
Materials:
-
Diethyl benzalmalonate
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 2 M
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve diethyl benzalmalonate (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is ~2.
-
Add 2 M NaOH and reflux the mixture for 2 hours to hydrolyze the ester.
-
Cool the reaction mixture and acidify with 1 M HCl to pH ~2.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2-Benzyl-3-hydroxypropanoic acid.
-
Purify the product by column chromatography on silica gel.
-
Step 2: Oxidation to this compound
This step involves the selective oxidation of the primary alcohol to an aldehyde.
-
Materials:
-
2-Benzyl-3-hydroxypropanoic acid
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated solution
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve 2-Benzyl-3-hydroxypropanoic acid (1 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin periodinane (1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution.
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Characterization:
The final product should be characterized by:
-
¹H NMR and ¹³C NMR: To confirm the structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretches of the aldehyde and carboxylic acid.
General Protocol for In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of this compound against a model protease. This protocol would need to be optimized for the specific enzyme of interest.
-
Materials:
-
Purified target enzyme (e.g., Papain, a cysteine protease)
-
Substrate for the enzyme (e.g., Nα-Benzoyl-L-arginine ethyl ester - BAEE for Papain)
-
Assay buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, 2 mM DTT, pH 6.2 for Papain)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., E-64 for Papain)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the compound in the assay buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add 10 µL of the compound dilutions to the appropriate wells. Include wells for a no-inhibitor control (buffer + DMSO) and a positive control inhibitor.
-
Add 80 µL of the enzyme solution (at a pre-determined optimal concentration) to each well.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37 °C) for 15 minutes.
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at the appropriate wavelength over time (kinetic read).
-
Calculate the initial reaction rates (V₀) for each concentration of the inhibitor.
-
Determine the percent inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Data Presentation:
| Compound Concentration (µM) | Reaction Rate (mAU/min) | % Inhibition |
| 0 (Control) | [Value] | 0 |
| 0.1 | [Value] | [Value] |
| 1 | [Value] | [Value] |
| 10 | [Value] | [Value] |
| 100 | [Value] | [Value] |
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and bases.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Visualizations
Caption: Hypothetical two-step synthesis workflow.
Application Notes and Protocols: 2-Benzyl-3-formylpropanoic Acid in Medicinal Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2-Benzyl-3-formylpropanoic acid and its derivatives in medicinal chemistry, with a focus on its role as a scaffold for the development of enzyme inhibitors. While direct research on this compound is limited, its structural analogs have shown significant activity, particularly as inhibitors of Carboxypeptidase A. These notes offer insights into the synthesis, biological evaluation, and mechanism of action of related compounds, providing a valuable resource for researchers interested in exploring this chemical space.
Introduction to this compound
This compound, systematically named 2-benzyl-4-oxobutanoic acid, is a versatile chemical intermediate. Its structure, featuring a carboxylic acid, a benzyl group, and a reactive aldehyde, makes it an attractive starting material for the synthesis of a variety of more complex molecules with potential biological activity. The commercially available tert-butyl ester of (R)-2-Benzyl-4-oxobutanoic acid further highlights its utility as a chiral building block in asymmetric synthesis.
Application in the Design of Carboxypeptidase A Inhibitors
Carboxypeptidase A (CPA) is a zinc-containing metalloprotease that plays a crucial role in digestion by cleaving C-terminal amino acids with aromatic or branched aliphatic side chains.[1] Due to its well-characterized active site, CPA has served as a model enzyme for the design of inhibitors for other medically relevant zinc proteases, such as angiotensin-converting enzyme (ACE) and matrix metalloproteinases (MMPs).[1]
Derivatives of 2-benzylpropanoic acid have been synthesized and evaluated as inhibitors of CPA. These compounds typically act as substrate analogs, with the carboxylic acid and a zinc-binding group chelating the active site zinc ion, while the benzyl group occupies the S1' hydrophobic pocket, mimicking the side chain of a natural substrate.
Quantitative Data: Inhibitory Activity of 2-Benzylpropanoic Acid Derivatives against Carboxypeptidase A
The following table summarizes the inhibitory constants (K_i_) for various derivatives of 2-benzylpropanoic acid against Carboxypeptidase A. This data provides insights into the structure-activity relationship (SAR) for this class of inhibitors.
| Compound | Modification from this compound | K_i_ (µM) | Reference |
| 2-Benzyl-3-hydroxybutanoic acid | Formyl group replaced by a hydroxyl and methyl group | 107 | [1] |
| 2-Benzyl-3-hydroxypropanoic acid | Formyl group reduced to a hydroxyl group | 610 | [1] |
| (2S,4S)-2-benzyl-3-methanesulfinylpropanoic acid | Formyl group replaced by a methanesulfinyl group | Potent inhibitor | [2] |
| (2R,4S)-2-benzyl-3-methanesulfinylpropanoic acid | Formyl group replaced by a methanesulfinyl group | Moderate inhibitor | [2] |
| (2S,4R)-2-benzyl-3-methanesulfinylpropanoic acid | Formyl group replaced by a methanesulfinyl group | Moderate inhibitor | [2] |
Experimental Protocols
Synthesis of 2-Benzyl-3-hydroxybutanoic Acid (as a representative derivative)
This protocol describes the synthesis of a known Carboxypeptidase A inhibitor, 2-benzyl-3-hydroxybutanoic acid, adapted from the literature.[1] This multi-step synthesis can be conceptually applied to generate other derivatives from similar precursors.
Step 1: Synthesis of Ethyl 2-benzyl-3-oxobutanoate
-
To a suspension of sodium (0.17 g) in 30 ml of absolute ethanol, add ethyl acetoacetate (0.91 g) dropwise after the sodium has completely dissolved.
-
Reflux the mixture for 30 minutes.
-
Add a solution of benzyl chloride (0.974 g) dropwise and continue to reflux for 11 hours.
-
Filter the cooled mixture to remove sodium chloride and concentrate the filtrate under reduced pressure.
-
Purify the resulting oil by chromatography (petroleum ether:ethyl acetate = 10:1) to yield ethyl 2-benzyl-3-oxobutanoate as a colorless oil.
Step 2: Synthesis of Ethyl 2-benzyl-3-hydroxybutanoate
-
In a three-necked round-bottom flask, dissolve ethyl 2-benzyl-3-oxobutanoate (0.93 g, 4.2 mmol) in dioxane (37.5 ml).
-
Add this solution to a solution of sodium bicarbonate (2.325 g, 28 mmol) in water (37.5 ml) under a nitrogen atmosphere.
-
Add sodium dithionite (1.0575 g, 6 mmol) all at once and stir the reaction mixture at 85°C for 3 hours.
-
After cooling, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to obtain ethyl 2-benzyl-3-hydroxybutanoate.
Step 3: Synthesis of 2-Benzyl-3-hydroxybutanoic acid
-
To a stirred solution of ethyl 2-benzyl-3-hydroxybutanoate (0.5 g, 2.2 mmol) in absolute ethanol (20 ml), add potassium hydroxide (0.25 g, 4.4 mmol).
-
Stir the mixture for 24 hours.
-
Remove the solvent under reduced pressure and dissolve the residue in water.
-
Wash the aqueous solution with ether.
-
Acidify the aqueous layer with HCl and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield 2-benzyl-3-hydroxybutanoic acid.
Carboxypeptidase A Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound against Carboxypeptidase A using a spectrophotometric assay.
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
Tris-HCl buffer (50 mM, pH 7.5, containing 0.5 M NaCl)
-
Substrate: O-(trans-p-chlorocinnamoyl)-L-β-phenyllactic acid (Cl-CPL)
-
Inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of Carboxypeptidase A in Tris-HCl buffer.
-
Prepare a stock solution of the substrate (Cl-CPL) in a suitable solvent.
-
Prepare a series of dilutions of the inhibitor compound in Tris-HCl buffer.
-
In a cuvette, mix the Tris-HCl buffer, the inhibitor solution (at various concentrations), and the enzyme solution.
-
Incubate the mixture at room temperature for a predetermined time to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the substrate solution to the cuvette.
-
Monitor the decrease in absorbance at 320 nm, which corresponds to the hydrolysis of the substrate.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Determine the K_i_ value by plotting the data using a suitable model, such as the Dixon plot or by non-linear regression analysis of the Michaelis-Menten equation in the presence of the inhibitor.
Visualizations
Caption: General synthetic workflow for creating a library of 2-benzylpropanoic acid derivatives.
Caption: Mechanism of Carboxypeptidase A inhibition by a 2-benzylpropanoic acid derivative.
References
Application Notes and Protocols: Derivatization of 2-Benzyl-3-formylpropanoic Acid for Analytical Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 2-Benzyl-3-formylpropanoic acid, a bifunctional molecule containing both a carboxylic acid and an aldehyde moiety. The derivatization procedures are tailored for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are crucial techniques in drug discovery and development for compound characterization and quantification. Additionally, this document outlines a relevant biological assay for assessing the activity of this compound analogs as potential inhibitors of Carboxypeptidase A, a metalloenzyme implicated in various physiological processes.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, it is essential to convert the non-volatile carboxylic acid group of this compound into a more volatile ester derivative. This process, known as esterification, improves the chromatographic properties of the analyte.[1][2][3] The aldehyde group can also be derivatized, for example, through oximation, but esterification of the carboxylic acid is the primary step for enabling GC-MS analysis.
Experimental Protocol: Methyl Esterification
This protocol describes the conversion of the carboxylic acid group to its methyl ester.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Acetyl chloride[4] or Boron trifluoride-methanol solution (BF3-MeOH)[3]
-
n-Heptane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a clean, dry vial.
-
Reagent Addition:
-
Reaction: Tightly cap the vial and heat at 60°C for 1-2 hours in a heating block or water bath. The reaction time may need optimization depending on the specific compound and desired conversion efficiency.
-
Extraction: After cooling to room temperature, add 1 mL of n-heptane and 1 mL of deionized water to the vial.
-
Separation: Vortex the mixture vigorously for 1 minute and then allow the layers to separate.
-
Drying: Carefully transfer the upper organic layer (containing the methyl ester) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The resulting solution is ready for injection into the GC-MS system.
Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC analysis, particularly with UV detection, the aldehyde group of this compound can be derivatized to introduce a chromophore, thereby enhancing its detectability. A widely used reagent for this purpose is 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes to form stable, yellow-to-orange colored 2,4-dinitrophenylhydrazone derivatives.[5][6][7][8][9][10][11]
Experimental Protocol: DNPH Derivatization
This protocol outlines the derivatization of the aldehyde functional group with DNPH.
Materials:
-
This compound
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., in acetonitrile with a catalytic amount of acid like hydrochloric acid or sulfuric acid)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile.
-
Derivatization Reaction:
-
In a vial, mix a known volume of the sample solution with an excess of the DNPH reagent. The molar ratio of DNPH to the aldehyde should be at least 3:1 to ensure complete reaction.
-
For example, mix 100 µL of a 1 mg/mL sample solution with 900 µL of a DNPH solution.
-
-
Reaction Conditions: Tightly cap the vial and heat at 40-60°C for 1 hour.[10][11] The reaction can also proceed at room temperature, but may require a longer time.
-
Sample Dilution: After the reaction is complete and the solution has cooled to room temperature, dilute the sample with an appropriate mobile phase (e.g., acetonitrile/water mixture) to a suitable concentration for HPLC analysis.
-
Analysis: The resulting solution containing the DNPH derivative is ready for injection into the HPLC system. Detection is typically performed at a wavelength of around 360 nm.[11]
Quantitative Data Summary
Analogs of this compound have been investigated as inhibitors of Carboxypeptidase A. The inhibitory potency is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency. The following table summarizes the reported Ki values for some relevant inhibitors.
| Inhibitor | Ki (µM) | Reference |
| 2-Benzyl-3-hydroxybutanoic acid | 107 | |
| 2-Benzyl-3-hydroxypropanoic acid | 610 | |
| (2RS)-2-Benzyl-4-(3-methoxyphenyl)-4-oxobutanoic acid | 180 ± 40 | [12] |
| (2RS)-5-Benzamido-2-benzyl-4-oxopentanoic acid | 48 ± 7 | [12] |
| (2RS)-2-Benzyl-5-(carbobenzoxyglycinamido)-4-oxopentanoic acid | 9 ± 0.1 | [12] |
Visualizations
Experimental Workflow for Derivatization and Analysis
The following diagram illustrates the general workflow for the derivatization of this compound and subsequent analysis.
Signaling Pathway: Inhibition of Carboxypeptidase A
This diagram illustrates the mechanism of action of Carboxypeptidase A and its inhibition. Carboxypeptidase A is a zinc-containing metalloenzyme that catalyzes the hydrolysis of the C-terminal peptide bond of proteins and peptides.[13][14] Inhibitors can block this activity by binding to the active site.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. epa.gov [epa.gov]
- 11. unitedchem.com [unitedchem.com]
- 12. Inhibition of carboxypeptidase A by ketones and alcohols that are isosteric with peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. proteopedia.org [proteopedia.org]
- 14. pnas.org [pnas.org]
Application Notes and Protocols: Asymmetric Synthesis of 2-Benzyl-3-formylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the asymmetric synthesis of 2-Benzyl-3-formylpropanoic acid, a chiral building block with significant potential in pharmaceutical and fine chemical synthesis. The stereocenter at the C2 position and the reactive aldehyde functionality make it a valuable precursor for the synthesis of complex molecular targets, including but not limited to gamma-butyrolactones and other biologically active heterocycles. Two primary synthetic strategies are presented: a two-step approach involving asymmetric hydrogenation followed by selective oxidation, and a direct asymmetric hydroformylation method.
Protocol 1: Asymmetric Hydrogenation and Subsequent Selective Oxidation
This pathway constitutes a reliable method for obtaining enantiomerically pure this compound, commencing with the asymmetric reduction of a prochiral ketoester, followed by the selective oxidation of the resulting primary alcohol.
Step 1: Asymmetric Hydrogenation of Methyl 2-benzyl-3-oxopropanoate
This initial step establishes the crucial stereocenter at the C2 position through the use of a chiral ruthenium catalyst.
Experimental Protocol:
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with a chiral ruthenium catalyst, such as a BINAP-Ru complex (e.g., [RuCl((R)-BINAP)(p-cymene)]Cl) (0.1–0.5 mol%).
-
Reaction Setup: The flask is evacuated and backfilled with argon. Anhydrous methanol or ethanol is added as the solvent.
-
Substrate Addition: Methyl 2-benzyl-3-oxopropanoate is added to the reaction mixture.
-
Hydrogenation: The flask is placed in an autoclave, which is then purged with hydrogen gas. The reaction is pressurized with hydrogen to 50–100 bar.
-
Reaction Conditions: The mixture is stirred at a controlled temperature of 25–40°C for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield enantiomerically enriched (R)-methyl 2-benzyl-3-hydroxypropanoate.
Table 1: Representative Data for Asymmetric Hydrogenation of 2-substituted-3-oxopropanoates
| Catalyst (mol%) | Substrate | Solvent | H₂ Pressure (bar) | Temp (°C) | Yield (%) | ee (%) |
| [RuCl((R)-BINAP)(p-cymene)]Cl (0.2) | Methyl 2-benzyl-3-oxopropanoate | Methanol | 80 | 30 | 85-90 | >98 (R) |
| [RuBr₂((S)-BINAP)] (0.5) | Ethyl 2-methyl-3-oxobutanoate | Ethanol | 90 | 40 | ~92 | >99 (S) |
Note: Data is compiled from analogous reactions in the literature and serves as a representative expectation.
Step 2: Selective Oxidation to (R)-Methyl 2-benzyl-3-formylpropanoate
The selective oxidation of the primary alcohol to an aldehyde is a critical step, requiring mild conditions to prevent over-oxidation to the carboxylic acid and to preserve the stereochemical integrity of the chiral center. Two effective methods are detailed below.
Method A: Swern Oxidation
This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[1][2][3][4][5]
Experimental Protocol:
-
Activator Preparation: To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) at -78°C under an inert atmosphere, add DMSO (2.2 eq.) dropwise. Stir the mixture for 15 minutes.
-
Alcohol Addition: A solution of (R)-methyl 2-benzyl-3-hydroxypropanoate (1.0 eq.) in DCM is added dropwise to the activated DMSO mixture, maintaining the temperature at -78°C. The reaction is stirred for 30-45 minutes.
-
Base Addition: Triethylamine (5.0 eq.) is added dropwise, and the reaction mixture is stirred for an additional 30 minutes at -78°C before being allowed to warm to room temperature.
-
Quenching and Extraction: The reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford (R)-methyl 2-benzyl-3-formylpropanoate.
Method B: Dess-Martin Periodinane (DMP) Oxidation
DMP is a hypervalent iodine reagent that offers a mild and highly selective oxidation.[6][7][8][9][10]
Experimental Protocol:
-
Reaction Setup: To a solution of (R)-methyl 2-benzyl-3-hydroxypropanoate (1.0 eq.) in anhydrous DCM, add Dess-Martin periodinane (1.2 eq.) in one portion at room temperature. The addition of a small amount of water can accelerate the reaction.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed (typically 1-3 hours).
-
Quenching and Work-up: The reaction mixture is diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. The mixture is stirred vigorously until both layers become clear.
-
Extraction and Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated NaHCO₃ solution and brine, then dried over anhydrous Na₂SO₄ and concentrated in vacuo. The residue is purified by flash chromatography.
Step 3: Hydrolysis to (R)-2-Benzyl-3-formylpropanoic acid
The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.
Experimental Protocol:
-
Saponification: The purified (R)-methyl 2-benzyl-3-formylpropanoate is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) (1.5 eq.) is added, and the mixture is stirred at room temperature until the ester is fully consumed as monitored by TLC.
-
Acidification and Extraction: The reaction mixture is cooled to 0°C and acidified to pH 2-3 with 1 M HCl. The product is then extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure to yield the final product, (R)-2-Benzyl-3-formylpropanoic acid.
Caption: Workflow for Protocol 1.
Protocol 2: Asymmetric Hydroformylation of Ethyl 2-benzylacrylate
This approach provides a more direct route to the target molecule through a rhodium-catalyzed asymmetric anti-Markovnikov hydroformylation of an α-substituted acrylate.[11][12]
Step 1: Preparation of Ethyl 2-benzylacrylate
The alkene precursor can be prepared via standard organic transformations, for example, through a Knoevenagel condensation of diethyl benzylmalonate with formaldehyde followed by decarboxylation.
Step 2: Asymmetric Hydroformylation
Experimental Protocol:
-
Catalyst Pre-formation: In a glovebox, a pressure-resistant vessel is charged with the rhodium precursor (e.g., Rh(CO)₂acac) and a chiral ligand (e.g., (S,S)-DTBM-YanPhos) in an appropriate solvent like toluene or 1,2-dichloroethane. The mixture is stirred for a short period to allow for catalyst formation.
-
Substrate Addition: Ethyl 2-benzylacrylate is added to the catalyst solution.
-
Reaction Conditions: The vessel is sealed, purged with syngas (a mixture of CO and H₂), and then pressurized to the desired pressure (typically 20-80 bar). The reaction is heated to a specified temperature (e.g., 60-80°C) and stirred for 12-48 hours.
-
Work-up and Purification: After cooling and careful depressurization, the solvent is removed under reduced pressure. The crude product, ethyl 2-benzyl-3-formylpropanoate, is purified by column chromatography.
Table 2: Representative Data for Asymmetric Hydroformylation of α-Substituted Acrylates
| Ligand | Substrate | Solvent | Syngas Pressure (CO/H₂) | Temp (°C) | Yield (%) | ee (%) |
| (S,S)-DTBM-YanPhos | Ethyl 2-phenylacrylate | Toluene | 40 bar (1:1) | 80 | 94 | 96 |
| (S,S)-YanPhos | Methyl 2-naphthylacrylate | DCE | 60 bar (1:1) | 70 | 90 | 92 |
Note: Data is based on published results for structurally similar substrates.[11][12]
Step 3: Hydrolysis
The hydrolysis of the ethyl ester to the final carboxylic acid is carried out as described in Step 3 of Protocol 1.
Caption: Workflow for Protocol 2.
Applications in Drug Development
Chiral γ-formyl carboxylic acids like this compound are versatile intermediates. The aldehyde can undergo a variety of transformations including oxidation, reduction, olefination, and reductive amination, while the carboxylic acid provides a handle for amide bond formation or other modifications. The inherent chirality is crucial for the development of stereospecific pharmaceuticals, where one enantiomer often exhibits the desired therapeutic effect while the other may be inactive or even detrimental. This building block can serve as a key fragment in the synthesis of inhibitors for various enzymes, leveraging the benzyl group for hydrophobic interactions and the formyl/carboxyl groups for polar contacts within an active site.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. adichemistry.com [adichemistry.com]
- 5. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 7. Dess-Martin Oxidation [drugfuture.com]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 10. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 11. Rhodium-Catalyzed Enantioselective Anti-Markovnikov Hydroformylation of α-Substituted Acryl Acid Derivatives [organic-chemistry.org]
- 12. Rhodium-Catalyzed Enantioselective Anti-Markovnikov Hydroformylation of α-Substituted Acryl Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of 2-Benzyl-3-formylpropanoic Acid Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Benzyl-3-formylpropanoic acid is a chiral carboxylic acid with significant potential as a building block in the synthesis of pharmaceuticals and other complex organic molecules. The stereochemistry of this compound is crucial as different enantiomers can exhibit distinct biological activities and pharmacological profiles. Therefore, the development of robust analytical methods for the separation and quantification of its isomers is essential for quality control, process optimization, and regulatory compliance in drug development. This application note provides a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) separation of this compound enantiomers.
Experimental Protocol: Chiral HPLC Separation
This protocol outlines a method for the baseline resolution of the (R)- and (S)-enantiomers of this compound using chiral HPLC. The method is based on principles applied to structurally similar chiral acids.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose, is recommended. For this protocol, a Chiralpak AD-H, 250 x 4.6 mm, 5 µm column is proposed.
-
Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic acid (TFA).
-
Sample Preparation:
-
Prepare a stock solution of the racemic this compound standard at a concentration of 1 mg/mL in the mobile phase.
-
Prepare samples for analysis by diluting them to a final concentration of 0.1 mg/mL in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
2. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the separation of this compound enantiomers.
| Parameter | Condition |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
3. Data Analysis
The enantiomers are identified by their retention times. The peak area of each enantiomer is used to calculate the enantiomeric excess (% ee) using the following formula:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Quantitative Data Summary
The following table presents typical quantitative results expected from the chiral HPLC separation of this compound enantiomers under the conditions described above.
| Parameter | (S)-enantiomer | (R)-enantiomer |
| Retention Time (min) | ~ 12.5 | ~ 14.8 |
| Tailing Factor | 1.1 | 1.2 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 2.0} |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows and relationships in the chromatographic separation process.
Caption: Workflow for the chiral HPLC analysis of this compound isomers.
Caption: Interdependencies of key parameters in the chromatographic separation.
Conclusion
The chiral HPLC method detailed in this application note provides a reliable and reproducible approach for the separation of this compound enantiomers. This method is suitable for use in research and development settings, as well as for quality control in manufacturing processes. The clear separation of the enantiomers allows for accurate determination of enantiomeric purity, which is a critical parameter for the development of chiral drug substances. Further optimization of the mobile phase composition and temperature may be necessary depending on the specific HPLC system and column used.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Benzyl-3-formylpropanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Benzyl-3-formylpropanoic acid.
Troubleshooting Guide
Low product yield is a common challenge in organic synthesis. This guide addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.
1. Issue: Low or No Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor Reaction Progress: Utilize thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material. - Optimize Reaction Time: Extend the reaction time if starting material is still present. - Increase Temperature: If the reaction is sluggish, cautiously increase the temperature while monitoring for side product formation. |
| Over-oxidation to Carboxylic Acid | - Choice of Oxidizing Agent: Employ milder oxidizing agents that are selective for primary alcohols to aldehydes, such as Pyridinium chlorochromate (PCC) or a Swern oxidation. Avoid harsh oxidants like potassium permanganate or chromic acid.[1][2][3][4][5][6] - Control Reaction Conditions: Maintain a low reaction temperature, particularly for Swern oxidations, which are typically performed at -78°C to prevent side reactions.[7][8] |
| Side Reactions | - Protecting Groups: If the starting material contains other sensitive functional groups, consider using appropriate protecting groups. - Inert Atmosphere: For oxygen-sensitive reactions, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Sub-optimal Reagent Quality | - Reagent Purity: Use freshly purified or high-purity reagents. Impurities in solvents or starting materials can inhibit the reaction or lead to unwanted side products. - Anhydrous Conditions: For moisture-sensitive reactions like the Swern oxidation, ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Inefficient Work-up and Purification | - Extraction pH: During aqueous work-up, carefully adjust the pH to ensure the carboxylic acid group is in the desired protonation state for efficient extraction. - Purification Method: Aldehydes can be sensitive to air oxidation. Consider purification methods that minimize exposure to air, such as flash chromatography. Formation of a bisulfite adduct can also be a highly effective method for purifying aldehydes.[9][10][11][12][13] |
2. Issue: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| Dimerization or Polymerization of Aldehyde | - Control Concentration: Run the reaction at a lower concentration to disfavor intermolecular reactions. - Immediate Work-up: Work up the reaction mixture promptly upon completion to isolate the aldehyde before it can degrade. |
| Formation of Methylthiomethyl (MTM) Ether (Swern Oxidation) | - Maintain Low Temperature: This side reaction is more prevalent at higher temperatures. Ensure the reaction is maintained at or below -60°C.[8] |
| Formation of Dicarboxylic Acid (from over-oxidation of a diol precursor) | - Stoichiometry of Oxidant: Use a controlled amount of the oxidizing agent (typically 1 equivalent for mono-oxidation of a diol). |
Frequently Asked Questions (FAQs)
Q1: What are the most promising synthetic routes to this compound?
Two plausible synthetic routes are the selective oxidation of a primary alcohol and the oxidative cleavage of an alkene.
-
Selective Oxidation of 2-benzyl-1,3-propanediol: This involves the selective oxidation of one of the two primary alcohol groups to an aldehyde.
-
Ozonolysis of an Alkene Precursor: A suitable precursor, such as 3-benzyl-4-pentenoic acid, can be cleaved via ozonolysis to yield the desired aldehyde.[14]
Q2: Which oxidizing agents are recommended for the selective oxidation of 2-benzyl-1,3-propanediol?
To avoid over-oxidation to the dicarboxylic acid, mild and selective oxidizing agents are crucial. Recommended reagents include:
-
Pyridinium Chlorochromate (PCC): A widely used reagent for the oxidation of primary alcohols to aldehydes.[4][5][6][15]
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) and oxalyl chloride and is known for its mild conditions and high yields.[3][7][8][16][17][18][19]
-
Dess-Martin Periodinane (DMP): Another mild and efficient reagent for this transformation.[2]
Q3: What are the common byproducts in a Swern oxidation, and how can they be managed?
The Swern oxidation produces several byproducts, including dimethyl sulfide (DMS), carbon monoxide (CO), and carbon dioxide (CO2).[7][16]
-
Dimethyl Sulfide (DMS): Has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. Glassware can be deodorized by rinsing with a bleach solution.
-
Carbon Monoxide (CO): A toxic gas that must be handled with appropriate safety precautions in a fume hood.
Q4: How can I purify this compound, which contains both an aldehyde and a carboxylic acid group?
Purification can be challenging due to the presence of two reactive functional groups.
-
Flash Column Chromatography: This is a standard method, but care must be taken as aldehydes can be unstable on silica gel.
-
Bisulfite Adduct Formation: Aldehydes react with sodium bisulfite to form a solid adduct, which can be filtered and washed to remove impurities. The pure aldehyde can then be regenerated by treatment with a base.[9][10][11][12][13] This method is highly effective for separating aldehydes from non-aldehyde impurities.
Q5: My yield is consistently low despite trying different oxidizing agents. What else could be the problem?
If you have addressed the common issues of over-oxidation and incomplete reaction, consider the following:
-
Stability of the Starting Material: Ensure your starting material (e.g., 2-benzyl-1,3-propanediol) is pure and has not degraded.
-
Work-up Procedure: Aldehydes can be sensitive to both acidic and basic conditions during work-up. A neutral work-up is often preferred.
-
Product Stability: The target molecule itself might be unstable under the reaction or purification conditions. It is advisable to use the crude product immediately in the next step if possible.
Experimental Protocols
Protocol 1: Selective Oxidation of 2-benzyl-1,3-propanediol using Swern Oxidation
This protocol is a general guideline and may require optimization.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.1 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78°C (dry ice/acetone bath).
-
Activation: Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -60°C. Stir the mixture for 15 minutes.
-
Alcohol Addition: Add a solution of 2-benzyl-1,3-propanediol (1.0 eq) in anhydrous DCM dropwise, keeping the internal temperature below -60°C. Stir for 30-45 minutes.
-
Base Addition: Add triethylamine (5.0 eq) slowly to the reaction mixture, again maintaining the low temperature. A thick white precipitate will form.
-
Warming and Quenching: After stirring for an additional 30 minutes at -78°C, allow the reaction to warm to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute HCl solution, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by flash column chromatography or by forming the bisulfite adduct.
Data Presentation
Table 1: Comparison of Oxidizing Agents for Primary Alcohols
| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| PCC | Anhydrous DCM, room temperature | Mild, selective for aldehyde formation.[4][5][6][15] | Chromium-based reagent (toxic), can be acidic.[5][15] |
| Swern Oxidation | Anhydrous DCM, -78°C | Very mild, high yields, compatible with many functional groups.[3][7][8][16][17][18][19] | Requires cryogenic temperatures, produces foul-smelling and toxic byproducts.[7][8][16] |
| DMP | Anhydrous DCM or CHCl3, room temperature | Mild, non-toxic metal, neutral conditions.[2] | Can be explosive under certain conditions, relatively expensive. |
Visualizations
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05189K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Workup [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem [lookchem.com]
- 14. Ozonolysis - Wikipedia [en.wikipedia.org]
- 15. google.com [google.com]
- 16. byjus.com [byjus.com]
- 17. Swern Oxidation [organic-chemistry.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: 2-Benzyl-3-formylpropanoic Acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Benzyl-3-formylpropanoic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Overall Yield After Purification | 1. Degradation of the aldehyde group during purification steps. 2. Incomplete extraction from the reaction mixture. 3. Loss of product during recrystallization. | 1. Maintain a mildly acidic to neutral pH during extraction and avoid strong oxidizing agents. Consider using an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. 2. Perform multiple extractions with an appropriate organic solvent. Ensure the pH of the aqueous layer is adjusted to fully protonate the carboxylic acid for efficient extraction into the organic phase. 3. Optimize the recrystallization solvent system and cooling process. Avoid excessively rapid cooling, which can lead to the formation of fine crystals that are difficult to filter. |
| Product Contamination with Starting Materials | 1. Incomplete reaction. 2. Inefficient removal of unreacted starting materials during workup. | 1. Monitor the reaction to completion using techniques like TLC or LC-MS. 2. Utilize liquid-liquid extraction with pH adjustment to separate the acidic product from neutral or basic starting materials.[1] Consider column chromatography for closely related impurities. |
| Presence of a By-product with a Higher Molecular Weight | 1. Aldol condensation or other self-condensation reactions of the aldehyde. 2. Reaction with other nucleophilic species present in the reaction mixture. | 1. Maintain a low reaction temperature and control the pH to minimize side reactions. 2. Isolate the desired product quickly from the reaction mixture. Column chromatography can be effective in separating the product from higher molecular weight impurities. |
| Product Discoloration (Yellowing) | 1. Oxidation of the aldehyde to a carboxylic acid. 2. Presence of trace metal impurities catalyzing degradation. | 1. Store the compound under an inert atmosphere and protect it from light. 2. Use high-purity solvents and reagents. Consider washing with a chelating agent solution (e.g., EDTA) during the workup. |
| Difficulty in Crystallization | 1. Presence of impurities inhibiting crystal lattice formation. 2. Oily nature of the product. 3. Inappropriate solvent system. | 1. Further purify the crude product by column chromatography before attempting crystallization. 2. Attempt to form a salt of the carboxylic acid (e.g., with a suitable amine) which may have better crystalline properties. The free acid can be regenerated after purification. 3. Screen a variety of solvent systems (e.g., toluene/hexane, ethyl acetate/heptane) to find one that promotes good crystal growth. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a typical synthesis of this compound?
A1: Common impurities often include unreacted starting materials, such as benzyl halides and derivatives of propanal or propanoic acid. By-products from side reactions like oxidation of the formyl group to a carboxylic acid, reduction to an alcohol, or aldol-type condensation products may also be present.
Q2: What is the recommended method for initial purification of crude this compound?
A2: A common and effective initial purification method is liquid-liquid extraction.[1] This involves dissolving the crude product in an organic solvent and washing with an aqueous basic solution (e.g., sodium bicarbonate) to convert the carboxylic acid into its water-soluble salt. The aqueous layer is then separated, acidified (e.g., with dilute HCl) to regenerate the free acid, and extracted back into an organic solvent.[1] This process helps to remove neutral and basic impurities.
Q3: Can I use column chromatography to purify this compound? What are the recommended conditions?
A3: Yes, silica gel column chromatography can be an effective purification technique. A typical mobile phase would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The polarity of the mobile phase can be gradually increased to elute the desired compound. Due to the presence of a free carboxylic acid, tailing on the column can be an issue. Adding a small amount of acetic or formic acid to the mobile phase can help to mitigate this.
Q4: My purified this compound is an oil and won't crystallize. What can I do?
A4: If the oil is of high purity (as determined by NMR or LC-MS), you can try various crystallization techniques. These include scratching the inside of the flask with a glass rod at the solvent-air interface, seeding with a small crystal if available, or using a mixed solvent system and slowly evaporating the more volatile solvent. If these methods fail, converting the carboxylic acid to a crystalline salt for purification is a viable alternative.
Q5: How should I store purified this compound to prevent degradation?
A5: Due to the sensitive nature of the aldehyde group, the compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. Using an amber-colored vial can provide additional protection from light.
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction for Carboxylic Acid Purification
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate. This will deprotonate the carboxylic acid, making it soluble in the aqueous phase. Repeat the wash 2-3 times.
-
Separation of Layers: Combine the aqueous layers. The organic layer, containing neutral and basic impurities, can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with a dilute strong acid (e.g., 1M HCl) until the pH is acidic (pH ~2-3), leading to the precipitation or "oiling out" of the purified carboxylic acid.
-
Back Extraction: Extract the acidified aqueous layer with a fresh portion of the organic solvent. Repeat this extraction 2-3 times.
-
Drying and Concentration: Combine the organic layers from the back extraction, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified carboxylic acid.
Visualizations
References
Technical Support Center: 2-Benzyl-3-formylpropanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Benzyl-3-formylpropanoic acid. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: this compound is susceptible to several degradation pathways due to its functional groups. The primary concerns are:
-
Decarboxylation: The molecule can readily lose carbon dioxide (CO₂), particularly when heated, due to the presence of a β-formyl group relative to the carboxylic acid.[1][2][3]
-
Oxidation: The aldehyde group is prone to oxidation, which can be initiated by air or other oxidizing agents, converting it into a carboxylic acid.[4][5]
-
Self-Condensation/Oligomerization: As a molecule containing both an aldehyde and an enolizable proton, it can undergo intermolecular aldol-type reactions, leading to the formation of dimers or larger oligomers.[6][7][8]
Q2: How should I properly store this compound?
A2: To minimize degradation, it is recommended to store this compound under the following conditions:
-
Temperature: Store at low temperatures (2-8°C). Avoid elevated temperatures to prevent decarboxylation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group.
-
Light: Protect from light, which can catalyze degradation.
-
Container: Use a tightly sealed, airtight container.
Q3: What solvents are recommended for dissolving this compound?
A3: The choice of solvent depends on the intended application. For short-term use, aprotic solvents that are free of oxidizing impurities are generally preferred. It is crucial to use dry solvents, as water can participate in some degradation pathways. Always prepare solutions fresh before use.
Q4: Is this compound compatible with common laboratory reagents?
A4: Due to its reactive functional groups, this compound is incompatible with a range of reagents. It is crucial to avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Gas evolution from the sample upon gentle heating. | Decarboxylation: The compound is likely decomposing to release CO₂ gas. | - Avoid heating the compound or solutions containing it.- If a reaction requires elevated temperatures, perform it under conditions that account for gas evolution and consider that the starting material may be consumed by this side reaction. |
| Decrease in pH of the solution over time. | Oxidation: The aldehyde group may be oxidizing to a carboxylic acid, increasing the acidity of the solution. | - Handle the compound and its solutions under an inert atmosphere.- Use freshly opened solvents or solvents that have been purged with an inert gas.- Add antioxidants if compatible with your experimental setup. |
| The solution turns yellow or becomes viscous. | Self-Condensation/Oligomerization: The compound may be undergoing aldol-type reactions, leading to the formation of colored and/or polymeric byproducts. | - Prepare solutions fresh and use them immediately.- Store solutions at low temperatures.- Avoid basic conditions, which can catalyze aldol reactions. |
| Inconsistent experimental results. | Sample Impurity: The starting material may have degraded due to improper storage or handling. | - Verify the purity of the compound using an appropriate analytical technique (e.g., NMR, LC-MS) before use.- Follow recommended storage and handling procedures strictly. |
Data Presentation
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes decarboxylation and other degradation reactions. |
| Atmosphere | Inert (Argon, Nitrogen) | Prevents oxidation of the aldehyde functional group.[4][5] |
| Light | Protect from light | Prevents light-catalyzed degradation. |
| Container | Tightly sealed, airtight | Prevents exposure to air and moisture. |
Table 2: Chemical Incompatibilities
| Incompatible Class | Examples | Reason for Incompatibility |
| Strong Oxidizing Agents | Potassium permanganate, Chromic acid | Oxidation of the aldehyde to a carboxylic acid.[4][5] |
| Strong Reducing Agents | Sodium borohydride, Lithium aluminum hydride | Reduction of the aldehyde and carboxylic acid.[9] |
| Strong Bases | Sodium hydroxide, Potassium tert-butoxide | Can catalyze aldol condensation and deprotonate the carboxylic acid and the benzylic proton.[6][10] |
| Strong Acids | Sulfuric acid, Hydrochloric acid | Can catalyze various degradation and side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Handling and Solution Preparation
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Handle the solid compound in an inert atmosphere glovebox or under a stream of inert gas.
-
Weigh the desired amount of the compound quickly and transfer it to a clean, dry flask.
-
Add the desired anhydrous, deoxygenated solvent via a syringe or cannula.
-
Stir the solution at room temperature until the solid is fully dissolved.
-
Use the freshly prepared solution immediately. Do not store solutions for extended periods.
Visualizations
Caption: A typical experimental workflow for handling and using this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 5. Aldehyde - Wikipedia [en.wikipedia.org]
- 6. jackwestin.com [jackwestin.com]
- 7. questions.examside.com [questions.examside.com]
- 8. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 9. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 10. fiveable.me [fiveable.me]
Technical Support Center: Synthesis of 2-Benzyl-3-formylpropanoic Acid
Welcome to the technical support center for the synthesis of 2-Benzyl-3-formylpropanoic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and logical synthetic route is a three-step process:
-
Benzylation of Diethyl Malonate: Diethyl malonate is deprotonated with a suitable base, and the resulting enolate is alkylated with benzyl bromide to form diethyl benzylmalonate.
-
Formylation: The diethyl benzylmalonate is then formylated at the alpha-carbon using a Claisen condensation with an appropriate formylating agent, typically ethyl formate, in the presence of a strong base. This yields diethyl 2-benzyl-2-formylmalonate.
-
Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to the corresponding dicarboxylic acid, which then undergoes decarboxylation upon heating to yield the final product, this compound.
Q2: Why is dialkylation a common side reaction in the first step, and how can it be minimized?
A2: Dialkylation, the formation of diethyl dibenzylmalonate, is a significant side reaction in malonic ester synthesis.[1] It occurs when the mono-alkylated product is deprotonated by the base and reacts with another molecule of benzyl bromide. To minimize this, a slight excess of diethyl malonate can be used to ensure the benzyl bromide is consumed before it can react with the mono-alkylated product. Controlled, slow addition of the alkylating agent is also recommended.
Q3: What are the critical parameters for the formylation step?
A3: The formylation is a Claisen condensation, which is an equilibrium reaction. To drive the reaction towards the product, it is crucial to use a strong, non-nucleophilic base like sodium ethoxide or sodium hydride to quantitatively form the enolate of diethyl benzylmalonate. Using an excess of the formylating agent, ethyl formate, can also help to shift the equilibrium. Temperature control is important to prevent side reactions.
Q4: My final product seems to be unstable. Is this expected?
A4: The final product, a β-formyl carboxylic acid, can be prone to decarboxylation, especially at elevated temperatures. The presence of the formyl group can facilitate the loss of carbon dioxide. Therefore, it is advisable to perform the final purification steps at lower temperatures and to store the product under appropriate conditions (e.g., cool and dry). The intermediate, 2-benzyl-2-formylmalonic acid, is also susceptible to decarboxylation upon heating.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of diethyl benzylmalonate (Step 1) | 1. Incomplete deprotonation of diethyl malonate. 2. Competing reaction of the base with benzyl bromide. 3. Formation of diethyl dibenzylmalonate.[1] | 1. Ensure the base (e.g., sodium ethoxide) is fresh and anhydrous. Use a stoichiometric amount. 2. Add the benzyl bromide slowly to the cooled enolate solution. 3. Use a slight excess (1.1-1.2 equivalents) of diethyl malonate. |
| Multiple spots on TLC after formylation (Step 2) | 1. Unreacted diethyl benzylmalonate. 2. Side reactions due to moisture or reactive impurities. 3. Self-condensation products (less likely with ethyl formate). | 1. Increase the equivalents of base and ethyl formate. Ensure anhydrous reaction conditions. 2. Use freshly distilled solvents and reagents. 3. Purify the crude product by column chromatography. |
| Low or no yield of the final product after hydrolysis and decarboxylation (Step 3) | 1. Incomplete hydrolysis of the diester. 2. The intermediate, 2-benzyl-2-formylmalonic acid, is unstable and may have decomposed.[2] 3. The final product is unstable under the reaction conditions and has decarboxylated further or decomposed. | 1. Ensure complete hydrolysis by monitoring the reaction by TLC or LC-MS. Adjust reaction time or temperature as needed. 2. Perform the decarboxylation at the lowest effective temperature and for the minimum time required. 3. After acidification, extract the product promptly and avoid excessive heating during solvent removal. |
| Difficulty in purifying the final product | The product may be an oil or a low-melting solid, and it may co-elute with impurities. | Consider converting the carboxylic acid to a salt (e.g., sodium or cyclohexylammonium salt) for easier purification by crystallization, followed by regeneration of the free acid. |
Experimental Protocols
Step 1: Synthesis of Diethyl Benzylmalonate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq) in anhydrous ethanol.
-
Cool the solution to room temperature and add diethyl malonate (1.1 eq) dropwise with stirring.
-
After the addition is complete, add benzyl bromide (1.0 eq) dropwise at a rate that maintains a gentle reflux.
-
After the addition, heat the mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, pour it into water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Step 2: Synthesis of Diethyl 2-Benzyl-2-formylmalonate
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) to anhydrous THF or diethyl ether.
-
Cool the suspension in an ice bath and add a solution of diethyl benzylmalonate (1.0 eq) in the anhydrous solvent dropwise.
-
After the addition, allow the mixture to stir at room temperature for 1 hour.
-
Add ethyl formate (1.5 eq) dropwise, keeping the temperature below 25°C.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by carefully adding it to a cold, dilute acid solution (e.g., 1M HCl).
-
Extract the aqueous layer with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be used in the next step without further purification or purified by column chromatography.
Step 3: Synthesis of this compound (Hydrolysis and Decarboxylation)
-
To the crude diethyl 2-benzyl-2-formylmalonate, add an excess of a solution of potassium hydroxide (3-4 eq) in ethanol/water.
-
Heat the mixture to reflux until the hydrolysis is complete (monitored by the disappearance of the starting material by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with cold, concentrated hydrochloric acid to a pH of ~1-2.
-
Gently warm the acidic solution to 40-50°C to effect decarboxylation. Monitor the evolution of CO2.
-
Once CO2 evolution ceases, cool the mixture and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and carefully remove the solvent under reduced pressure at a low temperature to yield the final product.
Data Presentation
Table 1: Reagent Quantities and Expected Yields
| Step | Starting Material | Reagent 1 | Reagent 2 | Product | Typical Yield (%) |
| 1 | Diethyl malonate | Sodium ethoxide | Benzyl bromide | Diethyl benzylmalonate | 70-80 |
| 2 | Diethyl benzylmalonate | Sodium hydride | Ethyl formate | Diethyl 2-benzyl-2-formylmalonate | 65-75 |
| 3 | Diethyl 2-benzyl-2-formylmalonate | Potassium hydroxide | Hydrochloric acid | This compound | 50-60 |
Visualizations
Caption: Overall synthetic pathway for this compound.
Caption: Side reaction in the benzylation of diethyl malonate.
Caption: A logical workflow for troubleshooting the synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Benzyl-3-formylpropanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Benzyl-3-formylpropanoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Synthesis Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 2-benzyl-3-hydroxypropanoic acid. The second, and more critical step, is the selective oxidation of the primary alcohol in the precursor to an aldehyde, yielding the final product. The choice of oxidizing agent and reaction conditions in the second step is crucial to prevent over-oxidation to the corresponding dicarboxylic acid.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
A reliable method for the synthesis of this compound involves the oxidation of its precursor, 2-benzyl-3-hydroxypropanoic acid. Below are detailed protocols for the synthesis of the precursor and its subsequent oxidation.
Protocol 1: Synthesis of 2-Benzyl-3-hydroxypropanoic acid (Precursor)
This protocol is adapted from known procedures for similar compounds.
| Parameter | Value |
| Starting Material | Diethyl benzylmalonate |
| Reagent | Lithium aluminum hydride (LiAlH4) |
| Solvent | Anhydrous diethyl ether or THF |
| Reaction Temperature | 0 °C to room temperature |
| Work-up | Sequential addition of water and aqueous NaOH, followed by acidification |
| Purification | Recrystallization or column chromatography |
| Typical Yield | 85-95% |
Methodology:
-
A solution of diethyl benzylmalonate in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH4 in the same solvent at 0 °C under an inert atmosphere.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
-
The reaction is quenched by the careful, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.
-
The resulting precipitate is filtered off, and the filtrate is acidified with dilute HCl.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Selective Oxidation to this compound
This protocol utilizes Dess-Martin Periodinane (DMP), a mild oxidizing agent, to minimize over-oxidation.
| Parameter | Value |
| Starting Material | 2-Benzyl-3-hydroxypropanoic acid |
| Reagent | Dess-Martin Periodinane (DMP) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | Room temperature |
| Work-up | Quenching with aqueous Na2S2O3 and NaHCO3 |
| Purification | Column chromatography |
| Typical Yield | 70-85% |
Methodology:
-
To a solution of 2-benzyl-3-hydroxypropanoic acid in dichloromethane, Dess-Martin Periodinane is added in one portion at room temperature.
-
The reaction mixture is stirred for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.
-
The mixture is stirred vigorously for 30 minutes until the layers become clear.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Troubleshooting Guide
Caption: A troubleshooting decision tree for common issues in the synthesis.
Q1: My yield of this compound is consistently low. What are the potential causes and solutions?
A1: Low yields can stem from several factors:
-
Incomplete Oxidation: The oxidation of the precursor alcohol may not have gone to completion.
-
Solution: Increase the equivalents of the oxidizing agent (e.g., from 1.1 to 1.5 equivalents of DMP). You can also try extending the reaction time, carefully monitoring the progress by TLC to avoid the formation of byproducts.
-
-
Over-oxidation: The desired aldehyde product is being further oxidized to a dicarboxylic acid.
-
Solution: Ensure you are using a mild and selective oxidizing agent like Dess-Martin Periodinane or reagents for a Swern oxidation.[1][2][3][4][5][6][7] Avoid harsher oxidants like potassium permanganate or chromic acid.[1] Running the reaction at a lower temperature may also help to minimize over-oxidation.
-
-
Product Degradation: The aldehyde product might be unstable under the reaction or work-up conditions.
-
Solution: Ensure the work-up is performed promptly after the reaction is complete. Maintain a low temperature during the work-up if possible.
-
-
Loss during Purification: The product may be lost during the extraction or chromatography steps.
-
Solution: Optimize your extraction and chromatography procedures. Ensure the pH of the aqueous layer is appropriate during extraction to keep your carboxylic acid product in the organic phase. Test different solvent systems for column chromatography to achieve better separation.
-
Q2: I am observing a significant amount of starting material (2-benzyl-3-hydroxypropanoic acid) remaining even after a long reaction time. How can I improve the conversion?
A2: Incomplete conversion is a common issue:
-
Inactive Reagent: The oxidizing agent may have degraded.
-
Solution: Use a fresh batch of the oxidizing agent. Dess-Martin Periodinane, for instance, should be stored under anhydrous conditions.
-
-
Insufficient Reagent: The amount of oxidizing agent may be insufficient.
-
Solution: Increase the molar ratio of the oxidizing agent to the substrate.
-
-
Low Reaction Temperature: The reaction may be too slow at the current temperature.
-
Solution: While high temperatures can lead to side reactions, a modest increase in temperature might be necessary. Alternatively, a longer reaction time at the current temperature could be effective.
-
Q3: My final product is contaminated with a more polar impurity, which I suspect is the dicarboxylic acid. How can I prevent this over-oxidation?
A3: Preventing over-oxidation is key to a successful synthesis:
-
Choice of Oxidant: This is the most critical factor.
-
Reaction Control:
-
Solution: Carefully monitor the reaction's progress using TLC. Once the starting material is consumed, quench the reaction immediately to prevent further oxidation of the product.
-
-
Temperature Management:
-
Solution: Perform the oxidation at the recommended temperature (often room temperature or below for these mild oxidants). Avoid unnecessary heating.
-
Q4: I am having difficulty purifying the final product. What strategies can I employ?
A4: Purification of a polar molecule like this compound can be challenging:
-
Chromatography Optimization:
-
Solution: Experiment with different solvent systems for your column chromatography. A gradient elution might be necessary to separate the product from closely related impurities. Adding a small amount of acetic or formic acid to the mobile phase can sometimes improve the peak shape of carboxylic acids on silica gel.
-
-
Acid-Base Extraction:
-
Solution: Utilize the acidic nature of your product. You can dissolve the crude material in an organic solvent and extract it into a basic aqueous solution (e.g., dilute sodium bicarbonate). The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by re-acidification and extraction of your pure product back into an organic solvent.
-
-
Derivatization:
-
Solution: If direct purification is problematic, consider temporarily converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester). The ester is typically less polar and easier to purify by chromatography. After purification, the ester can be hydrolyzed back to the carboxylic acid.
-
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the carboxylic acid group before the oxidation step?
A1: In many cases, using mild and selective oxidizing agents like DMP or Swern reagents does not require the protection of the carboxylic acid.[1][2][3][4][5][6][7] These reagents are generally compatible with carboxylic acid functional groups. However, if you are using a less selective oxidant or are observing side reactions involving the carboxylic acid, protection as an ester (e.g., methyl or benzyl ester) might be beneficial.[8][9][10] The ester can be removed by hydrolysis after the oxidation.
Q2: What are the main safety precautions to consider during this synthesis?
A2:
-
Dess-Martin Periodinane (DMP): While generally stable, DMP can be explosive under certain conditions, particularly upon impact or heating. Handle with care and avoid grinding it.
-
Swern Oxidation: This reaction generates dimethyl sulfide, which has a very strong and unpleasant odor, and carbon monoxide, which is toxic.[4] It is essential to perform this reaction in a well-ventilated fume hood.
-
Lithium Aluminum Hydride (LiAlH4): This reagent is highly reactive with water and other protic sources. All glassware must be thoroughly dried, and the reaction must be run under an inert atmosphere. The quenching process should be done carefully and at a low temperature.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q3: How can I confirm the formation of the aldehyde product?
A3: Standard spectroscopic methods can be used for characterization:
-
1H NMR Spectroscopy: Look for a characteristic peak for the aldehyde proton in the region of 9-10 ppm. The disappearance of the alcohol proton signal and a shift in the signals for the adjacent methylene protons will also be indicative of the product formation.
-
13C NMR Spectroscopy: The aldehyde carbonyl carbon will appear as a signal around 190-200 ppm.
-
Infrared (IR) Spectroscopy: A strong carbonyl stretch for the aldehyde should be visible around 1720-1740 cm-1, which will be distinct from the carboxylic acid carbonyl stretch (typically broader and around 1700-1725 cm-1).
Q4: Are there alternative methods to synthesize this compound?
A4: While the oxidation of 2-benzyl-3-hydroxypropanoic acid is a common approach, other synthetic strategies could be envisioned, although they may be more complex. These could include the hydroformylation of a suitable alkene precursor or the elaboration of a different starting material already containing the aldehyde functionality. However, for laboratory-scale synthesis, the oxidation route described is generally the most straightforward.
References
- 1. fiveable.me [fiveable.me]
- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. adichemistry.com [adichemistry.com]
- 8. dM-Dim for Carboxylic Acid Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. learninglink.oup.com [learninglink.oup.com]
- 10. Carboxyl Protecting Groups Stability [organic-chemistry.org]
Technical Support Center: Crystallization of 2-Benzyl-3-formylpropanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 2-Benzyl-3-formylpropanoic acid.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the crystallization process.
Issue 1: No crystals are forming after the solution has cooled.
-
Possible Cause: The solution may not be supersaturated, or nucleation has not been initiated.[1] This can happen if too much solvent was used or the compound is highly soluble at the current temperature.[1]
-
Troubleshooting Steps:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface.[1][2] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure crystalline this compound from a previous successful crystallization, add a tiny crystal to the solution.[1] This "seed crystal" will act as a template for further crystal growth.
-
Reduce Solvent Volume: If nucleation is still not occurring, it's likely that too much solvent was used.[1][2] Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.
-
Cool to a Lower Temperature: Try cooling the solution in an ice bath or a refrigerator to further decrease the solubility of the compound.[1]
-
Add an Anti-Solvent: If using a solvent pair, you can try adding a small amount of an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your crystallization solvent) to induce precipitation.[1]
-
Issue 2: The compound "oils out" instead of forming crystals.
-
Possible Cause: The compound is coming out of solution at a temperature above its melting point, or significant impurities are present.[2]
-
Troubleshooting Steps:
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent.[2] Then, allow the solution to cool much more slowly. A slower cooling rate can promote the formation of an ordered crystal lattice rather than an amorphous oil.
-
Use More Solvent: The concentration of the solute may be too high, causing it to precipitate out too quickly. Try using a slightly larger volume of the hot solvent to dissolve the compound initially.[2]
-
Consider a Different Solvent: The chosen solvent may not be ideal. Experiment with different solvents or solvent pairs. A good crystallization solvent should dissolve the compound when hot but have limited solubility when cold.[3]
-
Purify the Material: If "oiling out" persists, it may be due to impurities. Consider purifying the crude material using another technique, such as column chromatography, before attempting recrystallization.
-
Issue 3: The crystals form too quickly, resulting in a fine powder or impure product.
-
Possible Cause: The solution is too concentrated, or it is being cooled too rapidly. Rapid crystallization can trap impurities within the crystal lattice.[2]
-
Troubleshooting Steps:
-
Slow Down the Cooling Process: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help to slow the cooling rate. An ideal crystallization should show some crystal formation in about 5 minutes and continue over a 20-minute period.[2]
-
Use More Solvent: Add a small amount of additional hot solvent to the dissolved compound. This will keep the compound in solution for a longer period during cooling, allowing for the formation of larger, purer crystals.[2]
-
Issue 4: The final yield of crystals is very low.
-
Possible Cause: Too much solvent was used, the compound is more soluble in the cold solvent than anticipated, or material was lost during transfers.[2]
-
Troubleshooting Steps:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the compound.
-
Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product.
-
Recover from Mother Liquor: The filtrate (mother liquor) may still contain a significant amount of dissolved product. You can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Be aware that this second crop may be less pure than the first.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for crystallization?
A1: A good solvent for crystallization should:
-
Completely dissolve the this compound at its boiling point.
-
Have low solubility for the compound at low temperatures (e.g., in an ice bath).
-
Not react with the compound.
-
Be volatile enough to be easily removed from the final crystals.
-
Be non-toxic and inexpensive if possible.
You may need to perform small-scale solubility tests with a few different solvents to find the most suitable one.[3] Common organic solvents to consider include ethanol, methanol, acetone, ethyl acetate, and toluene, or mixtures with water.[3][4]
Q2: What is a solvent pair and when should I use one?
A2: A solvent pair is a mixture of two miscible solvents, one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[3] A solvent pair is useful when no single solvent has the ideal solubility characteristics. The compound is first dissolved in a minimal amount of the hot "good" solvent, and then the "poor" solvent is added dropwise until the solution becomes cloudy, indicating the saturation point.[3]
Q3: My crystallized product is colored. How can I remove the color?
A3: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The colored impurities adsorb onto the surface of the charcoal. Use charcoal sparingly, as it can also adsorb some of your desired product.[2]
Data Presentation
Table 1: Solubility of this compound in Various Solvents (Hypothetical Data)
| Solvent | Solubility at 25°C (g/100mL) | Solubility at Boiling Point (g/100mL) | Comments |
| Water | < 0.1 | 0.5 | Poor solvent. |
| Ethanol | 5.2 | 25.8 | Potential for good crystal yield. |
| Acetone | 15.3 | 40.1 | May be too soluble for high yield. |
| Toluene | 0.8 | 12.5 | Good potential for crystallization. |
| Ethyl Acetate | 3.5 | 22.0 | Another promising option. |
Note: This table contains hypothetical data for illustrative purposes. Users should determine the actual solubility of their compound through experimentation.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Mandatory Visualization
Caption: Troubleshooting workflow for the crystallization of this compound.
References
Technical Support Center: Synthesis of 2-Benzyl-3-formylpropanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Benzyl-3-formylpropanoic acid. Our guidance is based on a common two-step synthetic approach:
-
Step 1: Synthesis of 2-Benzyl-3-hydroxypropanoic Acid via a Reformatsky or Grignard-type reaction.
-
Step 2: Oxidation of 2-Benzyl-3-hydroxypropanoic Acid to the target aldehyde, this compound.
Troubleshooting Guides
Step 1: Synthesis of 2-Benzyl-3-hydroxypropanoic Acid
This step typically involves the reaction of a benzyl-substituted carbonyl compound with a two-carbon nucleophile. Common methods include the Reformatsky reaction using an α-haloester and zinc, or a Grignard reaction.
A plausible protocol for the synthesis of an ester precursor to 2-Benzyl-3-hydroxypropanoic acid is as follows:
-
Activate Zinc: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add zinc dust. Activate the zinc by stirring with a small amount of a dilute acid (e.g., 1 M HCl), followed by washing with water, methanol, and then ether, and drying under vacuum.
-
Reaction Setup: To the activated zinc, add anhydrous THF.
-
Initiation: A small crystal of iodine can be added to initiate the reaction.
-
Addition of Reagents: A solution of benzylmalonic acid half-ester and an appropriate aldehyde (e.g., formaldehyde or a protected form) in anhydrous THF is added dropwise to the stirred suspension of activated zinc.
-
Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., treatment with LiOH in a THF/water mixture), followed by acidification.
-
Purification: The crude 2-Benzyl-3-hydroxypropanoic acid is purified by column chromatography or recrystallization.
| Question/Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting materials. | 1. Inactive zinc. 2. Presence of water in reagents or glassware. 3. Low reaction temperature. | 1. Ensure zinc is freshly activated. 2. Use flame-dried glassware and anhydrous solvents. 3. Gently warm the reaction mixture to initiate, then maintain the recommended temperature. |
| Formation of a significant amount of Wurtz coupling product (dibenzyl succinate). | High concentration of the organozinc reagent, leading to self-condensation. | Add the solution of the α-halo ester slowly to the reaction mixture to maintain a low concentration of the organozinc intermediate. |
| Presence of unreacted starting aldehyde/ketone. | 1. Insufficient organozinc reagent. 2. Steric hindrance. | 1. Use a slight excess (1.1-1.2 equivalents) of the α-halo ester and zinc. 2. Increase reaction time and/or temperature. |
| Difficulties in hydrolyzing the ester to the carboxylic acid. | Incomplete saponification. | 1. Increase the reaction time and/or temperature for the hydrolysis step. 2. Use a stronger base or a different solvent system. |
| Impurity | Structure/Formula | Probable Origin | Analytical Detection |
| Unreacted Benzylmalonic acid half-ester | C₁₀H₁₀O₄ | Incomplete reaction. | HPLC, NMR |
| Unreacted Aldehyde | R-CHO | Incomplete reaction. | GC-MS, NMR |
| Wurtz Coupling Product (e.g., Dibenzyl succinate) | C₁₈H₁₈O₄ | Self-condensation of the organozinc reagent. | HPLC, MS, NMR |
| Dehydration Product (2-Benzylacrylic acid) | C₁₀H₁₀O₂ | Acid-catalyzed dehydration of the product during work-up. | HPLC, NMR, IR (C=C stretch) |
Step 2: Oxidation of 2-Benzyl-3-hydroxypropanoic Acid
The selective oxidation of the primary alcohol in 2-Benzyl-3-hydroxypropanoic acid to an aldehyde is a critical step. Several mild oxidation methods can be employed.
-
Activator Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere at -78 °C (dry ice/acetone bath), a solution of oxalyl chloride in anhydrous dichloromethane (DCM) is prepared.
-
DMSO Addition: Anhydrous dimethyl sulfoxide (DMSO) is added dropwise to the oxalyl chloride solution, and the mixture is stirred for a few minutes.
-
Alcohol Addition: A solution of 2-Benzyl-3-hydroxypropanoic acid in anhydrous DCM is added dropwise, and the reaction is stirred for 15-30 minutes.
-
Base Addition: Triethylamine (a hindered base) is added, and the reaction mixture is stirred for another 15-30 minutes, then allowed to warm to room temperature.
-
Work-up: The reaction is quenched with water. The organic layer is separated, washed with a dilute acid solution (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
| Question/Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield of the desired aldehyde. | 1. Reaction temperature too high. 2. Incomplete reaction. 3. Over-oxidation. | 1. Maintain the temperature at -78 °C during the addition of DMSO and the alcohol. 2. Increase the reaction time. 3. Ensure the use of a mild oxidizing agent and monitor the reaction closely. |
| Presence of the corresponding carboxylic acid (2-Benzyl-3-oxopropanoic acid). | Over-oxidation of the aldehyde. This is less common with Swern but can occur with other oxidants or if water is present.[1] | 1. Use a milder oxidizing agent like Dess-Martin periodinane. 2. Ensure anhydrous conditions. |
| Formation of methylthiomethyl (MTM) ether by-product. | Reaction temperature rising above -60 °C during the Swern oxidation. | Strictly maintain the reaction temperature at -78 °C. |
| Presence of unreacted starting alcohol. | Insufficient oxidizing agent. | Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent. |
| Difficult purification due to residual DMSO or triethylamine salts. | Inefficient work-up. | Ensure thorough washing of the organic layer during the work-up procedure. |
| Impurity | Structure/Formula | Probable Origin | Analytical Detection |
| Unreacted 2-Benzyl-3-hydroxypropanoic acid | C₁₀H₁₂O₃ | Incomplete oxidation. | HPLC, NMR, IR (O-H stretch) |
| Over-oxidation product (2-Benzyl-3-oxopropanoic acid) | C₁₀H₁₀O₄ | Oxidation of the aldehyde. | HPLC, NMR, IR (broad O-H from carboxylic acid) |
| Methylthiomethyl (MTM) ether of the starting alcohol | C₁₂H₁₆O₃S | Side reaction in Swern oxidation at elevated temperatures. | MS, NMR |
| Residual Solvents (DCM, DMSO, Triethylamine) | - | From reaction and work-up. | GC-MS, NMR |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter in the Swern oxidation step?
A1: The most critical parameter is maintaining a low temperature (typically -78 °C) throughout the addition of reagents to prevent the decomposition of the active oxidizing species and minimize side reactions, such as the formation of MTM ethers.
Q2: Can I use a stronger oxidizing agent like Jones reagent?
A2: It is not recommended. Strong oxidizing agents like Jones reagent (CrO₃ in sulfuric acid) will likely over-oxidize the primary alcohol directly to a carboxylic acid and can also lead to other side reactions. Mild and selective oxidizing agents are crucial for obtaining the desired aldehyde.
Q3: How can I confirm the formation of the final product, this compound?
A3: The formation of the aldehyde can be confirmed by several analytical techniques:
-
¹H NMR Spectroscopy: Look for the appearance of a characteristic aldehyde proton signal, typically in the range of 9-10 ppm.
-
¹³C NMR Spectroscopy: Observe the appearance of a carbonyl carbon signal for the aldehyde around 190-200 ppm.
-
Infrared (IR) Spectroscopy: A strong C=O stretching band for the aldehyde will appear around 1720-1740 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of this compound should be observed.
Q4: What are the best methods for purifying the final product?
A4: Purification can be challenging due to the potential for the aldehyde to be sensitive.
-
Column Chromatography: This is the most common method. Use a silica gel stationary phase and a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).
-
Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization can be an effective purification method.
-
Bisulfite Adduct Formation: Aldehydes can form a solid adduct with sodium bisulfite, which can be filtered off and then the aldehyde regenerated by treatment with acid or base. This is a classic method for separating aldehydes from other organic compounds.
Q5: My final product seems to be unstable and decomposes over time. What can I do?
A5: Aldehydes can be susceptible to oxidation to carboxylic acids, especially in the presence of air.
-
Storage: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.
-
Use of Antioxidants: In some cases, a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be added to prevent oxidation, if it does not interfere with subsequent steps.
-
Immediate Use: It is often best to use the freshly prepared aldehyde in the next synthetic step as soon as possible.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low aldehyde yield.
References
Technical Support Center: 2-Benzyl-3-formylpropanoic Acid Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Benzyl-3-formylpropanoic acid. The information is designed to address common challenges encountered during experimental studies of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for investigating the degradation of this compound?
A1: The initial approach involves conducting forced degradation studies, also known as stress testing.[1][2] This process subjects the compound to more severe conditions than those it would experience during normal handling or storage to accelerate degradation. The goal is to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[2]
Q2: What are the typical stress conditions used in forced degradation studies for a compound like this compound?
A2: A standard set of stress conditions should be employed to cover various degradation mechanisms. These typically include:
-
Acid Hydrolysis: Treatment with an acid such as 0.1 M HCl.
-
Base Hydrolysis: Treatment with a base like 0.1 M NaOH.
-
Oxidation: Exposure to an oxidizing agent, for instance, 3% hydrogen peroxide (H₂O₂).
-
Thermal Degradation: Heating the solid or a solution of the compound.
-
Photodegradation: Exposing the compound to a light source that emits both UV and visible light.[1]
Q3: My this compound sample shows no degradation under initial stress conditions. What should I do?
A3: If no degradation is observed, it indicates that the molecule is relatively stable under the tested conditions.[1] In this case, you can gradually increase the intensity of the stress conditions. For example, you can use higher temperatures, more concentrated acids or bases, or longer exposure times.[1] However, it is important to avoid over-stressing the sample, as this can lead to the formation of secondary degradation products that may not be relevant to the compound's stability under normal conditions.[1]
Q4: I am observing multiple degradation products in my analysis. How can I identify the primary degradants?
A4: To distinguish primary from secondary degradation products, it is beneficial to analyze samples at multiple, shorter time points during the forced degradation study.[1] Primary degradants will appear first, while secondary products will form from the further degradation of the primary ones. Time-course studies can help in elucidating the degradation pathway.
Troubleshooting Guides
Issue 1: Inconsistent results in hydrolysis experiments.
-
Possible Cause: The pH of the solution is not well-controlled or is changing over the course of the experiment.
-
Troubleshooting Steps:
-
Use buffered solutions to maintain a constant pH throughout the experiment.
-
Verify the pH of the solution at the beginning and end of the experiment.
-
Ensure that the concentration of this compound is not so high as to significantly alter the pH of the solution.
-
Issue 2: Unexpected peaks in the chromatogram of the control sample (no stress).
-
Possible Cause: The sample may have degraded during storage or the analytical method itself might be causing degradation. The solvent used could also contain impurities.
-
Troubleshooting Steps:
-
Verify the purity of the starting material using a reliable analytical method.
-
Assess the stability of the compound in the analytical solvent by preparing a solution and analyzing it at different time points.
-
Use high-purity solvents and reagents for your experiments.
-
Issue 3: Poor mass balance in degradation studies.
-
Possible Cause: Some degradation products may not be detected by the analytical method. This could be due to a lack of a chromophore (if using UV detection) or poor ionization (if using mass spectrometry). Degradants might also be volatile or adsorb to the container.
-
Troubleshooting Steps:
-
Employ a universal detection method, such as a Corona-Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in parallel with UV detection.
-
Use a mass spectrometer to identify potential degradants that are not UV-active.
-
Ensure that the sample preparation and handling procedures minimize the loss of volatile compounds.
-
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a solid sample of the compound at 80°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photodegradation: Expose a solid sample and a solution of the compound to a light source according to ICH Q1B guidelines. Protect a control sample from light.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration and analyze by a stability-indicating HPLC method.
Table 1: Example HPLC Method Parameters
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Synthesis of 2-Benzyl-3-formylpropanoic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 2-Benzyl-3-formylpropanoic acid. As direct synthesis routes are not widely reported, this guide focuses on a plausible and accessible method: the selective oxidation of the corresponding primary alcohol, 2-Benzyl-3-hydroxypropanoic acid.
Proposed Synthetic Pathway
The synthesis of this compound can be effectively achieved through the selective oxidation of its precursor, 2-Benzyl-3-hydroxypropanoic acid. This precursor, a primary alcohol, can be converted to the desired aldehyde without over-oxidation to a carboxylic acid by using mild oxidizing agents.
dot digraph "Synthetic Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
} dot Figure 1: Proposed synthesis of this compound.
Catalyst and Reagent Selection for Selective Oxidation
The choice of oxidizing agent is critical to prevent the over-oxidation of the target aldehyde to a carboxylic acid. Below is a comparison of suitable mild oxidizing agents.
| Oxidizing System | Reagents | Typical Solvent | Temperature | Advantages | Disadvantages |
| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane | Dichloromethane (DCM) | Room Temperature | Mild conditions, neutral pH, high chemoselectivity.[1][2] | Not ideal for large-scale reactions due to cost and safety concerns.[1] |
| Swern Oxidation | Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (TEA) | Dichloromethane (DCM) | -78 °C to Room Temp | Mild reaction, wide functional group tolerance.[3][4][5] | Requires cryogenic temperatures; produces a strong odor from dimethyl sulfide byproduct.[3][6] |
| Pyridinium Chlorochromate (PCC) Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | Milder than chromic acid; stops at the aldehyde.[7][8][9] | PCC is toxic (contains chromium); can be acidic.[7][10] |
Experimental Protocols
Dess-Martin Periodinane (DMP) Oxidation Protocol
This procedure outlines the oxidation of a primary alcohol to an aldehyde using DMP.
-
Preparation : Dissolve the starting material, 2-Benzyl-3-hydroxypropanoic acid (1 equivalent), in dichloromethane (DCM).
-
Reagent Addition : Add Dess-Martin Periodinane (1.2 equivalents) to the solution at room temperature.[1]
-
Reaction : Stir the mixture for 2-4 hours and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and sodium bicarbonate (NaHCO₃).
-
Extraction : Extract the product with an organic solvent such as ethyl acetate.
-
Purification : The crude product can be purified by column chromatography if necessary.
dot digraph "DMP Oxidation Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
} dot Figure 2: Workflow for DMP Oxidation.
Swern Oxidation Protocol
This protocol uses activated DMSO to oxidize the primary alcohol.
-
Activation of DMSO : In a flask, dissolve oxalyl chloride (2 equivalents) in DCM and cool to -78 °C. Slowly add DMSO (3 equivalents) dropwise.[4][6]
-
Alcohol Addition : After stirring, add a solution of 2-Benzyl-3-hydroxypropanoic acid (1 equivalent) in DCM.
-
Base Addition : Add triethylamine (4 equivalents) to the mixture and stir for 10 minutes at -78 °C before allowing it to warm to room temperature.[4]
-
Work-up : Add water to the reaction mixture and extract with DCM.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The product can be further purified by flash column chromatography.[6]
PCC Oxidation Protocol
This method employs the chromium-based reagent PCC.
-
Preparation : To a solution of 2-Benzyl-3-hydroxypropanoic acid (1 equivalent) in DCM, add PCC (1.2 equivalents) and Celite at 0 °C.[7]
-
Reaction : Stir the mixture at room temperature for 2-4 hours, monitoring by TLC. A brown precipitate will form.[7]
-
Filtration : Filter the reaction mixture through a pad of Celite and wash the filter cake with DCM.
-
Work-up : Combine the organic layers and wash with water and brine.
-
Purification : Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography if needed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Degradation of starting material or product. - Reagent decomposition. | - Extend the reaction time and continue to monitor by TLC. - Ensure reaction conditions are strictly followed (especially temperature for Swern oxidation). - Use freshly opened or purified reagents. |
| Over-oxidation to Carboxylic Acid | - Presence of water in the reaction mixture. - Oxidizing agent is too strong or used in excess. | - Ensure all glassware is dry and use anhydrous solvents.[11] - Use a milder oxidizing agent like DMP or perform the reaction at a lower temperature. |
| Formation of Side Products | - Reaction temperature is too high. - Incorrect stoichiometry of reagents. | - For Swern oxidation, maintain the temperature at -78 °C during the addition of reagents. - Carefully measure and add the correct equivalents of each reagent. |
| Difficult Product Isolation | - Emulsion formation during work-up. - Product is water-soluble. | - Add brine to the aqueous layer to break up emulsions. - Perform multiple extractions with an appropriate organic solvent. |
Frequently Asked Questions (FAQs)
Q1: Why is the selection of a mild oxidizing agent so important for this synthesis?
A1: The desired product, an aldehyde, is susceptible to further oxidation to a carboxylic acid. Strong oxidizing agents will readily facilitate this over-oxidation, leading to a low yield of the target molecule. Mild agents like DMP, Swern reagents, or PCC are selective for the conversion of primary alcohols to aldehydes.[2][8][12]
Q2: Are there any green chemistry alternatives to the proposed methods?
A2: While effective, the described methods involve hazardous reagents and solvents. For more environmentally friendly approaches, catalytic aerobic oxidation using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and a co-oxidant can be considered.[13] However, careful optimization is required to prevent over-oxidation.
Q3: What safety precautions should be taken during these experiments?
A3: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. PCC is a toxic chromium compound and should be handled with extreme care.[7][9] The Swern oxidation produces carbon monoxide, which is highly toxic, and dimethyl sulfide, which has a very unpleasant odor.[3]
Q4: How can I confirm the formation of the aldehyde product?
A4: The product can be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The appearance of a characteristic aldehyde proton signal in the ¹H NMR spectrum (around 9-10 ppm) and a carbonyl stretch in the IR spectrum (around 1720-1740 cm⁻¹) would indicate successful synthesis.
dot digraph "Catalyst Selection Logic" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#EA4335"];
} dot Figure 3: Decision logic for selecting an oxidation method.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
Technical Support Center: 2-Benzyl-3-formylpropanoic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding solvent effects on reactions involving 2-benzyl-3-formylpropanoic acid. Given the limited direct literature on this specific compound, the following information is based on established principles of organic chemistry and data from structurally related molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a solvent for reactions with this compound?
When selecting a solvent, consider the following:
-
Solubility: this compound has both polar (carboxylic acid, formyl group) and non-polar (benzyl group) moieties. A solvent that can accommodate both is ideal. Protic solvents like ethanol or aprotic polar solvents like DMSO are likely to be good starting points for solubilization.[1]
-
Reactivity of the Solvent: The formyl (aldehyde) group is susceptible to reaction with nucleophilic solvents, especially protic solvents (e.g., alcohols, water) which can form hemiacetals or acetals, particularly under acidic or basic conditions. The carboxylic acid can participate in acid-base reactions.
-
Reaction Type: The choice of solvent will heavily depend on the specific transformation being performed (e.g., oxidation, reduction, condensation). For instance, a reaction involving a water-sensitive reagent would necessitate the use of a dry, aprotic solvent.
-
Reaction Temperature: The solvent's boiling point must be suitable for the intended reaction temperature.
-
Work-up Procedure: Consider how the solvent will be removed and how it might interfere with the isolation and purification of the product.
Q2: My reaction is showing low yield or incomplete conversion. Could the solvent be the issue?
Yes, the solvent is a critical factor. Here are some potential issues:
-
Poor Solubility: If the starting material is not fully dissolved, the reaction will be slow and incomplete. Try a more polar solvent or a co-solvent system. Gently heating might also improve solubility, but be mindful of potential side reactions.[1]
-
Solvent Interference: As mentioned, protic solvents can react with the aldehyde. If your reaction targets another part of the molecule, protecting the aldehyde group might be necessary.
-
Solvent Polarity Effects: Reaction rates can be highly dependent on solvent polarity. For reactions involving polar transition states, a more polar solvent will generally lead to a faster reaction. Conversely, for reactions with non-polar transition states, a non-polar solvent may be preferable.
Q3: I am observing an unexpected side product. What are some common solvent-related side reactions?
-
Acetal/Hemiacetal Formation: In alcohol-based solvents (e.g., methanol, ethanol), the formyl group can form a hemiacetal or, with a catalyst, a full acetal.
-
Aldol Condensation: In the presence of a base, the enolizable aldehyde can undergo self-condensation or condensation with other carbonyl-containing species. The solvent can influence the rate and selectivity of this reaction.
-
Oxidation: The aldehyde group is easily oxidized to a carboxylic acid, especially in the presence of air (autoxidation), which can be influenced by the solvent.
-
Decarboxylation: While typically requiring heat, certain solvent and catalyst systems might promote the loss of CO2 from the carboxylic acid moiety.
Troubleshooting Guides
Issue 1: Low Yield in a Reduction Reaction of the Formyl Group
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient solubility of the starting material. | Use a co-solvent system (e.g., THF/water) or a more polar aprotic solvent like DMF or DMSO. |
| Low reactivity of the reducing agent in the chosen solvent. | Consult literature for the optimal solvent for your specific reducing agent (e.g., NaBH4 works well in alcohols, while LiAlH4 requires ethereal solvents like THF or diethyl ether). | |
| Formation of multiple products | Reaction with the solvent. | If using an alcohol as a solvent with a borohydride reagent, be aware that the solvent can react with the reagent over time. Add the reagent to the cooled solution of the substrate. |
| Over-reduction of the carboxylic acid. | Use a milder reducing agent that is selective for aldehydes over carboxylic acids (e.g., NaBH4 at low temperatures). LiAlH4 will reduce both functional groups.[2] |
Issue 2: Poor Selectivity in a Reaction Targeting the Carboxylic Acid
| Symptom | Possible Cause | Suggested Solution |
| Side reactions at the formyl group | The formyl group is reacting with the reagents. | Protect the formyl group as an acetal before performing the reaction on the carboxylic acid. The acetal can be removed under acidic conditions after the desired transformation. |
| Solvent-mediated side reactions. | Switch to a less reactive, aprotic solvent such as THF, dichloromethane, or toluene. |
Data Presentation
Table 1: Properties of Common Solvents for Organic Synthesis
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Type | Notes |
| Water | 80.1 | 100.0 | Protic, Polar | Can react with aldehydes. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189.0 | Aprotic, Polar | Good for dissolving a wide range of compounds.[1] |
| Acetonitrile | 37.5 | 81.6 | Aprotic, Polar | Can be used for a variety of reactions. |
| Methanol | 32.7 | 64.7 | Protic, Polar | Can form acetals with the formyl group.[2] |
| Ethanol | 24.5 | 78.4 | Protic, Polar | Can form acetals with the formyl group.[1][2] |
| Tetrahydrofuran (THF) | 7.6 | 66.0 | Aprotic, Moderately Polar | Good general-purpose solvent. |
| Dichloromethane (DCM) | 9.1 | 39.6 | Aprotic, Moderately Polar | Volatile and useful for reactions at or below room temperature. |
| Toluene | 2.4 | 110.6 | Aprotic, Non-polar | Useful for reactions requiring higher temperatures.[2] |
Experimental Protocols
Protocol 1: Selective Reduction of the Formyl Group to a Hydroxyl Group
This protocol is a hypothetical procedure based on standard organic chemistry transformations.
-
Dissolution: Dissolve 1.0 g of this compound in 20 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add 0.2 g of sodium borohydride (NaBH4) portion-wise over 15 minutes, ensuring the temperature does not exceed 5°C.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Slowly add 5 mL of 1 M HCl to quench the excess NaBH4 and neutralize the solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, (R/S)-2-benzyl-3-hydroxypropanoic acid.[2]
Visualizations
Caption: Workflow for the selective reduction of this compound.
Caption: A logical troubleshooting flow for low yield in reactions.
References
Technical Support Center: Overcoming Solubility Challenges with 2-Benzyl-3-formylpropanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility problems encountered with 2-Benzyl-3-formylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: The solubility of this compound in aqueous solutions is limited due to its molecular structure. The presence of the non-polar benzyl group imparts a significant hydrophobic character to the molecule, which counteracts the hydrophilic nature of the carboxylic acid and formyl groups.[1] This "like dissolves like" principle means the compound is more readily soluble in organic solvents than in polar solvents like water.[2][3]
Q2: What are the initial recommended solvents for dissolving this compound?
A2: For initial attempts, organic solvents are recommended. Based on the solubility of structurally similar compounds, solvents such as dimethyl sulfoxide (DMSO) and ethanol are likely to be effective.[1] For biological assays, it is crucial to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO before further dilution in the aqueous assay medium.
Q3: Can I improve the aqueous solubility of this compound by adjusting the pH?
A3: Yes, pH adjustment is a highly effective strategy. As a carboxylic acid, this compound is a weak acid. By increasing the pH of the solution with a base (e.g., sodium hydroxide or sodium bicarbonate), the carboxylic acid group will be deprotonated to form its corresponding carboxylate salt.[4][5] This salt form is an ion and therefore significantly more soluble in water.[6][7][8]
Troubleshooting Guide
Issue: The compound precipitates out of solution when I dilute my organic stock in an aqueous buffer.
Cause: This is a common issue when the final concentration of the organic co-solvent is too low to maintain the solubility of the hydrophobic compound.
Solutions:
-
Optimize Co-solvent Concentration: Determine the highest tolerable concentration of the organic co-solvent (e.g., DMSO, ethanol) in your experimental system that does not affect the biological assay.
-
Use a Different Co-solvent: Some co-solvents may be more effective at lower concentrations. Consider trying alternatives to DMSO, such as ethanol or polyethylene glycol (PEG).[9][10]
-
pH Modification: Adjust the pH of your aqueous buffer to be above the pKa of the carboxylic acid group (typically around 4-5 for similar compounds). This will convert the acid to its more soluble salt form.[11][12][13]
Issue: I am unable to dissolve the compound even in organic solvents.
Cause: The compound may have low intrinsic solubility or may be in a crystalline form that is difficult to dissolve.
Solutions:
-
Gentle Heating: Gently warming the solution can increase the rate of dissolution and the solubility of the compound.[1] Always check the thermal stability of the compound before heating.
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and enhance dissolution.
-
Solvent Screening: Test a range of organic solvents with varying polarities. A summary of potential solvents is provided in the table below.
Data Presentation: Solvent Selection Guide
| Solvent Name | Type | Rationale for Use | Considerations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent solubilizing power for a wide range of organic compounds.[1] | Can be toxic to cells at higher concentrations. |
| Ethanol | Polar Protic | Less toxic alternative to DMSO for many biological applications.[1] | May not be as effective as DMSO for highly hydrophobic compounds. |
| Methanol | Polar Protic | Used in the synthesis of similar compounds, indicating it's a suitable solvent.[14] | Can be toxic and should be handled with care. |
| Dichloromethane (DCM) | Non-polar | Useful for initial solubilization and handling, but not for aqueous dilutions. | Not suitable for biological assays due to toxicity and immiscibility with water. |
| Toluene | Non-polar | Used in the synthesis of similar compounds.[14] | Not suitable for biological assays. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using an Organic Co-solvent
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add a minimal volume of high-purity DMSO (or another suitable organic solvent) to the tube.
-
Vortex the tube until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary.
-
Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed container to prevent solvent evaporation and water absorption.
Protocol 2: Increasing Aqueous Solubility by pH Adjustment
-
Prepare a suspension of this compound in the desired aqueous buffer.
-
Slowly add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise while stirring.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding the base until the compound dissolves completely. The final pH should be at least 1-2 units above the pKa of the carboxylic acid.
-
If necessary, adjust the pH back to the desired experimental pH using a dilute acid, but be aware that this may cause the compound to precipitate if the pH drops below its solubility limit.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. brofind.com [brofind.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. PH adjustment: Significance and symbolism [wisdomlib.org]
- 13. fiveable.me [fiveable.me]
- 14. (R)-2-Benzyl-3-hydroxypropanoic acid | 123802-80-2 | Benchchem [benchchem.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Carboxypeptidase A Inhibitors: 2-Benzyl-3-formylpropanoic Acid and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory efficacy of 2-Benzyl-3-formylpropanoic acid and other notable inhibitors of Carboxypeptidase A (CPA). The information presented is based on published experimental data to facilitate informed decisions in research and drug development endeavors targeting this key metalloenzyme.
Introduction to Carboxypeptidase A
Carboxypeptidase A (CPA) is a zinc-containing metalloexopeptidase that plays a crucial role in the digestion of proteins by cleaving C-terminal amino acids with aromatic or branched aliphatic side chains.[1] Its well-characterized active site and mechanism of action have made it a model enzyme for the design and evaluation of inhibitors for other zinc proteases of therapeutic interest.
Quantitative Comparison of Inhibitor Efficacy
The inhibitory potency of various compounds against Carboxypeptidase A is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a more potent inhibitor. The following table summarizes the reported Ki values for this compound and a selection of other competitive inhibitors.
| Inhibitor | Inhibition Constant (Ki) | Reference |
| DL-2-Benzyl-3-formylpropanoic acid | 0.48 µM | Inhibition of carboxypeptidase A by aldehyde and ketone substrate analogues |
| 2-Benzyl-3-hydroxybutanoic acid | 107 µM | [Sheng et al., Journal of Chemical and Pharmaceutical Research] |
| (+/-)-3-(p-methoxybenzoyl)-2-benzylpropanoic acid | 180 µM | Inhibition of carboxypeptidase A by aldehyde and ketone substrate analogues |
| 2-benzyl-4-hydroxy-4-(p-methoxyphenyl)butanoic acid | 190 µM | Inhibition of carboxypeptidase A by aldehyde and ketone substrate analogues |
| 2-Benzyl-3-hydroxypropanoic acid | 610 µM | [Sheng et al., Journal of Chemical and Pharmaceutical Research] |
| DL-2-benzyl-4-hydroxybutanoic acid | 0.54 mM (540 µM) | Inhibition of carboxypeptidase A by aldehyde and ketone substrate analogues |
| 2-benzyl-4,4-(ethylenedioxy)butanoic acid | 2 mM (2000 µM) | Inhibition of carboxypeptidase A by aldehyde and ketone substrate analogues |
Key Findings:
-
DL-2-Benzyl-3-formylpropanoic acid is a potent competitive inhibitor of Carboxypeptidase A with a reported Ki of 0.48 µM.[2]
-
The introduction of a methyl group at the β-position in 2-benzyl-3-hydroxybutanoic acid (Ki = 107 µM) results in a significant increase in potency compared to 2-benzyl-3-hydroxypropanoic acid (Ki = 610 µM).
-
Ketone and alcohol analogues, such as (+/-)-3-(p-methoxybenzoyl)-2-benzylpropanoic acid and its corresponding alcohol, are considerably weaker inhibitors than the aldehyde form.[2]
Experimental Protocols
The determination of inhibitory activity for Carboxypeptidase A inhibitors typically involves a spectrophotometric enzyme assay. Below is a generalized protocol based on established methodologies.
Objective: To determine the inhibition constant (Ki) of a test compound against Bovine Pancreatic Carboxypeptidase A.
Materials:
-
Bovine Pancreatic Carboxypeptidase A (CPA)
-
Substrate: N-(4-methoxyphenylazoformyl)-Phe-OH or Hippuryl-L-phenylalanine
-
Buffer: 50 mM Tris-HCl, pH 7.5, containing 0.5 M NaCl
-
Test inhibitor compound
-
Spectrophotometer (microplate reader or cuvette-based)
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of Carboxypeptidase A in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.
-
Prepare a stock solution of the substrate in an appropriate solvent (e.g., ethanol for Hippuryl-L-phenylalanine) and then dilute it in the assay buffer to the desired working concentrations.
-
-
Inhibition Assay:
-
In a microplate or cuvette, combine the assay buffer, a fixed concentration of Carboxypeptidase A, and varying concentrations of the inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at a constant temperature (e.g., 25°C or 37°C) for a defined period to allow for binding equilibrium to be reached.[3]
-
Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.
-
-
Data Acquisition:
-
Monitor the change in absorbance over time at a specific wavelength (e.g., 254 nm for the hydrolysis of Hippuryl-L-phenylalanine, where the formation of hippuric acid is measured).[4]
-
The rate of reaction is determined from the initial linear portion of the absorbance versus time plot.
-
-
Data Analysis:
-
Plot the reaction rates against the inhibitor concentrations.
-
To determine the Ki for a competitive inhibitor, the data can be analyzed using a Dixon plot or by non-linear regression fitting to the appropriate inhibition model.
-
Carboxypeptidase A Catalytic Mechanism
The catalytic activity of Carboxypeptidase A is centered around a zinc ion (Zn²⁺) coordinated by amino acid residues within the enzyme's active site. The following diagram illustrates the key steps in the hydrolytic cleavage of a peptide substrate.
Caption: Catalytic cycle of Carboxypeptidase A.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing new inhibitors for Carboxypeptidase A generally follows a standardized workflow. This ensures reproducible and comparable results.
Caption: General workflow for screening Carboxypeptidase A inhibitors.
References
- 1. Carboxypeptidase A - Wikipedia [en.wikipedia.org]
- 2. Inhibition of carboxypeptidase A by aldehyde and ketone substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microplate Assay to Study Carboxypeptidase A Inhibition in Andean Potatoes [en.bio-protocol.org]
- 4. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
Validating the Mechanism of Action of 2-Benzyl-3-formylpropanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 2-Benzyl-3-formylpropanoic acid, a potent inhibitor of carboxypeptidase A. Through a detailed examination of its mechanism of action, supported by comparative experimental data and detailed protocols, this document serves as a valuable resource for researchers in the fields of enzymology and drug discovery.
Introduction
This compound has been identified as a competitive inhibitor of the zinc-containing metalloprotease, carboxypeptidase A. This enzyme plays a crucial role in the digestion of proteins by cleaving C-terminal amino acids with aromatic or branched aliphatic side chains. The inhibitory action of this compound is attributed to its structural similarity to the transition state of the enzyme-substrate complex, making it a subject of significant interest for understanding enzyme kinetics and designing novel therapeutic agents.
Mechanism of Action: Targeting Carboxypeptidase A
The primary mechanism of action of this compound is the competitive inhibition of carboxypeptidase A. It binds to the active site of the enzyme, thereby preventing the binding and subsequent hydrolysis of its natural substrates.
The active site of carboxypeptidase A features a catalytic zinc ion (Zn²⁺) coordinated by amino acid residues His69, Glu72, and His196. Other key residues involved in substrate binding and catalysis include Arg127, Arg145, Tyr248, and Glu270. The proposed inhibitory mechanism of this compound involves its carboxylate group interacting with Arg145, while the benzyl group occupies the S1' hydrophobic pocket, which typically accommodates the side chain of the C-terminal amino acid of the substrate. The aldehyde group, particularly in its hydrated form, is thought to mimic the tetrahedral transition state of the peptide bond hydrolysis, forming a stable complex with the active site zinc ion and Glu270.
Signaling Pathway of Carboxypeptidase A Inhibition
The following diagram illustrates the proposed interaction of this compound with the active site of carboxypeptidase A, leading to competitive inhibition.
Caption: Proposed interaction of this compound with the Carboxypeptidase A active site.
Comparative Performance Data
The inhibitory potency of this compound is best understood in comparison to other known carboxypeptidase A inhibitors. The following table summarizes the inhibition constants (Ki) for several relevant compounds.
| Inhibitor | Chemical Structure | Ki (μM) | Reference |
| This compound | C₁₁H₁₂O₃ | 0.48 | [1] |
| L-Benzylsuccinic acid | C₁₁H₁₂O₄ | 0.45 | [2] |
| (2RS)-2-Benzyl-3-phosphonopropionic acid | C₁₀H₁₃O₅P | 0.22 | |
| 2-Benzyl-3-hydroxybutanoic acid | C₁₁H₁₄O₃ | 107 | |
| DL-2-Benzyl-4-hydroxybutanoic acid | C₁₁H₁₄O₃ | 540 | [1] |
| (+/-)-3-(p-methoxybenzoyl)-2-benzylpropanoic acid | C₁₈H₁₈O₄ | 180 | [1] |
Lower Ki values indicate stronger inhibition.
Experimental Protocols
To validate the mechanism of action and inhibitory potency of this compound, the following experimental protocols are recommended.
Synthesis of DL-2-Benzyl-3-formylpropanoic acid
A plausible synthetic route to DL-2-Benzyl-3-formylpropanoic acid involves the oxidation of the corresponding primary alcohol, DL-2-benzyl-4-hydroxybutanoic acid.
Workflow for Synthesis
Caption: General workflow for the synthesis of the target compound.
Materials:
-
DL-2-benzyl-4-hydroxybutanoic acid
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane
-
Dichloromethane (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Dissolve DL-2-benzyl-4-hydroxybutanoic acid in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add the oxidizing agent (e.g., 1.5 equivalents of PCC) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., diethyl ether followed by filtration through a pad of silica gel).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure DL-2-Benzyl-3-formylpropanoic acid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Carboxypeptidase A Inhibition Assay
This protocol outlines a spectrophotometric assay to determine the inhibitory activity of this compound against bovine pancreatic carboxypeptidase A.
Workflow for Inhibition Assay
Caption: Workflow for the carboxypeptidase A inhibition assay.
Materials:
-
Bovine pancreatic carboxypeptidase A (CPA)
-
Hippuryl-L-phenylalanine (substrate)
-
Tris-HCl buffer (50 mM, pH 7.5) containing 0.5 M NaCl
-
This compound (inhibitor)
-
UV-Vis spectrophotometer
Procedure:
-
Enzyme and Substrate Preparation: Prepare a stock solution of CPA in cold 10% LiCl. Prepare a stock solution of hippuryl-L-phenylalanine in the Tris-HCl buffer.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the Tris-HCl buffer.
-
Assay Protocol:
-
In a quartz cuvette, add the Tris-HCl buffer.
-
Add a specific volume of the inhibitor solution (or solvent for control).
-
Add the CPA solution and pre-incubate for 5-10 minutes at 25°C.
-
Initiate the reaction by adding the substrate solution.
-
Immediately monitor the increase in absorbance at 254 nm for 3-5 minutes. The rate of hydrolysis is proportional to the rate of change in absorbance.
-
-
Data Analysis:
-
Determine the initial reaction velocities at different substrate and inhibitor concentrations.
-
Analyze the data using Michaelis-Menten kinetics and a suitable plotting method (e.g., Lineweaver-Burk or Dixon plot) to determine the type of inhibition and the inhibition constant (Ki).
-
Conclusion
This compound is a potent, competitive inhibitor of carboxypeptidase A. Its mechanism of action, believed to involve mimicking the transition state of substrate hydrolysis, provides a valuable framework for the design of more specific and effective metalloprotease inhibitors. The experimental protocols detailed in this guide offer a robust methodology for validating its activity and for screening other potential inhibitors. The comparative data presented underscores its efficacy relative to other known inhibitors, positioning it as a significant tool for research in enzymology and medicinal chemistry.
References
A Comparative Guide to the Spectroscopic Data of 2-Benzyl-3-formylpropanoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for analogs of 2-benzyl-3-formylpropanoic acid, a molecule of interest in various chemical and pharmaceutical research domains. Due to the limited availability of experimental spectroscopic data for this compound itself, this guide focuses on a close structural analog, ethyl 2-benzyl-3-oxobutanoate, and a related ester, benzyl propionate. The information presented herein is intended to serve as a valuable resource for researchers in identifying and characterizing similar molecular structures.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for ethyl 2-benzyl-3-oxobutanoate and benzyl propionate, facilitating a clear and objective comparison.
Ethyl 2-benzyl-3-oxobutanoate
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 7.32-7.19 (m, 5H, Ar-H), 4.19 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.77 (t, J = 7.8 Hz, 1H, -CH(Bn)-), 3.16 (d, J = 7.8 Hz, 2H, -CH₂Ph), 2.18 (s, 3H, -C(O)CH₃), 1.20 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 202.7, 169.3, 138.3, 128.9, 128.8, 126.9, 61.7, 61.5, 34.2, 29.9, 14.2 |
| Infrared (IR) | ν (cm⁻¹): 1737, 1717 |
| Mass Spectrometry (EI) | m/z: 220.11 (M⁺) |
Benzyl Propionate
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃, 89.56 MHz) | δ (ppm): 7.50-7.14 (m, 5H, Ar-H), 5.11 (s, 2H, -OCH₂Ph), 2.37 (q, J = 7.5 Hz, 2H, -C(O)CH₂CH₃), 1.16 (t, J = 7.5 Hz, 3H, -C(O)CH₂CH₃)[1] |
| ¹³C NMR (CDCl₃) | δ (ppm): 174.5, 136.3, 128.7, 128.3, 128.2, 66.2, 27.8, 9.2 |
| Infrared (IR) | ν (cm⁻¹): 3030, 2980, 1740, 1260, 1180, 1080, 750, 700 |
| Mass Spectrometry (EI) | m/z: 164 (M⁺), 108, 91 (base peak), 65, 57[2] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are acquired using a high-resolution NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the solid sample or 10-20 µL of a liquid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The solution should be clear and free of any particulate matter.
-
Instrument Setup:
-
The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
The magnetic field is shimmed to achieve optimal homogeneity.
-
For ¹H NMR, the number of scans (ns) is typically set to 16-64, with a relaxation delay (d1) of 1-5 seconds.
-
For ¹³C NMR, a higher number of scans (e.g., 1024 or more) is often required due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is common. Broadband proton decoupling is applied to simplify the spectrum.
-
-
Data Acquisition and Processing:
-
The Free Induction Decay (FID) is acquired and then Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phase-corrected and baseline-corrected.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
-
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in the molecule.
-
Sample Preparation:
-
Neat (for liquids): A drop of the liquid sample is placed directly onto the ATR crystal.
-
Solid (using KBr pellet): A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrument Setup:
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract atmospheric and instrumental interferences.
-
-
Data Acquisition:
-
The sample is placed in the IR beam path.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is employed to determine the molecular weight and fragmentation pattern of the compound.
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile liquid samples. The sample is vaporized in a high vacuum environment.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).
-
Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detector records the abundance of each ion at a specific m/z value.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques discussed.
Caption: General workflow of spectroscopic analysis.
Caption: Simplified process of NMR signal generation.
References
Comparative Analysis of 2-Benzyl-3-formylpropanoic Acid Analogs as Carboxypeptidase A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of 2-Benzyl-3-formylpropanoic acid and its analogs, with a primary focus on their potent inhibitory effects on Carboxypeptidase A (CPA), a zinc-dependent metalloenzyme. The data presented herein, including quantitative inhibitory constants (Ki), detailed experimental protocols, and mechanistic insights, is intended to serve as a valuable resource for researchers in the fields of enzymology, medicinal chemistry, and drug discovery.
Mechanism of Action: Mimicking the Transition State
This compound and its active analogs are competitive inhibitors of Carboxypeptidase A.[1] The key structural feature responsible for their potent inhibitory activity is the aldehyde group, which is believed to mimic the tetrahedral transition state of amide bond hydrolysis catalyzed by CPA.[1] This interaction with the enzyme's active site prevents the binding and cleavage of natural substrates.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of this compound and its analogs against bovine pancreatic Carboxypeptidase A has been evaluated, with the inhibition constant (Ki) serving as the primary metric for comparison. The following table summarizes the reported Ki values for various analogs.
| Compound Name | Analog Type | Ki Value | Reference |
| DL-2-Benzyl-3-formylpropanoic acid | Aldehyde | 0.48 µM | [1] |
| DL-2-Benzyl-4-hydroxybutanoic acid | Alcohol | 0.54 mM | [1] |
| 2-Benzyl-4,4-(ethylenedioxy)butanoic acid | Dioxolane | 2 mM | [1] |
| (+/-)-3-(p-methoxybenzoyl)-2-benzylpropanoic acid | Ketone | 180 µM | [1] |
| 2-Benzyl-4-hydroxy-4-(p-methoxyphenyl)butanoic acid | Alcohol | 190 µM | [1] |
| 2-Benzyl-3-hydroxybutanoic acid | Hydroxybutanoic | 107 µM | [2] |
| 2-Benzyl-3-hydroxypropanoic acid | Hydroxypropanoic | 610 µM | [2] |
| (2RS)-2-Benzyl-3-phosphonopropionic acid | Phosphonic acid | 0.22 µM | [3] |
Structure-Activity Relationship
The data reveals a clear structure-activity relationship for the inhibition of Carboxypeptidase A by these analogs:
-
Aldehyde is Key: The aldehyde functionality in DL-2-Benzyl-3-formylpropanoic acid is crucial for its high potency, likely due to its ability to form a hydrated gem-diol in the active site that mimics the transition state.[1]
-
Reduction of Aldehyde Decreases Potency: Conversion of the aldehyde to an alcohol (DL-2-Benzyl-4-hydroxybutanoic acid) or protection as a dioxolane drastically reduces the inhibitory activity.[1]
-
Ketone is a Weak Inhibitor: The corresponding ketone analog is a significantly weaker inhibitor compared to the aldehyde.[1]
-
Substitution at the β-position: Introduction of a methyl group at the β-position of the hydroxypropanoic acid scaffold (2-Benzyl-3-hydroxybutanoic acid) enhances the inhibitory potency compared to the unsubstituted analog.[2]
-
Phosphonic Acid Analogs: Replacing the formyl group with a phosphonic acid group can result in highly potent inhibitors, as seen with (2RS)-2-Benzyl-3-phosphonopropionic acid.[3]
Experimental Protocols
Carboxypeptidase A Inhibition Assay
A detailed protocol for determining the inhibitory activity of compounds against Carboxypeptidase A is provided below. This protocol is based on the spectrophotometric measurement of the hydrolysis of a specific substrate.
Materials:
-
Bovine Pancreas Carboxypeptidase A (CPA)
-
Substrate: O-(trans-p-chlorocinnamoyl)-L-β-phenyllactate (Cl-CPL) or Hippuryl-L-Phenylalanine
-
Buffer: 50 mM Tris-HCl, pH 7.5, containing 0.5 M NaCl
-
Inhibitor compounds (this compound analogs)
-
Spectrophotometer capable of measuring absorbance at 320 nm (for Cl-CPL) or 254 nm (for Hippuryl-L-Phenylalanine)
-
Cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CPA in cold 10% LiCl.
-
Prepare stock solutions of the substrate and inhibitor compounds in a suitable solvent (e.g., ethanol for the substrate, buffer for water-soluble inhibitors).
-
Prepare the assay buffer (50 mM Tris-HCl, pH 7.5, 0.5 M NaCl).
-
-
Assay Setup:
-
In a cuvette, combine the assay buffer, a specific concentration of the substrate, and varying concentrations of the inhibitor.
-
Allow the mixture to equilibrate to the assay temperature (typically 25 °C).
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a small volume of the CPA enzyme solution to the cuvette.
-
Immediately start monitoring the change in absorbance at the appropriate wavelength (320 nm for Cl-CPL or 254 nm for Hippuryl-L-Phenylalanine) over time.
-
-
Data Analysis:
-
Determine the initial rate of the reaction (v) from the linear portion of the absorbance versus time plot.
-
To determine the Ki for competitive inhibition, perform the assay at multiple substrate and inhibitor concentrations.
-
Plot the data using a suitable method, such as a Dixon plot (1/v vs. [I]) or by fitting the data to the Michaelis-Menten equation for competitive inhibition.
-
Visualizations
Carboxypeptidase A Inhibition Mechanism
Caption: Competitive inhibition of Carboxypeptidase A.
Experimental Workflow for Ki Determination
Caption: Workflow for Ki determination.
Signaling Pathways and Other Biological Activities
Currently, the primary described biological activity of this compound and its close analogs is the inhibition of Carboxypeptidase A. Carboxypeptidase A is a digestive enzyme, and its inhibition in that context would primarily affect protein digestion. However, metalloproteinases, as a class, are involved in a wide array of physiological and pathological processes, including tissue remodeling, inflammation, and cancer. While Carboxypeptidase A is a member of this family, specific studies investigating the effects of these inhibitors on broader signaling pathways modulated by other metalloproteinases, such as Matrix Metalloproteinases (MMPs), are limited. Future research could explore the selectivity profile of these compounds against a panel of MMPs to determine if they have effects on pathways regulated by these enzymes, such as cell migration, invasion, and angiogenesis.
Conclusion
This compound and its analogs represent a class of potent competitive inhibitors of Carboxypeptidase A. The aldehyde-containing parent compound is particularly effective, highlighting the importance of mimicking the enzymatic transition state for potent inhibition. The provided data and protocols offer a solid foundation for further research into the structure-activity relationships of this class of inhibitors and their potential applications in modulating the activity of Carboxypeptidase A and potentially other related metalloproteinases. Further investigation into their selectivity and effects on cellular signaling pathways is warranted to fully elucidate their biological potential.
References
Comparative Analysis of 2-Benzylpropanoic Acid Derivatives as Carboxypeptidase A Inhibitors
Quantitative Comparison of Inhibitory Potency
The inhibitory efficacy of various 2-benzylpropanoic acid derivatives against Carboxypeptidase A is summarized below. The inhibitory constant (Kᵢ) is a measure of potency, where a lower value indicates a more effective inhibitor.
| Compound Name | Chemical Structure | Key Structural Modification | Inhibitory Constant (Kᵢ) |
| 2-Benzyl-3-hydroxypropanoic acid | ![]() | A hydroxyl group (-OH) at the C3 position. | 610 µM[1] |
| 2-Benzyl-3-hydroxybutanoic acid | ![]() | Addition of a methyl group at the β-position of the C3 substituent. | 107 µM[1] |
| 2-Benzyl-3-mercaptopropanoic acid | ![]() | A sulfhydryl group (-SH) at the C3 position. | 11 nM (0.011 µM)[2] |
| (2S,4S)-2-benzyl-3-methanesulfinylpropanoic acid | ![]() | A methanesulfinyl group (-S(O)CH₃) at the C3 position with a specific stereochemistry. | Most potent of four tested stereoisomers[3] |
Structure-Activity Relationship Insights
The comparative data reveals several critical structural features that govern the inhibitory activity of 2-benzylpropanoic acid derivatives against Carboxypeptidase A:
-
Influence of the C3-Substituent : The nature of the chemical group at the C3 position is a primary determinant of inhibitory potency. The substitution of the hydroxyl group in 2-benzyl-3-hydroxypropanoic acid with a sulfhydryl (mercapto) group in 2-benzyl-3-mercaptopropanoic acid results in a dramatic increase in potency, with the Kᵢ value decreasing from the micromolar to the nanomolar range.[1][2] This suggests that the C3 substituent likely interacts directly with the catalytic zinc ion in the active site of CPA, with the thiol group acting as a more potent zinc-binding moiety.
-
Impact of β-Position Modification : The introduction of a methyl group at the β-position of the C3 substituent, as seen in 2-benzyl-3-hydroxybutanoic acid, enhances inhibitory activity by nearly six-fold compared to its non-methylated counterpart.[1] This indicates the presence of a hydrophobic pocket within the enzyme's active site that can favorably accommodate the methyl group, leading to stronger binding.
-
Stereochemical Dependence : The inhibitory activity of derivatives with a chiral center at the C3 substituent, such as 2-benzyl-3-methanesulfinylpropanoic acid, is highly dependent on the stereoisomer. The (2S,4S)-configuration was identified as the most potent, highlighting the importance of a precise three-dimensional arrangement of the inhibitor within the enzyme's active site for optimal interaction.[3]
Based on these findings, a hypothetical 2-benzyl-3-formylpropanoic acid would be expected to exhibit inhibitory activity against CPA. The potency of such a compound would be contingent on the effectiveness of the formyl group's interaction with the active site, particularly its ability to coordinate with the zinc ion.
Experimental Methodologies
General Synthesis Route
A representative synthetic pathway for these derivatives, exemplified by the preparation of 2-benzyl-3-hydroxybutanoic acid, involves a multi-step process[1]:
-
Benzylation : The initial step involves the benzylation of ethyl acetoacetate using benzyl chloride in the presence of a base like sodium ethoxide.
-
Ketone Reduction : The resulting keto-ester is then subjected to reduction, for instance, using sodium dithionite, to convert the ketone to a hydroxyl group.
-
Ester Hydrolysis : The final step is the hydrolysis of the ethyl ester, typically under alkaline conditions with a reagent such as potassium hydroxide, followed by acidification to yield the desired carboxylic acid.
Carboxypeptidase A Inhibition Assay Protocol
The inhibitory activities and Kᵢ values are determined using a continuous spectrophotometric rate determination assay.[1][4]
-
Reagent Preparation : Solutions of bovine pancreatic Carboxypeptidase A, a suitable substrate (e.g., hippuryl-L-phenylalanine), and the inhibitor at various concentrations are prepared in a buffer solution (e.g., 0.025 M Tris-HCl, 0.5 M NaCl, pH 7.5).
-
Assay Execution : The substrate and inhibitor solutions are pre-incubated in a quartz cuvette at a constant temperature (25°C). The enzymatic reaction is initiated by the addition of the CPA solution.
-
Data Acquisition : The hydrolysis of the substrate is monitored by measuring the increase in absorbance at 254 nm, which corresponds to the formation of hippuric acid.
-
Kinetic Analysis : The initial reaction velocities are determined from the linear portion of the absorbance versus time curves. The inhibitory constant (Kᵢ) is then calculated by analyzing the reaction rates at different inhibitor and substrate concentrations, often utilizing a Dixon plot.
Visualized Relationships and Processes
The following diagrams illustrate the key structure-activity relationships, the experimental workflow for assessing inhibitory activity, and the mechanism of inhibitor interaction with the Carboxypeptidase A active site.
Caption: Key structure-activity relationships of 2-benzylpropanoic acid derivatives.
Caption: Experimental workflow for the Carboxypeptidase A inhibition assay.
Caption: Schematic of inhibitor binding to the active site of Carboxypeptidase A.
References
- 1. jocpr.com [jocpr.com]
- 2. Design of potent and specific inhibitors of carboxypeptidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optically active 2-benzyl-3-methanesulfinylpropanoic acid: Synthesis and evaluation as inhibitors for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
The Strategic Advantage of 2-Benzyl-3-oxopropanoic Acid in Asymmetric Synthesis: A Comparative Guide
In the landscape of pharmaceutical development and fine chemical synthesis, the efficient construction of chiral molecules is paramount. This guide provides a comparative analysis of synthetic routes centered around the use of 2-benzyl-3-oxopropanoic acid and its esters, pivotal precursors for the synthesis of enantiomerically pure compounds like (R)-2-benzyl-3-hydroxypropanoic acid. The utility of this β-keto acid derivative lies in its capacity to be transformed into highly valuable chiral building blocks through asymmetric reduction.
This document will objectively compare the performance of synthetic pathways that utilize 2-benzyl-3-oxopropanoic acid with alternative strategies, such as those employing chiral pool starting materials. By presenting quantitative data, detailed experimental protocols, and visual workflows, we aim to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their synthetic endeavors.
Comparison of Synthetic Strategies for (R)-2-benzyl-3-hydroxypropanoic acid
The synthesis of the target chiral hydroxy acid can be broadly categorized into two main approaches: the asymmetric reduction of a prochiral β-keto ester (2-benzyl-3-oxopropanoic acid derivative) and the chiral pool approach starting from an enantiomerically pure natural product.
| Synthetic Strategy | Key Intermediate | Key Transformation | Typical Yield | Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |
| β-Keto Ester Route | Ethyl 2-benzyl-3-oxobutanoate | Asymmetric Hydrogenation (Ru-BINAP) | 85-95% | >98% | High yield and enantioselectivity, scalable. | Requires high-pressure hydrogenation equipment and expensive catalyst. |
| Ethyl 2-benzyl-3-oxobutanoate | Enzymatic Reduction (Ketoreductase) | ~95% | >99% | Very high enantioselectivity, mild reaction conditions. | Enzyme cost and availability can be a factor for large scale. | |
| Chiral Pool Route | (R)-Phenylalanine | Multi-step conversion | 30-40% | >99% | Avoids asymmetric catalysis, starts from a readily available chiral source. | Lower overall yield due to multiple steps, may require protecting groups. |
Detailed Experimental Protocols
Synthesis of Ethyl 2-benzyl-3-oxobutanoate via Alkylation of Ethyl Acetoacetate
This method represents a common approach to generating the key β-keto ester intermediate.
Protocol:
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in anhydrous tetrahydrofuran (THF, 200 mL) under a nitrogen atmosphere at 0 °C, ethyl acetoacetate (13.0 g, 0.1 mol) is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.
-
The reaction mixture is cooled back to 0 °C, and benzyl bromide (17.1 g, 0.1 mol) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of water (50 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford ethyl 2-benzyl-3-oxobutanoate.
Asymmetric Hydrogenation of Ethyl 2-benzyl-3-oxobutanoate using a Ru-BINAP Catalyst
This protocol details the highly efficient and enantioselective reduction of the β-keto ester.
Protocol:
-
In a high-pressure autoclave, ethyl 2-benzyl-3-oxobutanoate (10.0 g, 45.4 mmol) and a solution of [RuCl((R)-BINAP)]₂NEt₃ (0.02 mol%) in ethanol (50 mL) are charged.
-
The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50 atm.
-
The reaction mixture is stirred at 50 °C for 24 hours.
-
After cooling to room temperature, the autoclave is carefully depressurized.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield (R)-ethyl 2-benzyl-3-hydroxybutanoate with high enantiomeric excess.
-
Subsequent hydrolysis of the ester (e.g., with LiOH in a THF/water mixture) yields (R)-2-benzyl-3-hydroxypropanoic acid.
Enzymatic Reduction of 2-benzyl-3-oxopropanoic acid
This biocatalytic approach offers excellent stereocontrol under mild conditions.[1]
Protocol:
-
To a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) containing glucose (for cofactor regeneration) and NADP⁺, a ketoreductase enzyme (e.g., KRED-101) and glucose dehydrogenase are added.[1]
-
2-benzyl-3-oxopropanoic acid (1.0 g) is added to the reaction mixture.[1]
-
The mixture is stirred at room temperature (e.g., 25-30 °C) and the pH is maintained at 7.0 by the controlled addition of a base (e.g., NaOH).
-
The reaction progress is monitored by HPLC.
-
Upon completion, the enzyme is removed by precipitation or filtration.
-
The aqueous solution is acidified and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extracts are dried and concentrated to yield (R)-2-benzyl-3-hydroxypropanoic acid with very high enantiomeric excess.[1]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the compared synthetic strategies.
Caption: Synthetic workflow starting from a β-keto ester.
Caption: A conceptual chiral pool synthesis pathway.
Conclusion
The use of 2-benzyl-3-oxopropanoic acid and its esters as key intermediates offers a highly efficient and scalable route to the valuable chiral building block, (R)-2-benzyl-3-hydroxypropanoic acid. The primary advantage of this approach lies in the well-established and highly enantioselective asymmetric reduction methods, including both catalytic hydrogenation and enzymatic transformations. These methods consistently deliver the desired product in high yields and with excellent optical purity.
While the chiral pool approach, starting from readily available amino acids like (R)-phenylalanine, provides an alternative that circumvents the need for an asymmetric induction step, it often suffers from a greater number of synthetic steps, leading to lower overall yields.
For researchers and professionals in drug development, the choice between these strategies will depend on factors such as scale, cost of reagents and catalysts, and available equipment. The β-keto ester route, particularly with recent advancements in biocatalysis, presents a robust and industrially viable method for the production of (R)-2-benzyl-3-hydroxypropanoic acid and related chiral molecules.
References
Benchmarking 2-Benzyl-3-formylpropanoic Acid: A Comparative Guide for Protease Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the performance of 2-Benzyl-3-formylpropanoic acid against known standards in the context of protease inhibition. Drawing parallels from structurally similar compounds, this document outlines the necessary experimental protocols and data presentation formats to objectively evaluate its potential as a therapeutic agent. The focus of this guide is on the inhibition of Carboxypeptidase A (CPA), a well-characterized zinc metalloprotease that serves as a model for understanding enzyme-inhibitor interactions.[1]
Rationale for Targeting Carboxypeptidase A
While direct biological activity of this compound is not extensively documented, its structural analogue, 2-benzyl-3-hydroxybutanoic acid, has been identified as an inhibitor of Carboxypeptidase A.[2] The presence of a benzyl group suggests a potential interaction with the hydrophobic pocket of the enzyme's active site, a key feature for substrate recognition by CPA. Therefore, Carboxypeptidase A presents a logical and well-studied target for initial benchmarking studies.
Selection of Known Standards for Comparison
To provide a robust comparison, two well-established inhibitors of Carboxypeptidase A have been selected as standards:
-
2-Benzylsuccinic acid: A known, potent competitive inhibitor of Carboxypeptidase A.[3] Its structural similarity to the test compound makes it an excellent benchmark for assessing relative potency.
-
Potato Carboxypeptidase Inhibitor (PCI): A naturally occurring polypeptide inhibitor that forms a tight, stable complex with Carboxypeptidase A.[4] It serves as a high-affinity reference standard.
Comparative Performance Data (Hypothetical)
The following table summarizes hypothetical quantitative data for the inhibition of Carboxypeptidase A by this compound and the selected standards. This data is for illustrative purposes to demonstrate the expected outcomes of the experimental protocols outlined below.
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound | 75 | 35 | Competitive |
| 2-Benzylsuccinic acid | 15 | 7 | Competitive |
| Potato Carboxypeptidase Inhibitor (PCI) | 0.05 | 0.02 | Tight-binding |
Experimental Protocols
A detailed methodology for determining the inhibitory potential of this compound against Carboxypeptidase A is provided below.
In Vitro Carboxypeptidase A Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of the test compound.
Materials and Reagents:
-
Bovine pancreatic Carboxypeptidase A (CPA)
-
Hippuryl-L-phenylalanine (substrate)
-
This compound (test inhibitor)
-
2-Benzylsuccinic acid (standard inhibitor)
-
Potato Carboxypeptidase Inhibitor (PCI) (standard inhibitor)
-
Tris-HCl buffer (50 mM, pH 7.5) containing 0.5 M NaCl
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of Carboxypeptidase A in the Tris-HCl buffer.
-
Prepare a stock solution of Hippuryl-L-phenylalanine in the Tris-HCl buffer.
-
-
Inhibitor Preparation:
-
Prepare stock solutions of the test and standard inhibitors in DMSO.
-
Create a series of dilutions of each inhibitor in the Tris-HCl buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the appropriate concentration of the inhibitor solution.
-
Include control wells with buffer and DMSO (no inhibitor).
-
Add the Carboxypeptidase A solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Hippuryl-L-phenylalanine substrate to all wells.
-
Monitor the increase in absorbance at 254 nm at regular intervals using a microplate reader. The rate of substrate hydrolysis is proportional to the change in absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Determine the inhibition constant (Ki) and the mode of inhibition using Lineweaver-Burk or Dixon plots.[5]
-
Visualizing Molecular Interactions and Experimental Processes
Proposed Mechanism of Inhibition
The following diagram illustrates the proposed competitive inhibition of Carboxypeptidase A. The inhibitor, this compound, is hypothesized to bind to the active site of the enzyme, thereby preventing the substrate from binding.
References
Comparative Analysis of 2-Benzyl-3-formylpropanoic Acid and Other Carboxypeptidase A Inhibitors
A comprehensive guide for researchers and drug development professionals on the cross-reactivity and inhibitory profile of 2-Benzyl-3-formylpropanoic acid against its primary target, carboxypeptidase A, in comparison to other known inhibitors.
Inhibitor Performance Comparison
The inhibitory activities of various compounds against Carboxypeptidase A (CPA) are summarized below. The inhibition constant (Kᵢ) is a measure of the potency of an inhibitor; a lower Kᵢ value indicates a more potent inhibitor.
| Inhibitor | Type of Inhibition | Kᵢ (µM) |
| DL-2-Benzyl-3-formylpropanoic acid | Competitive | 0.48[1] |
| (+/-)-3-(p-methoxybenzoyl)-2-benzylpropanoic acid | Competitive | 180[1] |
| DL-2-benzyl-4-hydroxybutanoic acid | Weak | 540[1] |
| 2-benzyl-4,4-(ethylenedioxy)butanoic acid | Weak | 2000[1] |
| 2-Benzyl-3-hydroxybutanoic acid | Competitive | 107[2] |
| 2-benzyl-3,4-iminobutanoic acid ((2R,3R)-stereoisomer) | Competitive | 35[3] |
| Optically active 2-benzyl-3-methanesulfinylpropanoic acid ((2S,4S)-configuration) | Competitive | Most potent of stereoisomers (exact Kᵢ not specified)[4] |
Experimental Protocols
The determination of the inhibition constant (Kᵢ) for carboxypeptidase A inhibitors is typically performed using a continuous spectrophotometric rate determination assay.
Principle
The enzymatic activity of carboxypeptidase A is measured by monitoring the hydrolysis of a synthetic substrate, such as O-(trans-p-chlorocinnamoyl)-L-β-phenyllactate (Cl-CPL) or hippuryl-L-phenylalanine. The rate of substrate hydrolysis is determined by measuring the change in absorbance at a specific wavelength over time. The presence of a competitive inhibitor will decrease the apparent rate of the reaction. By measuring the reaction rates at various substrate and inhibitor concentrations, the Kᵢ value can be calculated using Michaelis-Menten kinetics and appropriate data analysis methods, such as a Dixon plot.
Materials
-
Carboxypeptidase A (from bovine pancreas)
-
Substrate: O-(trans-p-chlorocinnamoyl)-L-β-phenyllactate (Cl-CPL) or Hippuryl-L-phenylalanine
-
Buffer: 50 mM Tris-HCl, pH 7.5, containing 0.5 M NaCl
-
Inhibitor stock solution (e.g., this compound dissolved in an appropriate solvent)
-
Spectrophotometer capable of measuring absorbance at the required wavelength (e.g., 320 nm for Cl-CPL)
-
Cuvettes
Procedure
-
Enzyme Preparation: Prepare a stock solution of carboxypeptidase A in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.
-
Assay Mixture Preparation: In a cuvette, combine the assay buffer, substrate at various concentrations, and the inhibitor at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding the enzyme solution to the cuvette.
-
Data Acquisition: Immediately place the cuvette in the spectrophotometer and record the change in absorbance over time at the appropriate wavelength.
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.
-
To determine the type of inhibition and the Kᵢ value, plot the data using a suitable graphical method, such as a Lineweaver-Burk or Dixon plot. For competitive inhibition, a Dixon plot (1/v₀ versus inhibitor concentration) at different substrate concentrations will yield intersecting lines from which Kᵢ can be determined.
-
Visualizations
Carboxypeptidase A Catalytic Mechanism
The following diagram illustrates the proposed catalytic mechanism of carboxypeptidase A, highlighting the role of the active site zinc ion and key amino acid residues.
Caption: Proposed catalytic mechanism of Carboxypeptidase A.
Experimental Workflow for Kᵢ Determination
The workflow for determining the inhibition constant (Kᵢ) of a compound against carboxypeptidase A is depicted below.
Caption: Workflow for determining the Kᵢ of a Carboxypeptidase A inhibitor.
References
- 1. Inhibition of carboxypeptidase A by aldehyde and ketone substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. 2-Benzyl-3,4-iminobutanoic acid as inhibitor of carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optically active 2-benzyl-3-methanesulfinylpropanoic acid: Synthesis and evaluation as inhibitors for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Benzyl-3-formylpropanoic Acid: In Vitro Efficacy and In Vivo Potential as a Carboxypeptidase A Inhibitor
For researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of 2-Benzyl-3-formylpropanoic acid's activity with alternative compounds, supported by experimental data and protocols. The focus is on its role as an inhibitor of Carboxypeptidase A (CPA), a key enzyme in various physiological processes.
This compound has been identified as a potent competitive inhibitor of bovine pancreatic Carboxypeptidase A. Its mechanism of action is believed to involve mimicking the transition state of substrate hydrolysis, a characteristic of highly effective enzyme inhibitors. The presence of a hydratable aldehyde group is crucial to its inhibitory activity.
In Vitro Activity: A Potent Transition-State Analog Inhibitor
In vitro studies have demonstrated that DL-2-Benzyl-3-formylpropanoic acid is a competitive inhibitor of Carboxypeptidase A, exhibiting a Ki of 0.48 µM.[1] It is proposed that the aldehyde group of the molecule mimics the tetrahedral transition state of amide hydrolysis catalyzed by the enzyme.[1] In solution, the compound exists in equilibrium between its free aldehyde and hydrated aldehyde forms, with the latter likely being the species that binds to the enzyme's active site.[1]
Comparative Efficacy of this compound and Analogues
The inhibitory potency of this compound is significantly higher than its alcohol and dioxolane analogues, highlighting the importance of the aldehyde functionality for effective inhibition. The introduction of other functional groups in similar scaffolds has yielded a range of inhibitory potencies against Carboxypeptidase A.
| Compound | Type of Inhibition | Ki (µM) | Reference |
| DL-2-Benzyl-3-formylpropanoic acid | Competitive | 0.48 | [1] |
| (2RS)-2-benzyl-3-phosphonopropionic acid | Competitive | 0.22 | |
| 2-Benzylsuccinic acid | Competitive | 0.37 | |
| 2-benzyl-3-hydroxybutanoic acid | Competitive | 107 | |
| (+/-)-3-(p-methoxybenzoyl)-2-benzylpropanoic acid | Competitive | 180 | [1] |
| 2-benzyl-4-hydroxy-4-(p-methoxyphenyl)butanoic acid | Competitive | 190 | [1] |
| 2-benzyl-3-hydroxypropanoic acid | Competitive | 610 | |
| DL-2-benzyl-4-hydroxybutanoic acid | Weak Inhibitor | 540 | [1] |
| 2-benzyl-4,4-(ethylenedioxy)butanoic acid | Weak Inhibitor | 2000 | [1] |
In Vivo Activity: Investigational Landscape
Currently, there is a lack of direct in vivo studies for this compound. However, the in vivo activities of other Carboxypeptidase A inhibitors provide a framework for potential therapeutic applications and experimental models.
2-Benzylsuccinic acid , a well-characterized CPA inhibitor, has demonstrated efficacy in a mouse model of neuropathic pain. Oral administration of this compound was found to alleviate cold allodynia, suggesting a role for CPA in pain signaling pathways.
Another notable inhibitor, the Potato Carboxypeptidase Inhibitor (PCI) , a 39-amino acid peptide, has been investigated in rabbit models for its effects on thrombolysis. PCI has been shown to enhance the clot-lysing effects of tissue plasminogen activator (tPA), indicating its potential in cardiovascular disease.
These examples suggest that this compound, given its potent in vitro activity, could be a candidate for in vivo studies in similar models of pain and thrombosis, as well as other pathologies where Carboxypeptidase A activity is implicated.
Experimental Protocols
In Vitro Carboxypeptidase A Inhibition Assay
A standard method for determining the in vitro inhibition of Carboxypeptidase A involves monitoring the hydrolysis of a substrate spectrophotometrically.
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
Substrate: O-(trans-p-chlorocinnamoyl)-L-β-phenyllactate or Hippuryl-L-phenylalanine
-
Buffer: 50 mM Tris-HCl, pH 7.5, containing 0.5 M NaCl
-
Inhibitor stock solution (e.g., this compound in a suitable solvent)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the buffer and the substrate in a cuvette.
-
Incubate the mixture at a constant temperature (e.g., 25°C).
-
Add the Carboxypeptidase A solution to initiate the reaction.
-
Monitor the change in absorbance at a specific wavelength (e.g., 254 nm for hippuryl-L-phenylalanine) over time to determine the initial velocity of the reaction.
-
To determine the inhibitory effect, pre-incubate the enzyme with various concentrations of the inhibitor before adding the substrate.
-
Calculate the initial velocities in the presence of the inhibitor.
-
The type of inhibition and the inhibition constant (Ki) can be determined by analyzing the data using graphical methods such as the Dixon plot.
In Vivo Model: Spared Nerve Injury (SNI) Model for Neuropathic Pain
This model is used to assess the analgesic effects of compounds in response to nerve damage.
Animals:
-
Adult male mice
Procedure:
-
Anesthetize the mice.
-
Make an incision in the skin of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
The common peroneal and tibial nerves are ligated and sectioned, leaving the sural nerve intact.
-
The muscle and skin are then closed in layers.
-
After a recovery period, the development of neuropathic pain behaviors, such as mechanical allodynia (pain in response to a non-painful stimulus) and cold allodynia, is assessed.
-
Administer the test compound (e.g., 2-Benzylsuccinic acid) via a suitable route (e.g., oral gavage).
-
Measure the pain-related behaviors at different time points after compound administration and compare them to a vehicle-treated control group.
Visualizing the Science: Diagrams and Pathways
To better understand the concepts discussed, the following diagrams illustrate the Carboxypeptidase A inhibition pathway and the experimental workflows.
References
Enantioselective Synthesis and Comparison of 2-Benzyl-3-formylpropanoic Acid Stereoisomers
A comprehensive guide to the enantioselective synthesis and comparative analysis of 2-Benzyl-3-formylpropanoic acid stereoisomers, tailored for researchers, scientists, and drug development professionals.
The stereoisomers of this compound are chiral molecules with significant potential in pharmaceutical synthesis and drug discovery. The precise spatial arrangement of their functional groups can lead to distinct biological activities, making their enantioselective synthesis and comparative evaluation crucial. This guide provides an overview of plausible synthetic strategies, detailed experimental protocols, and a comparative framework for the stereoisomers of this compound. While direct comparative data for this specific molecule is not extensively available in published literature, this guide extrapolates from well-established methodologies for structurally similar compounds.
Proposed Enantioselective Synthetic Routes
The enantioselective synthesis of this compound stereoisomers can be approached through several strategic pathways. Two primary retrosynthetic approaches are outlined below, starting from common precursors.
Route 1: Asymmetric Michael Addition
This approach involves the conjugate addition of a benzyl group equivalent to a pro-chiral acrylate derivative, followed by functional group transformations.
Caption: Retrosynthesis of this compound via Asymmetric Michael Addition.
Route 2: Chiral Auxiliary-Mediated Synthesis
This strategy utilizes a chiral auxiliary to direct the stereoselective benzylation of a succinic acid derivative.
Caption: Synthetic workflow using a chiral auxiliary for stereocontrol.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures for analogous transformations.
Protocol 1: Asymmetric Hydrogenation of a Pro-chiral Precursor
This protocol is adapted for the synthesis of a chiral hydroxymethyl intermediate, which can then be oxidized to the target formyl compound. The asymmetric hydrogenation of 2-benzyl-3-oxopropanoic acid derivatives is a key step.[1]
-
Substrate Preparation: Methyl 2-benzyl-3-oxopropanoate is prepared via condensation of methyl phenylacetate and methyl formate.
-
Catalyst System: A chiral ruthenium catalyst, such as a BINAP-Ru complex, is utilized for its high enantioselectivity.[1]
-
Reaction Conditions:
-
Pressure: 50–100 bar of H₂
-
Temperature: 25–40°C
-
Solvent: Methanol or ethanol
-
Catalyst Loading: 0.1–0.5 mol%
-
-
Procedure: The substrate and catalyst are dissolved in the degassed solvent in a high-pressure autoclave. The vessel is purged and then pressurized with hydrogen gas. The reaction is stirred at the specified temperature until completion (monitored by TLC or GC).
-
Work-up and Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the enantiomerically enriched methyl (R)- or (S)-2-benzyl-3-hydroxypropanoate.
-
Oxidation: The resulting hydroxy ester is then selectively oxidized to the corresponding aldehyde using a mild oxidizing agent like Dess-Martin periodinane or by Swern oxidation.
-
Hydrolysis: The final step involves the hydrolysis of the ester to yield the target carboxylic acid.
Protocol 2: Enzymatic Resolution of Racemic 2-Benzyl-3-hydroxypropanoic Acid
This method provides access to one enantiomer from a racemic mixture, with the other enantiomer being recoverable.
-
Substrate: Racemic 2-benzyl-3-hydroxypropanoic acid.
-
Enzyme: Lipase, such as Candida antarctica Lipase B (CAL-B), is a common choice for its high efficiency and selectivity.[1]
-
Acyl Donor: Vinyl acetate is typically used as the acyl donor.[1]
-
Solvent: Toluene or MTBE.
-
Procedure: The racemic acid, lipase, and vinyl acetate are combined in the solvent and stirred at a controlled temperature (e.g., 30-40°C). The reaction progress is monitored for conversion, aiming for approximately 50% to maximize the enantiomeric excess of the remaining unreacted acid.
-
Separation: Once the desired conversion is reached, the enzyme is filtered off. The esterified product and the unreacted acid are then separated by extraction or chromatography. The ester can be hydrolyzed back to the corresponding enantiomer of the hydroxy acid.
-
Oxidation: The separated enantiopure hydroxy acid is then oxidized to the target this compound as described in Protocol 1.
Comparative Data of Stereoisomers
While direct experimental data for the stereoisomers of this compound is scarce, a comparative table of expected properties can be constructed based on the principles of stereochemistry and data from analogous chiral propanoic acids. The biological activity of such compounds is often highly dependent on their stereochemistry.[2]
| Property | (R)-2-Benzyl-3-formylpropanoic acid | (S)-2-Benzyl-3-formylpropanoic acid | Method of Analysis |
| Optical Rotation | Expected to be equal in magnitude but opposite in sign | Expected to be equal in magnitude but opposite in sign | Polarimetry |
| Melting Point | Identical to the (S)-enantiomer | Identical to the (R)-enantiomer | Differential Scanning Calorimetry (DSC) |
| Solubility (in chiral solvent) | May differ from the (S)-enantiomer | May differ from the (R)-enantiomer | HPLC with a chiral stationary phase |
| NMR Spectra (in chiral solvent) | Chemical shifts may differ from the (S)-enantiomer | Chemical shifts may differ from the (R)-enantiomer | Chiral NMR Spectroscopy |
| Biological Activity | Expected to have different potency and/or efficacy | Expected to have different potency and/or efficacy | In vitro and in vivo bioassays |
Logical Workflow for Stereoisomer Comparison
The following diagram illustrates a logical workflow for the synthesis and comparative evaluation of the stereoisomers.
Caption: Workflow for synthesis, separation, and comparison of stereoisomers.
References
Safety Operating Guide
Proper Disposal of 2-Benzyl-3-formylpropanoic Acid: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 2-Benzyl-3-formylpropanoic acid. The following guidance is based on the known hazards of its primary functional groups: a carboxylic acid and an aldehyde. It is imperative to handle this compound with caution, assuming it may be an irritant and potentially harmful. Always consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol.
Immediate Safety and Handling
Due to its chemical structure, this compound should be handled as a potential irritant to the skin, eyes, and respiratory tract.[1] Aldehydes can be respiratory irritants and toxic, while carboxylic acids can be corrosive.[2][3] All handling of this chemical, including preparation for disposal, should occur within a certified chemical fume hood.[4]
Personal Protective Equipment (PPE)
Proper PPE is mandatory to minimize exposure.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A chemical-resistant apron or lab coat.[4] |
| Respiratory | All work should be performed in a fume hood to avoid inhalation of vapors.[4] |
Logistical Information: Storage and Waste Accumulation
Proper storage and labeling are critical for safe waste management, adhering to regulations set by the Environmental Protection Agency (EPA) and local authorities.[5][6]
-
Storage: Store waste in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents or bases (unless part of a neutralization step).[7]
-
Container: Use a compatible, sealable container. Liquid waste containers should not be filled beyond 75% capacity to allow for vapor expansion.[8]
-
Labeling: All waste containers must be clearly labeled. The EPA requires specific information on hazardous waste labels.[5][6]
| Label Component | Description |
| Words | Must clearly state "HAZARDOUS WASTE ".[5][6] |
| Chemical Identity | List the full chemical name: "this compound" and any solvents or other chemicals in the waste mixture. |
| Hazard Warning | Indicate the potential hazards (e.g., "Irritant," "Corrosive"). |
| Accumulation Start Date | The date when waste is first added to the container (required for Central Accumulation Areas).[5] |
| Generator Information | Name and contact information of the principal investigator or laboratory. |
Disposal Procedures
There are two primary pathways for the disposal of this compound, depending on the quantity of waste and laboratory capabilities. For all in-laboratory treatments, it is recommended to work with small, manageable quantities.
Option 1: In-Laboratory Treatment (for Small Aqueous Waste Volumes)
This two-step process involves the oxidation of the aldehyde group to a less reactive carboxylic acid, followed by the neutralization of the acid. This can render the waste non-hazardous, potentially allowing for drain disposal if permitted by local regulations.[3][4][9]
Experimental Protocol:
Step 1: Oxidation of the Aldehyde Group Many aldehydes can be oxidized to their corresponding carboxylic acids, which are typically less toxic and volatile.[3][9] A common and relatively safe laboratory oxidant is potassium permanganate.
-
Preparation: In a chemical fume hood, prepare a stirred solution of the this compound waste in water.
-
Oxidation: Slowly add a solution of potassium permanganate (KMnO₄) dropwise. The reaction is: 3 R-CHO + 2 KMnO₄ → 2 R-COOK + R-COOH + 2 MnO₂ + H₂O[3]
-
Endpoint: Continue adding the permanganate solution until a faint, persistent pink or purple color remains, indicating that the oxidation is complete. A brown precipitate of manganese dioxide (MnO₂) will also form.
-
Quenching: Add a small amount of sodium bisulfite to quench any excess permanganate.
-
Filtration: Filter the mixture to remove the manganese dioxide precipitate. This solid waste should be collected as hazardous solid waste. The remaining liquid contains the dicarboxylic acid product.
Step 2: Neutralization of the Carboxylic Acid The resulting acidic solution must be neutralized to a safe pH range before it can be considered for drain disposal.[4][10]
-
Preparation: Place the filtered acidic solution in a large beaker with stirring, preferably in an ice bath to control any heat generated.[10]
-
Neutralization: Slowly add a dilute basic solution, such as 1M sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[10][11]
-
pH Monitoring: Continuously monitor the pH of the solution using a pH meter or pH paper.
-
Endpoint: Continue adding the base until the pH is stable within a neutral range of 6.0 to 9.0.[10]
-
Final Disposal: If the solution contains no other regulated hazardous materials (e.g., heavy metals), it can be flushed down the sanitary sewer with at least 20 parts of water, pending approval from your institution and local wastewater authority.[4][10]
Option 2: Collection as Hazardous Waste
If in-laboratory treatment is not feasible or for larger quantities, the chemical must be disposed of as hazardous waste through your institution's EHS department or a licensed waste hauler.[5][7]
Protocol:
-
Segregation: Collect waste containing this compound in a dedicated, compatible container. Do not mix it with incompatible waste streams.
-
Labeling: Securely affix a completed hazardous waste label to the container as described in the table above.
-
Storage: Store the sealed container in a designated satellite accumulation area until it is ready for pickup.[5][6]
-
Pickup: Arrange for waste pickup with your institution's EHS office. They will ensure it is transported to an approved treatment, storage, and disposal facility (TSDF).
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. Regulation of Laboratory Waste - American Chemical Society [acs.org]
- 2. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 3. epfl.ch [epfl.ch]
- 4. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. ic.ptb.de [ic.ptb.de]
- 8. nipissingu.ca [nipissingu.ca]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. ars.usda.gov [ars.usda.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Benzyl-3-formylpropanoic Acid
For Immediate Implementation: This document provides critical safety and operational protocols for researchers, scientists, and drug development professionals handling 2-Benzyl-3-formylpropanoic acid. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from safety protocols for structurally related compounds containing carboxylic acid and aldehyde functionalities. The primary hazards associated with this compound are anticipated to include skin and eye irritation, potential for respiratory irritation, and possible allergic skin reactions.
I. Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure and mitigate risks. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves | Laboratory coat | N95 respirator (if dust is generated) |
| Dissolving and Solution Preparation | Chemical splash goggles | Nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | Use in a certified chemical fume hood |
| Running Reactions and Transfers | Chemical splash goggles and a face shield | Nitrile or neoprene gloves (double-gloving recommended) | Chemical-resistant apron over a laboratory coat | Use in a certified chemical fume hood |
| Handling Spills | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant coveralls | Air-purifying respirator with organic vapor cartridges |
Key Considerations for PPE Selection:
-
Gloves: Always inspect gloves for tears or punctures before use. Nitrile and neoprene gloves offer good resistance to a range of chemicals.[1][2] For prolonged or high-exposure tasks, consider double-gloving. Change gloves immediately if they become contaminated.
-
Eye Protection: Chemical splash goggles are essential when working with liquids.[3][4] A face shield should be worn over goggles during procedures with a high risk of splashing.[2][3]
-
Body Protection: A standard laboratory coat is the minimum requirement.[4] For larger quantities or splash-prone operations, a chemical-resistant apron provides an additional layer of protection.[4]
-
Respiratory Protection: All work with this compound that may generate dust, aerosols, or vapors must be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or during a large spill, an appropriate respirator is required.[3]
II. Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic workflow is crucial for minimizing risks. The following diagram outlines the safe handling procedure for this compound.
Experimental Protocol: Dissolving this compound
-
Preparation: Don all required PPE as specified in the table above for "Dissolving and Solution Preparation." Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Weighing: Tare a clean, dry beaker on a balance. Carefully weigh the desired amount of this compound.
-
Dissolution: Place the beaker containing the acid inside the chemical fume hood. Slowly add the chosen solvent to the beaker while stirring gently with a magnetic stir bar. Always add the solid to the liquid if possible to control the dissolution rate.
-
Completion: Once the solid is fully dissolved, cap the container and label it appropriately with the chemical name, concentration, date, and your initials.
-
Decontamination: Clean any spills within the fume hood immediately. Decontaminate all glassware and equipment used.
-
Waste Disposal: Dispose of any contaminated materials, including gloves and weighing paper, in the designated hazardous waste container.
III. Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Unused or expired this compound should be disposed of in a designated hazardous solid waste container.
-
Liquid Waste: Solutions of this compound should be collected in a designated hazardous liquid waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be placed in a designated solid hazardous waste container.
Disposal Procedure:
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the full chemical name and the words "Hazardous Waste."
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
By adhering to these protocols, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




